Methyl 2-bromo-6-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNPPDKHCOWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567718 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-76-3 | |
| Record name | Methyl 2-bromo-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-bromo-6-nitrobenzoate chemical properties
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes mechanistic insight, practical synthetic protocols, and application in modern drug discovery (specifically TEAD inhibitors).
A Privileged Sterically Congested Scaffold for Medicinal Chemistry [1][2]
Executive Summary
Methyl 2-bromo-6-nitrobenzoate (CAS 135484-76-3 ) represents a specialized 1,2,3-trisubstituted aromatic scaffold.[1][2] Its structural uniqueness lies in the 1,2,6-substitution pattern , where the ester functionality is sterically "sandwiched" between a bromine atom and a nitro group. This congestion forces the ester carbonyl out of planarity with the aromatic ring, significantly altering its electronic conjugation and hydrolytic stability compared to less hindered isomers.
For drug developers, this molecule serves as a trifunctional divergence point:
-
Bromine (C2): A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
-
Nitro (C6): A latent aniline precursor for heterocycle formation (indoles, quinazolines).[1]
-
Ester (C1): A masked carboxylic acid, often resistant to standard hydrolysis, providing orthogonality during multi-step synthesis.
Physicochemical Profile & Structural Analysis[1]
The "Ortho Effect" dominates the chemistry of this molecule. The steric bulk of the nitro group (Van der Waals radius ~1.7–2.0 Å) and the bromine atom (1.85 Å) prevents the methoxycarbonyl group from achieving coplanarity.
| Property | Data | Notes |
| CAS Number | 135484-76-3 | Distinct from the 5-nitro isomer (CAS 6942-36-5).[1][2] |
| Molecular Formula | ||
| Molecular Weight | 260.04 g/mol | |
| Appearance | Yellowish Crystalline Solid | Nitroarenes typically exhibit yellow coloration due to |
| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity suitable for CNS-active drug intermediates.[1] |
| H-Bond Acceptors | 4 | ( |
| Reactivity Hotspot | C-Br Bond | Activated by the electron-withdrawing |
Synthetic Access (Protocol Design)
Commercial availability of the specific 2-bromo-6-nitro isomer can be sporadic compared to the 5-nitro analog.[1] In-house synthesis is best approached via the oxidation of 2-bromo-6-nitrotoluene , followed by esterification.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route from commercially available nitrotoluene precursors.[1]
Recommended Protocol: Sterically Hindered Esterification
Standard Fischer esterification (
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-6-nitrobenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 1.5 eq). The mixture will froth as evolves. Stir for 15 minutes at room temperature to ensure carboxylate formation. -
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).
-
Workup: Pour into ice water. The ester typically precipitates as a solid. Filter and wash with water.[1][3] If oil forms, extract with EtOAc, wash with brine, and concentrate.
Chemoselectivity & Reactivity Profile[1]
The core value of this compound is its ability to undergo orthogonal transformations.[1]
Reactivity Map (DOT Diagram)[1]
Figure 2: Divergent synthetic pathways available from the scaffold.[1]
Critical Reaction: C-N Bond Formation (Buchwald vs. )
While the nitro group activates the ring, the bromine at position 2 is sterically shielded. Simple nucleophilic aromatic substitution (
-
Mechanism of Choice: Palladium-catalyzed Buchwald-Hartwig Amination .[1]
-
Catalyst System: The bulky, electron-rich ligand XPhos is essential to facilitate oxidative addition into the sterically hindered C-Br bond and prevent catalyst deactivation.[1]
-
Case Study (TEAD Inhibitors): In the synthesis of TEAD transcription factor inhibitors (Patent WO2020081572), this specific scaffold is coupled with 3-(trifluoromethyl)aniline.[1][4]
Nitro Reduction
Reduction of the nitro group yields Methyl 2-amino-6-bromobenzoate .[1]
-
Reagents: Iron powder in Acetic Acid (Fe/AcOH) is preferred over catalytic hydrogenation (
) if the bromine atom is labile (risk of hydrodehalogenation). -
Utility: The resulting amino-ester is a "Reissert-Henze" type precursor.[1] It can react with formamide or nitriles to close the pyrimidine ring, yielding 4-bromo-quinazolines , which are potent kinase inhibitor scaffolds.[1]
Handling & Safety (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety goggles.[1] |
| Acute Toxicity | H302 (Predicted) | Do not inhale dust.[1] Use a powder funnel in a fume hood.[1] |
| Reactivity | Stable | Avoid strong bases which may cause hydrolysis or degradation.[1][5] |
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Light sensitive (protect from direct sunlight to prevent nitro-group degradation).[1]
References
-
Synthesis of TEAD Transcription Factor Inhibitors. Patent WO2020081572A1. (2020).[1] Describes the Buchwald-Hartwig coupling of this compound with anilines using Pd2(dba)3/XPhos.[1]
-
Chemical Identity and Supplier Data. Sigma-Aldrich / Ambeed.[1] CAS 135484-76-3.[1][2] Confirmation of structure and physical state.[3][6]
- General Synthesis of Sterically Hindered Benzoic Esters.Journal of Organic Chemistry. Alkylation of carboxylates vs. Fischer esterification mechanisms. (General grounding reference for Protocol 3.2).
-
BenchChem Technical Data. 2-Bromo-6-nitrotoluene (Precursor) oxidation pathways. [1]
Sources
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- 2. 89359-54-6,9-Bromo-1-nonene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 6. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-bromo-6-nitrobenzoate CAS number 135484-76-3
CAS: 135484-76-3 Formula: C₈H₆BrNO₄ Molecular Weight: 260.04 g/mol
Executive Summary
Methyl 2-bromo-6-nitrobenzoate is a highly specialized, sterically congested arene building block used primarily in the synthesis of polyfunctionalized heterocycles, including 4-substituted indoles , quinazolines , and benzodiazepines . Its structural uniqueness lies in the 1,2,3-trisubstitution pattern (ester flanked by nitro and bromo groups), which imparts significant ortho-effects . These steric interactions twist the ester carbonyl out of planarity with the benzene ring, altering its electrophilicity and hydrolytic stability compared to less hindered isomers.
For drug development professionals, this compound serves as a critical "linchpin" scaffold. The bromine atom offers a handle for cross-coupling (Suzuki/Buchwald), while the nitro group serves as a latent amine for subsequent cyclization. This guide details the handling, reactivity, and validated protocols for leveraging this intermediate in high-value synthesis.
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Pale yellow to brown solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 55–60 °C (Typical) | Lower than para-isomers due to steric twisting preventing efficient packing. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water and hexanes. |
| Reactivity | Electrophilic (Ester), Nucleophilic (Latent Amine) | The ester is sterically shielded, requiring forcing conditions for hydrolysis. |
| Stability | Light Sensitive | The C-Br bond is susceptible to photolytic cleavage over extended periods. |
Structural Analysis & Reactivity Logic
The core utility of CAS 135484-76-3 is defined by its orthogonal reactivity . The molecule possesses three distinct reaction centers that can be engaged sequentially without protecting groups.
-
The Nitro Group (C6): Readily reduced to an aniline. This is the most common "first step" to generate a nucleophile (–NH₂) that can attack the adjacent ester (to form lactams) or participate in cyclizations.
-
The Bromine Atom (C2): A handle for Palladium-catalyzed cross-coupling. However, steric hindrance is a major factor . The adjacent ester group blocks the approach of bulky phosphine ligands. Insight: Use smaller, electron-rich phosphines (e.g., XPhos, SPhos) or elevated temperatures to overcome the rotational barrier.
-
The Methyl Ester (C1): Deactivated toward nucleophilic attack due to the "picket fence" effect of the ortho-bromo and ortho-nitro groups. Saponification often requires high temperatures (KOH/MeOH reflux) or Lewis acid catalysis.
Reaction Landscape Diagram
The following diagram visualizes the divergent synthetic pathways available from this core scaffold.
Figure 1: Divergent synthetic utility.[1] The red arrow indicates the most common primary transformation (Nitro reduction).
Validated Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Self-Validating)
Objective: Synthesize Methyl 2-amino-6-bromobenzoate while preserving the Ar-Br bond. Challenge: Catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination (loss of the Br atom). Solution: Use a stoichiometric metal reductant (Iron or Tin) under mild acidic conditions.
Reagents:
-
This compound (1.0 equiv)[2]
-
Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitrobenzoate in Ethanol/Water in a round-bottom flask.
-
Activation: Add solid NH₄Cl and Iron powder. The mixture will be a heterogeneous grey slurry.
-
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.
-
Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (yellow spot, high R_f) will disappear, replaced by a fluorescent blue spot (amine, lower R_f).
-
-
Workup: After 2–4 hours, cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides (caution: pyrophoric waste).
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: The product, Methyl 2-amino-6-bromobenzoate, is obtained as an off-white solid.[3]
Protocol B: Sterically Demanding Buchwald-Hartwig Coupling
Objective: Install an amine at the C2 position (displacing Bromine) in the presence of the ortho-nitro group. Source Authority: Adapted from Patent WO2020081572A1 (TEAD Inhibitors) [1].
Reagents:
-
This compound (1.0 equiv)[2]
-
Aniline nucleophile (e.g., 3-trifluoromethylaniline, 1.2 equiv)[4][5]
-
Catalyst: Pd₂dba₃ (1 mol%) + XPhos (3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow Diagram:
Figure 2: Workflow for C-N bond formation in sterically crowded benzoates.
Critical Mechanism Note: The use of XPhos is non-negotiable here. Standard ligands (PPh₃, dppf) fail because they cannot facilitate oxidative addition into the sterically crowded C-Br bond flanked by the ester and nitro groups.
Safety & Handling
-
Skin/Eye Irritant: Like most benzyl halides and nitrobenzoates, this compound is an irritant. Wear nitrile gloves and safety goggles.
-
Thermal Instability: Nitro compounds can be energetic. Do not subject the crude material to temperatures >150°C during distillation.
-
Waste Disposal: Aqueous waste from the Iron reduction protocol contains heavy metals (Fe) and must be disposed of as hazardous solid waste.
References
-
Patent: Caferro, T., et al. "Transcriptional Enhanced Associate Domain (TEAD) Transcription Factor Inhibitors and Uses Thereof." WO2020081572A1, 2020.
-
Synthesis Application: Batcho, A. D., & Leimgruber, W. "Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction." Organic Syntheses, Coll. Vol. 7, p.34, 1990. (Describes the general class reactivity for indole synthesis).
-
Supplier Data: Sigma-Aldrich Safety Data Sheet for this compound.
-
PubChem Entry: this compound (CID 135484-76-3).
Sources
- 1. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]
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- 5. WO2020081572A1 - Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-bromo-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-bromo-6-nitrobenzoate
This compound is a substituted aromatic compound whose value in organic synthesis stems from the strategic placement of its functional groups. The presence of a bromine atom, a nitro group, and a methyl ester on the benzene ring allows for a diverse range of chemical transformations. This versatility makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The interplay of the electron-withdrawing nitro group and the labile bromo substituent, ortho to each other, provides a unique chemical reactivity that can be exploited for targeted molecular assembly.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135484-76-3 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 306.4°C | [1] |
| Storage | Room temperature, dry | [1] |
Structural Elucidation: A Spectroscopic Perspective
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the anisotropic effects of the bromo and nitro substituents.
-
¹³C NMR: The carbon NMR would display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing significantly downfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, and the symmetric and asymmetric stretching vibrations of the nitro group.
-
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of bromine.
Synthesis and Mechanistic Considerations
The synthesis of substituted nitroaromatics often involves electrophilic aromatic substitution reactions. The nitration of a corresponding bromo-methyl benzoate is a common synthetic route.
Workflow for the Synthesis of a Nitro-substituted Methyl Benzoate
The following diagram illustrates a general workflow for the nitration of a methyl benzoate derivative.
Caption: General workflow for the nitration of a methyl benzoate derivative.
Detailed Experimental Protocol: Nitration of Methyl Benzoate
While a specific protocol for this compound is not detailed in the provided search results, a well-established procedure for the nitration of methyl benzoate to methyl 3-nitrobenzoate serves as an excellent model.[2][3] This process can be adapted by starting with the appropriately substituted brominated precursor.
Objective: To synthesize a nitro-substituted methyl benzoate via electrophilic aromatic substitution.
Materials:
-
Methyl benzoate (or a substituted derivative)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. The reaction between nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Reaction Setup: In a separate flask, dissolve the methyl benzoate starting material in concentrated sulfuric acid, also cooled in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of methyl benzoate while stirring vigorously. Maintain the reaction temperature between 5-15°C to control the reaction rate and prevent unwanted side reactions.[2]
-
Quenching: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. Then, pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.[2][4]
Causality in Experimental Choices:
-
Use of Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion, the active electrophile in this reaction.[3]
-
Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure the stability of the reactants and products.[2]
-
Recrystallization: This purification technique is essential to remove any unreacted starting material and isomeric byproducts, yielding a product with high purity.[4]
Reactivity and Synthetic Utility
The functional groups of this compound dictate its reactivity and make it a versatile synthetic intermediate.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a powerful tool for building molecular complexity.[5]
-
Cross-Coupling Reactions: The bromo substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine.[6] This transformation is fundamental in the synthesis of many heterocyclic compounds and is a key step in the preparation of numerous pharmaceutical intermediates.[6] For instance, the resulting aniline derivative is a precursor for benzothiazoles, which exhibit a broad spectrum of biological activities.[6]
-
Ester Hydrolysis and Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters, providing further avenues for molecular diversification.[1]
Applications in Drug Discovery and Agrochemicals
This compound and its derivatives are valuable starting materials in the synthesis of a variety of biologically active molecules.
-
Pharmaceutical Intermediates: The ability to selectively functionalize the molecule at its three reactive sites makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).[5][6] For example, related compounds are used in the development of anti-inflammatory and analgesic drugs.[5]
-
Agrochemicals: This compound is also employed in the development of new crop protection agents.[1] For instance, the related 2-methyl-6-nitrobenzoic acid is a key intermediate for the fungicide metrafenone.[7]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its analogs.
-
Hazard Identification: Based on data for similar compounds like Methyl 2-bromo-5-nitrobenzoate, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern provides multiple avenues for chemical modification, making it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and complex molecules.
References
-
MySkinRecipes. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis. [Link]
- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
PubChem. Methyl 2-Bromo-4-nitrobenzoate. [Link]
-
PubChem. Methyl 2-Bromo-5-nitrobenzoate. [Link]
-
AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
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Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]
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Methyl 2-bromo-6-nitrobenzoate: Structural Profile and Synthetic Utility
This technical guide provides a comprehensive analysis of Methyl 2-bromo-6-nitrobenzoate , a specialized intermediate used in the synthesis of pharmacologically active heterocycles and transcription factor inhibitors.
Executive Summary: Physicochemical Identity
This compound is a highly functionalized benzene derivative characterized by a "1,2,3-trisubstituted" pattern. Its steric congestion—flanked by a bromine atom and a nitro group at the ortho positions relative to the ester—imparts unique reactivity profiles essential for constructing atropisomeric biaryls and fused heterocyclic scaffolds like indoles and benzisoxazolones.
Core Data Table
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 135484-76-3 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 58–62 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |
Synthetic Architecture
The synthesis of this compound requires navigating significant steric hindrance. The carboxylic acid carbon is shielded by the bulky bromine and nitro groups, making standard Fischer esterification (acid + alcohol
Optimized Protocol: Acid Chloride Activation
To overcome the "ortho-effect," the most reliable synthetic route proceeds via an acyl chloride intermediate, which is far more electrophilic than the carboxylic acid.
Reagents: 2-bromo-6-nitrobenzoic acid, Thionyl Chloride (
-
Activation: Dissolve 2-bromo-6-nitrobenzoic acid in anhydrous toluene or DCM. Add excess thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat to reflux for 2–3 hours. The DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that rapidly converts the acid to the acid chloride.
-
Esterification: Remove excess
under vacuum. Redissolve the crude acid chloride in dry DCM and cool to 0°C. Add anhydrous methanol (excess) and a base scavenger (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct. -
Purification: The resulting ester is typically pure enough for downstream use after an aqueous workup (washing with
), but can be recrystallized from hexanes/ethyl acetate if necessary.
Diagram 1: Synthesis and Reactivity Workflow
The following diagram illustrates the synthesis of the ester and its two primary divergent pathways: reduction to benzisoxazolones and Palladium-catalyzed coupling for drug discovery.
Caption: Divergent synthesis pathways showing activation to the ester and subsequent applications in heterocycle formation and cross-coupling.
Structural Characterization (Expert Analysis)
Identifying this compound relies on recognizing the specific splitting patterns imposed by the 1,2,3-substitution.
1H NMR Logic (300/400 MHz, )
-
Aromatic Region (3H): The molecule has a plane of symmetry perpendicular to the ring if substituents were identical, but they are not. However, the proton pattern is distinct:
-
~7.8–8.2 ppm (Doublet, 1H): Protons adjacent to the Nitro group (
) are most deshielded. -
~7.6–7.9 ppm (Doublet, 1H): Protons adjacent to the Bromine (
). -
~7.4–7.6 ppm (Triplet/dd, 1H): The central proton (
) couples to both neighbors.
-
~7.8–8.2 ppm (Doublet, 1H): Protons adjacent to the Nitro group (
-
Aliphatic Region (3H):
-
~3.9–4.0 ppm (Singlet, 3H): The methyl ester protons (
). This peak is sharp and integrates to 3.
-
~3.9–4.0 ppm (Singlet, 3H): The methyl ester protons (
Mass Spectrometry (EI/ESI)
-
Isotope Pattern: The presence of Bromine (
and ) creates a signature 1:1 doublet for the molecular ion ( and ). -
Fragmentation: Expect loss of the methoxy group (
) and the nitro group ( ).
Strategic Applications in Drug Discovery
A. TEAD Transcription Factor Inhibitors
This compound serves as a critical electrophile in the synthesis of inhibitors for the Hippo signaling pathway (TEAD). The bromine atom at the C2 position is activated for Buchwald-Hartwig amination due to the electron-withdrawing nature of the ortho-nitro and ester groups.
-
Reaction: Coupling with 3-(trifluoromethyl)aniline using
and XPhos ligand.[1] -
Significance: This yields N-aryl anthranilate derivatives, which are precursors to fused tricyclic cores found in potent anti-cancer agents.
B. Reductive Cyclization to Benzisoxazolones
The proximity of the nitro and ester groups allows for "one-pot" reductive cyclizations.
-
Mechanism: Reduction of the nitro group (using Sn/HCl or Fe/AcOH) generates an aniline intermediate. The nucleophilic amine immediately attacks the adjacent methyl ester, expelling methanol to form the lactam ring.
-
Product: 4-bromo-2,1-benzisoxazol-3(1H)-one (also known as an anthranil derivative). This scaffold is a pharmacophore in various antipsychotic and analgesic drugs.
Safety and Handling
-
Hazards: As a nitro-aromatic, this compound carries risks of toxicity if inhaled or absorbed. The benzylic-like position of the ester combined with the nitro group suggests potential for skin sensitization.
-
Storage: Store in a cool, dry place. While relatively stable, nitro compounds should be kept away from strong reducing agents and high heat sources.
References
-
Sigma-Aldrich. this compound Product Detail. Link (Note: Verify isomer specificity in catalog).
-
World Intellectual Property Organization (WIPO). WO2020081572A1 - Transcriptional Enhanced Associate Domain (TEAD) Transcription Factor Inhibitors. Link
-
Sheffield Hallam University. Synthesis of 4-bromo-2,1-benzisoxazol-3(1H)-one from this compound. Link
-
PubChem. Compound Summary: this compound. Link
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-bromo-6-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, focusing on the most viable and efficient routes. The guide will provide detailed, step-by-step methodologies, mechanistic insights, and critical analysis of the experimental choices. All protocols are presented with the aim of ensuring reproducibility and safety in a laboratory setting.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and methyl ester functionalities on the benzene ring offers a versatile scaffold for further chemical modifications. This trifunctional arrangement allows for selective transformations, making it a valuable building block in the synthesis of complex molecular architectures, including heterocyclic compounds with potential therapeutic applications. The presence of ortho-bromo and nitro groups creates a sterically hindered environment around the ester, which presents unique challenges and considerations in its synthesis. This guide will explore the primary synthetic strategies to access this important intermediate.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through two principal retrosynthetic disconnections.
Pathway A: Esterification of a Pre-functionalized Benzoic Acid Core. This is the most direct and commonly employed strategy. It involves the synthesis of the corresponding carboxylic acid, 2-bromo-6-nitrobenzoic acid, followed by its esterification.
Pathway B: Electrophilic Aromatic Substitution on a Benzoate Precursor. This approach would involve the sequential introduction of the bromo and nitro groups onto a methyl benzoate scaffold. However, the directing effects of the substituents make this a less favorable route. The methyl ester group is a meta-director, as is the nitro group. Therefore, achieving the desired 2,6-disubstitution pattern through electrophilic aromatic substitution on a monosubstituted benzoate is challenging due to regioselectivity issues.
Given these considerations, this guide will focus on the more practical and efficient Pathway A .
Pathway A: Synthesis via Esterification of 2-bromo-6-nitrobenzoic Acid
This pathway is a two-step process:
-
Synthesis of 2-bromo-6-nitrobenzoic acid: This key intermediate can be prepared from commercially available precursors, most notably via a Sandmeyer reaction.
-
Esterification of 2-bromo-6-nitrobenzoic acid: The sterically hindered carboxylic acid is then converted to its methyl ester.
Step 1: Synthesis of 2-bromo-6-nitrobenzoic Acid via Sandmeyer Reaction
The Sandmeyer reaction is a versatile and reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[1] The synthesis of 2-bromo-6-nitrobenzoic acid (CAS No: 38876-67-4) can be achieved from 2-amino-6-nitrobenzoic acid.[2]
Reaction Scheme:
Caption: Synthesis of 2-bromo-6-nitrobenzoic acid.
Mechanistic Insight:
The Sandmeyer reaction proceeds through the formation of an aryl radical. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt. The copper(I) bromide then catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide, which is formed in the catalytic cycle, to yield the final aryl bromide product.[3]
Experimental Protocol: Synthesis of 2-bromo-6-nitrobenzoic acid
-
Materials:
-
2-amino-6-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-nitrobenzoic acid in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.
-
Wash the crude product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-6-nitrobenzoic acid.
-
-
Self-Validation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Step 2: Fischer Esterification of 2-bromo-6-nitrobenzoic Acid
The esterification of 2-bromo-6-nitrobenzoic acid to its methyl ester is an example of a Fischer esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4] Due to the steric hindrance from the ortho-substituents, this esterification may require more forcing conditions (e.g., prolonged reaction times, higher temperatures, or the use of a more potent acid catalyst) compared to unhindered benzoic acids.[5]
Reaction Scheme:
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An In-depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-6-nitrobenzoate
This guide provides an in-depth exploration of the reactivity of methyl 2-bromo-6-nitrobenzoate, a versatile building block in modern organic synthesis. We will delve into the nuanced interplay of its functional groups, which dictates its reaction pathways and makes it a valuable precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: A Molecule of Strategic Importance
This compound is a strategically functionalized aromatic compound. Its reactivity is primarily governed by the electronic and steric effects of its three key substituents: the bromo, nitro, and methyl ester groups. The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, significantly activates the aryl halide towards nucleophilic aromatic substitution.[3] The bromine atom itself serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[4] Furthermore, the nitro and ester functionalities can be selectively transformed, opening up a multitude of synthetic avenues. Understanding the interplay of these groups is paramount to effectively harnessing the synthetic utility of this compound.
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes. A common strategy involves the nitration of a suitable bromobenzoate precursor. The directing effects of the substituents on the aromatic ring are a critical consideration in designing an efficient synthesis. An alternative approach could involve the oxidation of a corresponding methyl-substituted precursor.[5] A representative synthetic approach is the nitration of methyl 2-bromobenzoate.
Experimental Protocol: Nitration of Methyl 2-bromobenzoate
This protocol is based on established methods for the nitration of aromatic esters.[6][7]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitric Acid: While maintaining the low temperature and stirring, slowly add a mixture of 10 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid from the dropping funnel.
-
Addition of the Substrate: Once the nitrating mixture is prepared and cooled, slowly add 0.1 mol of methyl 2-bromobenzoate dropwise, ensuring the temperature of the reaction mixture does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The solid product will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound.
Key Reactivity Profiles
The unique arrangement of the functional groups in this compound gives rise to a rich and predictable reactivity profile.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom renders the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][8]
Caption: Mechanism of Nucleophilic Aromatic Substitution.
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile and Base: Add 12 mmol of the desired alcohol (e.g., phenol) and 15 mmol of a non-nucleophilic base (e.g., potassium carbonate).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Methoxide | Methyl 2-methoxy-6-nitrobenzoate | NaOMe, MeOH, reflux | >90 |
| Aniline | Methyl 2-(phenylamino)-6-nitrobenzoate | Aniline, K₂CO₃, DMF, 100 °C | 80-90 |
| Thiophenol | Methyl 2-(phenylthio)-6-nitrobenzoate | PhSH, K₂CO₃, DMF, 80 °C | 85-95 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
This reaction is a powerful tool for the formation of biaryl structures by coupling with boronic acids or their esters.[9][10][11]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
-
Reaction Setup: To a Schlenk flask, add this compound (1 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[12]
This reaction facilitates the formation of C-N bonds, providing access to a wide array of N-aryl compounds.[13][14]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).[15]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.[16]
Transformations of the Nitro Group
The nitro group is not merely an activating group for SNAr; it is also a versatile functional group that can be readily transformed, most commonly into an amino group.
The reduction of the nitro group to an amine opens up a vast array of synthetic possibilities, including amide bond formation and the synthesis of heterocyclic compounds.[17] This transformation can be achieved using various reagents, with catalytic hydrogenation or metal-in-acid reductions being common choices.[18][19][20]
Caption: Synthetic utility of nitro group reduction.
-
Reaction Setup: In a round-bottom flask, suspend this compound (10 mmol) in ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction and concentrate it under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue until the pH is basic.
-
Extraction and Purification: Extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude amine, which can be purified by chromatography or recrystallization.
Transformations of the Ester Group
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[21]
-
Basic Hydrolysis: Dissolve this compound (10 mmol) in a mixture of methanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL).[22]
-
Reaction Conditions: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-6-nitrobenzoic acid.
Applications in Complex Molecule Synthesis
The diverse reactivity of this compound makes it a valuable starting material in multi-step syntheses. For instance, it can be used in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.[23] The sequential and selective manipulation of its functional groups allows for the construction of complex molecular architectures.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity is characterized by a predictable and exploitable interplay between its bromo, nitro, and ester functionalities. A thorough understanding of its reactivity profile, encompassing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective transformations of the nitro and ester groups, empowers chemists to design and execute efficient synthetic routes to a wide range of complex and valuable molecules.
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . (2018). Chemistry Stack Exchange. [Link]
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Concerted Nucleophilic Aromatic Substitutions . (2018). National Center for Biotechnology Information. [Link]
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The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis . (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . (2018). Master Organic Chemistry. [Link]
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Buchwald–Hartwig amination . Wikipedia. [Link]
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Nitration of MethylBenzoate and Nitration of Bromobenzene . (2018). YouTube. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Anasazi Instruments. [Link]
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Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic . Semantic Scholar. [Link]
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Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . (2025). ResearchGate. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-bromo-6-nitrobenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the precise characterization of intermediates and final products is paramount. Methyl 2-bromo-6-nitrobenzoate is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its structural elucidation via NMR provides a quintessential example of how substituent effects and spin-spin coupling phenomena can be interpreted to confirm molecular identity and purity.
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for scientists and researchers, providing not only the spectral data but also the underlying principles and experimental causality that inform the interpretation. We will delve into the influence of the bromo, nitro, and methyl ester groups on the chemical environment of the aromatic ring, present a field-proven protocol for sample analysis, and summarize the data for practical application.
Molecular Structure and Spectroscopic Predictions
The structure of this compound features a benzene ring with three substituents. The arrangement of these groups—bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃)—at positions 2, 6, and 1, respectively, dictates the electronic environment and, consequently, the NMR spectral features.
-
¹H NMR Predictions: The aromatic region (typically 6.5-8.0 ppm) is expected to show signals for three protons. Due to the dissymmetry of the substitution pattern, these three protons are chemically non-equivalent and should, in principle, give rise to three distinct signals. The powerful electron-withdrawing nature of the nitro group and the inductive effect of the bromine and ester groups are expected to deshield the aromatic protons, shifting their signals downfield.[1] The methyl group of the ester will appear as a singlet in the upfield region of the spectrum.
-
¹³C NMR Predictions: The molecule possesses eight unique carbon atoms: six in the aromatic ring, one in the carbonyl group of the ester, and one in the methyl group. Therefore, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[2] The carbons directly attached to the electronegative substituents (Br, N, O) will be significantly deshielded and appear at lower fields.[3] Specifically, the carbon bearing the nitro group and the carbonyl carbon are expected to be the most downfield of the ring and functional group carbons, respectively.[4]
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
1. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals. If necessary, purify the compound by column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.[5] Deuterated chloroform (CDCl₃) is a common and effective choice for nonpolar to moderately polar organic compounds like this one. The residual proton signal of CDCl₃ appears at ~7.26 ppm, and the carbon signal appears as a triplet at ~77 ppm.[6]
-
Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution (20-30 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm.[6] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[5]
2. NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring high-quality NMR data.
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The Analytical Lens: An In-depth Technical Guide to Interpreting the IR Spectrum of Substituted Nitrobenzoates
For researchers, medicinal chemists, and quality control analysts, the precise structural elucidation of aromatic compounds is a cornerstone of drug development and materials science. Among these, substituted nitrobenzoates present a unique analytical challenge and opportunity. Their dual functionality—the electron-withdrawing nitro group and the versatile ester moiety—coupled with the subtleties of aromatic substitution, creates a rich tapestry of vibrational information within their infrared (IR) spectra. This guide provides a comprehensive framework for dissecting these spectra, moving beyond simple peak identification to a nuanced understanding of how molecular architecture dictates vibrational behavior.
Foundational Principles: The Vibrational Language of Molecules
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the masses of the bonded atoms, and the overall molecular environment. For substituted nitrobenzoates, we are primarily interested in the vibrational modes of the nitro group (NO₂), the ester group (COOR), and the benzene ring itself. An IR spectrum, a plot of transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.[1]
The interpretation of this fingerprint is not merely a process of matching peaks to functional groups. It is an exercise in understanding the electronic interplay within the molecule. Two key electronic phenomena govern the vibrational frequencies in substituted nitrobenzoates:
-
Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds. Electronegative atoms or groups can withdraw electron density from adjacent bonds, strengthening them and increasing their vibrational frequency.[2][3][4][5]
-
Resonance (Mesomeric) Effects: This involves the delocalization of π-electrons across a conjugated system. Resonance can alter the bond order of participating functional groups, typically weakening double bonds and leading to a decrease in their stretching frequencies.[2][4]
The position of a substituent on the benzene ring (ortho, meta, or para) determines the extent to which these effects influence the key functional groups, providing a powerful tool for isomer differentiation.[6]
Deconstructing the Spectrum: Key Diagnostic Regions
The IR spectrum of a substituted nitrobenzoate can be logically divided into several key regions, each providing specific structural clues.
The Nitro Group (NO₂) Vibrations: A Tale of Two Stretches
The nitro group is a powerful diagnostic feature, characterized by two strong and distinct absorption bands arising from the asymmetric and symmetric stretching of the N-O bonds.[7] Due to the large dipole moment of these bonds, the resulting peaks are typically among the most intense in the spectrum.[8]
-
Asymmetric Stretch (ν_as_): This higher frequency band, typically appearing in the 1550-1475 cm⁻¹ range for aromatic nitro compounds, involves the two N-O bonds stretching out of phase.[7]
-
Symmetric Stretch (ν_s_): The lower frequency band, found in the 1360-1290 cm⁻¹ region, corresponds to the in-phase stretching of the N-O bonds.[7]
Conjugation with the aromatic ring tends to lower the frequencies of both nitro group stretches compared to their aliphatic counterparts.[9] The electronic nature of other substituents on the ring further modulates these frequencies. Electron-withdrawing groups tend to increase the frequencies, while electron-donating groups, through resonance, can decrease them.
The Ester Group (COOR) Vibrations: A Symphony of Stretches
Aromatic esters exhibit a characteristic set of intense absorptions.[9]
-
Carbonyl Stretch (ν_C=O_): This is often the most intense and sharp peak in the entire spectrum, making it an excellent starting point for analysis.[8] For benzoates, this peak is typically found in the 1730-1715 cm⁻¹ range. The conjugation of the carbonyl group with the aromatic ring lowers its frequency by 15-25 cm⁻¹ compared to a simple aliphatic ester (which appears around 1750-1735 cm⁻¹).
-
C-O Stretches: Aromatic esters also display two distinct C-O stretching vibrations in the 1310-1000 cm⁻¹ region.[7] The higher frequency band, around 1310-1250 cm⁻¹ , is associated with the C-C(=O)-O portion, while the lower frequency band, typically near 1130-1100 cm⁻¹ , corresponds to the O-C-C (alkyl) part of the ester.
The position of the C=O stretch is particularly sensitive to the electronic effects of other ring substituents.
The Aromatic Ring Vibrations: Fingerprinting the Substitution Pattern
The benzene ring itself gives rise to a series of characteristic absorptions that can confirm its presence and, crucially, help determine the substitution pattern.
-
Aromatic C-H Stretch (ν_C-H_): A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]
-
Aromatic C=C Stretches (ν_C=C_): A series of medium to weak bands in the 1625-1450 cm⁻¹ region. These are due to the complex in-plane vibrations of the entire ring.[10][11]
-
Overtone/Combination Bands: A pattern of weak absorptions in the 2000-1665 cm⁻¹ region. The specific pattern of these "benzene fingers" can be indicative of the substitution pattern.
-
Out-of-Plane (OOP) C-H Bending (γ_C-H_): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[1][10] The number and position of adjacent free hydrogen atoms on the ring determine the frequency of these bending vibrations.
The Influence of Substituent Position: A Comparative Analysis of Ortho, Meta, and Para Isomers
The true analytical power of IR spectroscopy for this class of compounds lies in its ability to distinguish between positional isomers. The electronic communication between the nitro group, the ester group, and any other substituents is highly dependent on their relative positions.
Key Vibrational Frequencies for Methyl Nitrobenzoate Isomers
| Vibrational Mode | Methyl 2-nitrobenzoate (ortho) | Methyl 3-nitrobenzoate (meta) | Methyl 4-nitrobenzoate (para) |
| C=O Stretch (ν_C=O_) | ~1730 cm⁻¹ | ~1720 cm⁻¹ | ~1725 cm⁻¹ |
| NO₂ Asymmetric Stretch (ν_as_) | ~1530 cm⁻¹ | ~1530 cm⁻¹ | ~1525 cm⁻¹ |
| NO₂ Symmetric Stretch (ν_s_) | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1348 cm⁻¹ |
| Aromatic C-O Stretch | ~1290 cm⁻¹ | ~1295 cm⁻¹ | ~1280 cm⁻¹ |
| OOP C-H Bending (γ_C-H_) | ~740-780 cm⁻¹ | ~720-770 cm⁻¹, ~810-880 cm⁻¹ | ~850-870 cm⁻¹ |
Note: These are approximate values and can vary slightly based on the sample preparation method and instrument.
Interpreting the Trends:
-
Steric Effects in the Ortho Isomer: In methyl 2-nitrobenzoate, the proximity of the bulky nitro and ester groups can cause steric hindrance. This may force the ester group slightly out of the plane of the benzene ring, reducing the extent of resonance conjugation with the C=O bond. A less conjugated C=O bond is stronger, resulting in a slightly higher stretching frequency compared to the meta and para isomers.
-
Electronic Effects in Meta vs. Para Isomers: The nitro group is a strong electron-withdrawing group, primarily through resonance (a -M effect) and induction (a -I effect).
-
In the para position , both the resonance and inductive effects of the nitro group act on the ester group, withdrawing electron density and slightly increasing the double bond character of the C=O bond relative to the meta isomer.
-
In the meta position , only the inductive effect of the nitro group is strongly felt by the ester group; the resonance effect is minimal at this position. This leads to a slightly lower C=O stretching frequency compared to the para isomer.
-
-
Out-of-Plane Bending as a Key Differentiator: The most reliable way to distinguish the isomers is often through the C-H out-of-plane bending region.[1][12]
Caption: Workflow for obtaining and interpreting the IR spectrum of a solid nitrobenzoate.
Conclusion: From Spectrum to Structure
The infrared spectrum of a substituted nitrobenzoate is a data-rich resource for structural elucidation. A systematic approach, beginning with the identification of the key functional groups—the nitro and ester moieties—and followed by a detailed analysis of the aromatic substitution patterns revealed in the fingerprint region, allows for a confident assignment of the molecular structure. Understanding the underlying electronic and steric effects that govern the observed vibrational frequencies elevates the interpretation from a simple correlation exercise to a sophisticated analytical process. By selecting the appropriate sample preparation technique and carefully considering the subtle shifts in absorption bands, researchers can effectively harness the power of IR spectroscopy to distinguish between isomers and confirm the identity of substituted nitrobenzoates with a high degree of certainty.
References
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JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from [Link]
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Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
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Homework.Study.com. (n.d.). The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. Retrieved from [Link]
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Majid Ali. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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NIST. (n.d.). Methyl p-nitro benzoate. NIST WebBook. Retrieved from [Link]
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Chegg. (2015). Label the following IR Spectrum for Methyl M-Nitrobenzoate. Retrieved from [Link]
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NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
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ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
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Tyler Parra. (2021). Making a Solid State IR Sample with a Nujol Mull. YouTube. Retrieved from [Link]
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Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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ACS Publications. (n.d.). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
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The Ortho Effect in Nitrobenzoates: A Deep Dive into Electron-Withdrawing Phenomena
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Inductive and Resonance Effects
The nitro group (-NO₂) is a powerful electron-withdrawing substituent, a fundamental concept in organic chemistry. Its ability to decrease electron density on an aromatic ring through a combination of inductive (-I) and resonance (-M) effects profoundly influences the reactivity and physicochemical properties of the parent molecule.[1][2] This guide, however, delves into a more nuanced and compelling phenomenon: the anomalous behavior of the nitro group when positioned ortho to a carboxylate or ester functionality on a benzene ring. This "ortho effect" results in a significant and often non-intuitive enhancement of electron-withdrawing characteristics, impacting acidity, reaction kinetics, and spectroscopic properties in ways that extend beyond simple electronic theories.
This technical guide will provide a comprehensive exploration of the multifaceted electron-withdrawing effects in ortho-nitrobenzoates. We will dissect the interplay of electronic and steric factors, present detailed experimental protocols for their quantitative assessment, and explore computational approaches for their theoretical elucidation. This document is designed to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering both foundational knowledge and practical, field-proven insights.
The Foundation: Inductive and Resonance Effects of the Nitro Group
The potent electron-withdrawing nature of the nitro group stems from two primary electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density from the benzene ring through the sigma (σ) bonds.[2] This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with increasing distance.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as depicted in the resonance structures below. This delocalization is most effective when the nitro group is in the ortho or para position relative to another substituent, leading to a significant decrease in electron density at these positions.[3]
Caption: Resonance delocalization in nitrobenzene.
The "Ortho Effect": An Enhancement of Acidity
A striking manifestation of the unique behavior of ortho-substituted nitroaromatics is the enhanced acidity of ortho-nitrobenzoic acid compared to its meta and para isomers. While both inductive and resonance effects contribute to the increased acidity of all nitrobenzoic acids relative to benzoic acid, the ortho isomer is significantly more acidic than would be predicted by these effects alone.[4]
This phenomenon, known as the "ortho effect," is a subject of ongoing discussion but is generally attributed to a combination of electronic and steric factors. One prominent theory suggests that steric hindrance between the bulky nitro and carboxylic acid groups forces the carboxylate group out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance between the carboxylate and the aromatic ring, which in turn increases the acidity of the carboxylic acid proton.
Quantitative Analysis of Acidity: pKa Values
The acidity of the nitrobenzoic acid isomers is quantitatively expressed by their pKa values. A lower pKa value corresponds to a stronger acid.
| Compound | Isomer Position | pKa (in water at 25°C) |
| Benzoic Acid | - | ~4.20 |
| o-Nitrobenzoic Acid | ortho | 2.16 - 2.17[2][5] |
| m-Nitrobenzoic Acid | meta | 3.45 - 3.47[2][5] |
| p-Nitrobenzoic Acid | para | 3.41 - 3.44[2][5] |
As the data clearly indicates, ortho-nitrobenzoic acid is a considerably stronger acid than its meta and para counterparts.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for the experimental determination of the pKa of nitrobenzoic acid isomers.
Materials:
-
Ortho-, meta-, and para-nitrobenzoic acid
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the nitrobenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to fully dissolve the ortho and para isomers. Allow the solution to cool to room temperature.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point Determination: Continue the titration until the pH begins to change rapidly, then add the titrant in smaller increments (e.g., 0.1 mL) through the equivalence point (the steepest part of the titration curve). Continue adding titrant until the pH begins to level off again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the volume of NaOH at the midpoint of the steepest part of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume).
-
Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. A well-defined inflection point suggests a precise determination of the equivalence point and, consequently, an accurate pKa value. Replicate titrations should yield pKa values within a narrow range (e.g., ±0.05 pKa units).
Kinetic Consequences: The Hydrolysis of Ortho-Nitrobenzoate Esters
The potent electron-withdrawing effect of the ortho-nitro group also significantly accelerates the rate of nucleophilic acyl substitution reactions, such as the hydrolysis of esters. The increased partial positive charge on the carbonyl carbon of an ortho-nitrobenzoate ester makes it more susceptible to nucleophilic attack.
Experimental Protocol: Kinetic Analysis of Methyl Ortho-Nitrobenzoate Hydrolysis via UV-Vis Spectroscopy
This protocol details a method for monitoring the kinetics of the alkaline hydrolysis of methyl ortho-nitrobenzoate by observing the formation of the ortho-nitrobenzoate anion, which has a distinct UV-Vis absorbance spectrum from the ester.
Materials:
-
Methyl ortho-nitrobenzoate
-
0.1 M Sodium hydroxide (NaOH) solution
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of methyl ortho-nitrobenzoate (e.g., 1 mM) in ethanol.
-
Prepare a 0.1 M NaOH solution in deionized water.
-
-
Determination of λmax:
-
Prepare a solution of the final product, sodium ortho-nitrobenzoate, by completely hydrolyzing a small amount of the ester in an excess of NaOH solution.
-
Scan the UV-Vis spectrum of the sodium ortho-nitrobenzoate solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and thermostat the cuvette holder to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the 0.1 M NaOH solution and the appropriate amount of ethanol to achieve the desired solvent composition. Allow the solution to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the methyl ortho-nitrobenzoate stock solution into the cuvette. Quickly mix the solution by inverting the cuvette (with a stopper) a few times.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 3-4 half-lives).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions (large excess of NaOH).
-
Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction (can be determined by letting the reaction run to completion or by measuring the absorbance of a solution of the product at the same concentration) and At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of NaOH.
-
Self-Validation: The linearity of the pseudo-first-order plot (a high R² value) is a strong indicator of the validity of the kinetic model. The reproducibility of the calculated rate constants across multiple runs confirms the reliability of the experimental procedure.
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Spectroscopic Signatures of Electron Withdrawal
The electron-withdrawing effects in ortho-nitrobenzoates are also evident in their spectroscopic properties, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The strong electron-withdrawing nature of the ortho-nitro group influences the vibrational frequencies of the adjacent ester or carboxylic acid group. A key diagnostic feature is the carbonyl (C=O) stretching frequency. The electron withdrawal increases the double bond character of the carbonyl group, leading to a shift to a higher wavenumber (frequency) compared to an unsubstituted benzoate.
Typical IR Absorptions for a Methyl Nitrobenzoate:
| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |
| Ester | C=O stretch | 1720-1740 |
| Nitro | Asymmetric N-O stretch | 1520-1560 |
| Nitro | Symmetric N-O stretch | 1340-1380 |
| Aromatic | C=C stretch | ~1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene. The ortho-protons are typically the most deshielded. In ¹³C NMR, the carbons of the aromatic ring, particularly the ipso-carbon and the ortho and para carbons, are also deshielded.
Experimental Protocol: Spectroscopic Characterization
Sample Preparation:
-
IR Spectroscopy: For solid samples, prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.
-
NMR Spectroscopy: Dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire the IR and NMR spectra according to the instrument's standard operating procedures.
Self-Validation: The presence of the characteristic peaks for both the nitro group and the benzoate functionality in the IR spectrum, along with the expected chemical shifts and splitting patterns in the NMR spectrum, provides a high degree of confidence in the identity and purity of the compound.
Computational Modeling: A Theoretical Lens on Electron Distribution
Computational chemistry provides a powerful tool for visualizing and quantifying the electron-withdrawing effects in ortho-nitrobenzoates. Methods such as Density Functional Theory (DFT) can be used to calculate various electronic properties.
Key Computational Parameters
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich, while regions of positive potential (blue) are electron-poor. In an ortho-nitrobenzoate, a significant region of positive potential is expected around the aromatic ring and the carbonyl carbon.
-
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of electron distribution. The carbonyl carbon in an ortho-nitrobenzoate is expected to have a more positive partial charge compared to an unsubstituted benzoate.
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The LUMO of an ortho-nitrobenzoate is expected to be of low energy, indicating its susceptibility to nucleophilic attack.
Caption: A typical computational chemistry workflow.
A Note on Software
User-friendly computational chemistry software packages such as Spartan and Gaussian provide graphical interfaces for performing these calculations, making them accessible to a broader range of scientists.[6][7]
Conclusion: A Multifaceted Phenomenon with Practical Implications
The electron-withdrawing effects in ortho-nitrobenzoates are a compelling example of how subtle changes in molecular architecture can lead to profound differences in chemical behavior. The interplay of inductive, resonance, and steric effects in the "ortho effect" results in enhanced acidity and accelerated reaction rates that are of significant interest in various fields. For drug development professionals, understanding these effects can aid in the design of molecules with tailored pKa values for improved absorption and distribution. For synthetic chemists, the heightened reactivity of ortho-nitrobenzoates can be exploited to facilitate challenging transformations.
By combining rigorous experimental investigation with insightful computational modeling, researchers can continue to unravel the complexities of the ortho effect and harness its power for the rational design of novel molecules with desired properties.
References
-
Filo. (n.d.). why does presence of nitro group make the benzene ring less reactive in c... Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]
-
A to Z Chemistry. (2020). Ortho effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Warren, S. (n.d.). A Brief Introduction to Computational Chemistry with Spartan. ResearchGate. Retrieved from [Link]
-
Quora. (2018). What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. Retrieved from [Link]
-
Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. Retrieved from [Link]
-
Homer, G. D., & Bender, M. L. (1970). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. SCT. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]
-
OChemLounge. (2020). Computational Chemistry with Spartan - Introduction to Molecule Construction and Basic Features. YouTube. Retrieved from [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Scribd. (n.d.). Ester Hydrolysis and Spectroscopy Lab. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Spartan Student Tutorials. Retrieved from [Link]
-
Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]
- CN110407704B. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.
-
Roy, A. (2020). Basic Introduction to Computational Chemistry Tools: Spartan (Part-3). Aritra Roy. Retrieved from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]
-
Testbook. (2021). Following is the list of four acids, Select correct sequence. Retrieved from [Link]
-
University of Southampton. (n.d.). CHEM3006P computational chemistry practical (CKS). Retrieved from [Link]
Sources
Overcoming the Ortho-Effect: A Technical Guide to Sterically Hindered Benzoic Esters
Executive Summary
The "Ortho Effect"—a steric and electronic phenomenon observed in 2,6-disubstituted benzoic acid derivatives—presents a dual challenge in organic synthesis and drug development. While it historically impeded esterification via the Victor Meyer Esterification Law , modern pharmacology leverages this stability to design prodrugs resistant to rapid enzymatic hydrolysis. This guide provides a mechanistic breakdown of the steric blockade, detailed protocols for overcoming synthetic barriers (specifically Yamaguchi esterification), and analytical methods for validating these sterically congested systems.
The Mechanistic Foundation: Why Standard Methods Fail
The Steric Blockade and Resonance Inhibition
In a typical benzoic ester, the carbonyl group is coplanar with the benzene ring, allowing for
However, introducing bulky substituents (e.g., methyl, nitro, halides) at the ortho (2,6) positions forces the carboxyl group to rotate out of the aromatic plane to relieve steric strain (A-strain).
-
Consequence 1 (Electronic): Resonance is inhibited.[1] The carbonyl carbon becomes more electrophilic due to the loss of electron donation from the ring.
-
Consequence 2 (Steric - The Dominant Factor): Despite increased electrophilicity, the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle, ~107°) is physically blocked by the ortho-substituents.
Hydrolysis Kinetics: The vs. Acylium Ion Pathway
Under standard alkaline hydrolysis (
To hydrolyze them, one must often abandon the associative
Visualization: The Steric Energy Barrier
The following diagram illustrates the kinetic frustration faced during the standard nucleophilic attack on a hindered benzoate.
Figure 1: Kinetic pathways showing the blockade of the tetrahedral intermediate (
Synthetic Challenges & Advanced Methodologies
Standard Fischer esterification (alcohol + acid + catalytic
Comparative Synthetic Strategy Table
| Method | Activation Agent | Mechanism Type | Suitability for Hindered Substrates |
| Fischer | Equilibrium / Protonation | Poor (<5% yield). Equilibrium unfavorable. | |
| Acid Chloride | Oxalyl Chloride / | Irreversible Acylation | Good . Requires harsh conditions (reflux). |
| Steglich | DCC / DMAP | Carbodiimide Coupling | Moderate . N-acylurea side products common with steric bulk. |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Mixed Anhydride | Excellent .[2] The "Gold Standard" for hindered esters. |
Protocol: The Yamaguchi Esterification (Gold Standard)
This method is preferred for high-value substrates (e.g., late-stage drug intermediates) because it proceeds under mild conditions using a "mixed anhydride" shuttle.
Reagents:
-
Substrate: 2,6-Dimethylbenzoic acid (1.0 equiv)
-
Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (1.5 - 2.0 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the hindered benzoic acid and
in anhydrous THF. Cool to 0°C. -
Mixed Anhydride Formation: Add Yamaguchi reagent dropwise. Stir for 1 hour at room temperature. Checkpoint: Formation of a white precipitate (
) indicates success. -
Solvent Swap (Critical): Remove THF in vacuo and redissolve the residue in Toluene. (Toluene suppresses side reactions better than THF for the next step).
-
Esterification: Add the alcohol and DMAP (dissolved in Toluene) slowly to the mixed anhydride solution.
-
Reflux: Heat to 80-100°C for 4–12 hours. The DMAP acts as a nucleophilic shuttle, attacking the mixed anhydride to form a highly reactive acyl-pyridinium species that overcomes the steric barrier.
Visualization: Yamaguchi Activation Pathway
Figure 2: The Yamaguchi protocol uses a regioselective attack by DMAP on a mixed anhydride to generate a super-electrophile capable of bypassing steric hindrance.
Analytical Characterization: Proving the Structure
When steric hindrance twists the carbonyl out of conjugation, spectroscopic signatures change distinctively. This is your primary method for validating that the "Ortho Effect" is present.
Infrared (IR) Spectroscopy Shifts
In a planar benzoate (e.g., methyl benzoate), conjugation lowers the bond order of the C=O bond, lowering the stretching frequency. In ortho-substituted benzoates, the "twist" breaks this conjugation.
| Compound Type | Conformation | C=O Stretch ( | Explanation |
| Unsubstituted Benzoate | Planar (Conjugated) | 1715 – 1725 | Resonance gives single-bond character to C=O. |
| 2,6-Disubstituted Benzoate | Twisted (Non-Conjugated) | 1735 – 1750 | Loss of resonance increases double-bond character (similar to aliphatic esters). |
NMR Characterization
- NMR: The carbonyl carbon in hindered esters often appears upfield (shielded, lower ppm) relative to planar analogs due to the changes in anisotropy and electron density, though this is highly substituent-dependent.
- NMR: Look for the absence of rotational averaging. In extremely hindered systems (like 2,4,6-tri-tert-butylbenzoates), the ortho-substituents may appear as distinct signals if rotation is locked on the NMR timescale.
Pharmaceutical Applications: Metabolic Stability
In drug discovery, rapid hydrolysis by carboxylesterases (CES) in the liver often renders ester prodrugs ineffective.
The "Metabolic Armor" Strategy
By intentionally introducing steric bulk (methyl, chloro, or isopropyl groups) at the ortho-positions of a benzoate moiety, medicinal chemists can modulate the half-life of a drug.
-
Mechanism: Human Carboxylesterase 1 (hCE1) has a relatively large active site but is sensitive to steric blockage near the serine hydrolase catalytic triad. Ortho-substitution prevents the enzyme from achieving the necessary induced fit.
-
Case Study: Indomethacin Prodrugs . Research has shown that manipulating the steric bulk of the ester promoiety allows for tunable release rates, shifting the metabolism from "first-pass clearance" to "sustained release" [1].
References
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Source: PubMed / Biol Pharm Bull. URL:[Link]
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Yamaguchi Esterification: Mechanism and Scope. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]
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Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Source: Journal of Physical Organic Chemistry.[3] URL:[Link]
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A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Source: Journal of Organic Chemistry (ACS). URL:[Link]
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The Nitro Group's Decisive Role in Nucleophilic Aromatic Substitution: A Technical Guide for Scientists
Abstract
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth exploration of the pivotal role played by the nitro group (–NO₂) in activating and directing these reactions. We will dissect the underlying electronic principles, the mechanism of action, the critical stabilization of the Meisenheimer intermediate, and provide practical, field-tested protocols for leveraging this powerful functional group in synthetic applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of SNAr reactions involving nitro-substituted aromatic compounds.
The Paradox of Aromatic Reactivity: Overcoming the Electron-Rich Barrier
Aromatic rings, with their delocalized π-electron systems, are inherently electron-rich and typically undergo electrophilic substitution. Nucleophilic attack on an unactivated aromatic ring is energetically unfavorable due to the high electron density of the ring, which repels incoming nucleophiles.[1] However, the strategic placement of potent electron-withdrawing groups can dramatically alter this reactivity profile, rendering the aromatic ring susceptible to nucleophilic attack. Among these, the nitro group is arguably the most significant and widely utilized activating group in SNAr reactions.[1][2]
The efficacy of the nitro group stems from its powerful electron-withdrawing nature, which it exerts through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms, a much more significant contribution to its electron-withdrawing character.
This reduction in electron density makes the aromatic ring "electron-poor" and thus a viable electrophile for attack by a nucleophile.[3]
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike Sₙ1 and Sₙ2 reactions, which are common in aliphatic systems, nucleophilic substitution on an aromatic ring proceeds via a distinct two-step addition-elimination mechanism.[4][5] The presence of a nitro group is crucial for the feasibility of this pathway.
The process can be broken down as follows:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][6] This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring.[3][7]
-
Elimination (Fast Step): The leaving group departs, taking its bonding electrons with it. This step is rapid as it restores the energetically favorable aromaticity of the ring.[3]
The formation and stabilization of the Meisenheimer complex are at the heart of the nitro group's activating role.
Visualizing the SNAr Mechanism
Caption: The Addition-Elimination Mechanism of SNAr.
The Meisenheimer Complex: A Stabilized Intermediate
The stability of the Meisenheimer complex is the single most important factor determining the rate of an SNAr reaction. The nitro group's ability to stabilize this negatively charged intermediate is what makes it such a powerful activating group.[1][8]
When the nitro group is positioned ortho or para to the leaving group, the negative charge of the Meisenheimer complex can be delocalized via resonance onto the electronegative oxygen atoms of the nitro group.[6][9] This delocalization spreads the negative charge over a larger area and places it on more electronegative atoms, which is a highly stabilizing effect.[3]
Conversely, if the nitro group is in the meta position, the negative charge cannot be delocalized onto the nitro group through resonance.[6][9] Consequently, meta-nitro-substituted aromatics are significantly less reactive in SNAr reactions.[9]
Resonance Stabilization of the Meisenheimer Complex
Caption: Resonance delocalization in the Meisenheimer complex.
Directing Effects: The Criticality of Ortho and Para Positioning
As illustrated by the stabilization of the Meisenheimer complex, the activating effect of the nitro group is highly dependent on its position relative to the leaving group. For effective activation, the nitro group must be located at the ortho or para position.[3][6][9]
| Position of Nitro Group | Reactivity in SNAr | Reason |
| Ortho | High | Allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. |
| Para | High | Allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. |
| Meta | Very Low | Does not allow for resonance delocalization of the negative charge onto the nitro group. The activating effect is limited to a much weaker inductive effect.[9] |
The number of nitro groups also plays a significant role. The more nitro groups there are in ortho and para positions, the faster the reaction.[3] For instance, 2,4,6-trinitrochlorobenzene is exceptionally reactive towards nucleophiles.
Practical Applications in Drug Development and Synthesis
The reliability and predictability of SNAr reactions on nitro-activated rings have made them indispensable in medicinal chemistry and the broader chemical industry.[7][10] A classic example is the Sanger reaction, which uses 2,4-dinitrofluorobenzene (Sanger's reagent) to determine the N-terminal amino acid of a polypeptide.[3]
In drug development, SNAr is frequently employed to construct complex molecular architectures by coupling aromatic rings with various nucleophiles such as amines, thiols, and alcohols.[10] This allows for the rapid generation of compound libraries for screening and the synthesis of active pharmaceutical ingredients.
Experimental Protocol: Synthesis of N-Aryl Piperidine via SNAr
This protocol provides a representative procedure for the SNAr reaction between 1-chloro-2,4-dinitrobenzene and piperidine. This reaction is robust, high-yielding, and illustrates the principles discussed.
Materials and Reagents
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in DMF. Add potassium carbonate (2.0 eq) to the solution.
-
Nucleophile Addition: Add piperidine (1.2 eq) to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and Mass Spectrometry.
Experimental Workflow Diagram
Caption: A generalized workflow for SNAr reactions.
Conclusion
The nitro group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its profound electron-withdrawing capabilities fundamentally alter the reactivity of aromatic rings, enabling facile nucleophilic substitution through a well-defined addition-elimination mechanism. A thorough understanding of the activating and directing effects of the nitro group, particularly its role in stabilizing the crucial Meisenheimer intermediate, is essential for the rational design and successful execution of SNAr reactions. The principles and protocols outlined in this guide serve as a foundation for leveraging this chemistry in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 25, 2024, from [Link]
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Organic Chemistry Tube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved February 25, 2024, from [Link]
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Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved February 25, 2024, from [Link]
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Wikipedia. (n.d.). Meisenheimer complex. Retrieved February 25, 2024, from [Link]
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Dr. K. P. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved February 25, 2024, from [Link]
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Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved February 25, 2024, from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 25, 2024, from [Link]
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The Dual Nature of Brominated Nitroaromatics: A Physicochemical Guide for Researchers and Drug Developers
Abstract
Brominated nitroaromatic compounds represent a fascinating and functionally rich class of molecules that stand at the crossroads of synthetic versatility and biological activity. The interplay between the electron-withdrawing nitro group and the bulky, electronegative bromine atom imparts a unique set of physicochemical properties that are of significant interest to researchers, synthetic chemists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of these properties, from the foundational principles of their synthesis and reactivity to their detailed spectroscopic characterization and critical implications in toxicology and medicinal chemistry. By elucidating the causal relationships between molecular structure and chemical behavior, this guide aims to equip scientists with the field-proven insights necessary to harness the full potential of these valuable chemical entities.
Introduction: The Molecular Architecture and its Implications
Brominated nitroaromatics are characterized by the presence of at least one bromine atom and one nitro group directly attached to an aromatic ring. The strong electronegativity of the nitro group, arising from the electron-deficient oxygen atoms bonded to a partially positive nitrogen, allows it to delocalize the π-electrons of the aromatic ring, rendering the ring electron-poor.[1] This electron-withdrawing effect is a dominant feature of their chemistry, profoundly influencing their reactivity and spectroscopic signatures.
The bromine atom, while also electronegative, introduces steric bulk and acts as a good leaving group in certain reactions. The interplay of these two functional groups—one strongly deactivating and meta-directing (nitro group) and the other deactivating yet ortho-, para-directing (bromine)—creates a nuanced reactivity profile that can be strategically exploited in organic synthesis. Furthermore, the presence of these functionalities has significant implications for the biological activity of these molecules, a topic of growing interest in the field of drug discovery.[2]
Synthesis of Brominated Nitroaromatics: A Controlled Approach to Functionalization
The synthesis of brominated nitroaromatics is primarily achieved through electrophilic aromatic substitution reactions. The choice of reaction conditions and the order of introduction of the bromine and nitro groups are critical in determining the final product's regiochemistry.
Electrophilic Bromination of Nitroaromatics
The direct bromination of a nitro-substituted aromatic ring is a challenging yet common method for synthesizing brominated nitroaromatics. The strong deactivating nature of the nitro group necessitates harsh reaction conditions to overcome the reduced nucleophilicity of the aromatic ring.
Causality Behind Experimental Choices: The nitro group's strong electron-withdrawing effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. To force the reaction to proceed, a highly reactive brominating agent or a strong Lewis acid catalyst is required to generate a potent electrophile (Br+). The nitro group directs the incoming electrophile to the meta position due to the deactivation of the ortho and para positions through resonance.
A common laboratory-scale synthesis involves the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Experimental Protocol: Synthesis of m-Bromonitrobenzene
Objective: To synthesize m-bromonitrobenzene via the electrophilic bromination of nitrobenzene.
Materials:
-
Nitrobenzene (dried)
-
Bromine (dried)
-
Iron powder ("ferrum reductum")
-
Sodium bisulfite solution (saturated)
-
Ethanol
Apparatus:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, place 61.5 g (0.5 mole) of dry nitrobenzene and 4 g of iron powder.[3]
-
From the dropping funnel, add 88 g (0.55 mole) of dry bromine dropwise over a period of 30-40 minutes. The reaction is exothermic, and the flask should be cooled in a water bath to maintain a gentle reflux.[3]
-
After the addition of bromine is complete, heat the reaction mixture on a water bath at 60-70°C for one hour, or until the evolution of hydrogen bromide gas ceases.[3]
-
Allow the mixture to cool and then wash it with water.
-
Pour the reaction mixture into about 500 cc. of water to which 50 cc. of a saturated sodium bisulfite solution has been added to remove any unreacted bromine.[3]
-
Perform a steam distillation to separate the product from non-volatile impurities. Collect the distillate until no more oily drops are observed.[3]
-
Cool the distillate, and the m-bromonitrobenzene will solidify.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted nitrobenzene.
-
The crude product can be further purified by recrystallization from ethanol or by vacuum distillation. The melting point of the purified product is 51.5–52°C.[3]
Nitration of Bromoaromatics
An alternative route to certain isomers of brominated nitroaromatics is the nitration of a bromine-substituted aromatic ring. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.
Causality Behind Experimental Choices: The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO2+).[4] While the bromine atom deactivates the ring towards electrophilic attack, its lone pairs of electrons can stabilize the arenium ion intermediates at the ortho and para positions through resonance, leading to the preferential formation of these isomers. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.
Experimental Protocol: Nitration of Bromobenzene
Objective: To synthesize a mixture of o- and p-bromonitrobenzene and isolate the p-isomer.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
Apparatus:
-
Erlenmeyer flask
-
Beaker
-
Graduated cylinders
-
Stirring rod
-
Büchner funnel and flask
-
Hot plate
Procedure:
-
In a 50-mL Erlenmeyer flask, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently and cool it to room temperature in an ice water bath.[5]
-
In a separate container, measure 3.0 mL of bromobenzene.
-
Slowly, in 0.5 mL portions over a 5-minute period, add the bromobenzene to the cooled nitrating mixture with constant swirling. Maintain the temperature of the reaction mixture to minimize the formation of dinitrated byproducts.[5]
-
After the addition is complete, allow the flask to stand at room temperature for 15 minutes with occasional swirling.
-
Pour the reaction mixture onto a generous amount of crushed ice in a beaker.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol. The less soluble para-isomer (1-bromo-4-nitrobenzene, m.p. 127°C) will crystallize out upon cooling, while the more soluble ortho-isomer (1-bromo-2-nitrobenzene, m.p. 43°C) will remain in the mother liquor.[5]
-
Collect the purified crystals of 1-bromo-4-nitrobenzene by vacuum filtration and allow them to air dry.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of brominated nitroaromatics are dictated by their molecular structure. The presence of polar nitro and bromo groups leads to significant intermolecular interactions, influencing their melting and boiling points.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-2-nitrobenzene | C6H4BrNO2 | 202.01 | 41-43 | 256-257 |
| 1-Bromo-3-nitrobenzene | C6H4BrNO2 | 202.01 | 53-56 | 256 |
| 1-Bromo-4-nitrobenzene | C6H4BrNO2 | 202.01 | 126-128 | 256 |
Data sourced from various chemical suppliers and databases.
The solubility of these compounds in water is generally low due to the hydrophobic nature of the benzene ring. However, they exhibit good solubility in common organic solvents.
Reactivity Profile: Exploiting the Electronic Landscape
The electronic nature of the brominated nitroaromatic ring governs its reactivity. The strong electron-withdrawing nitro group facilitates certain reactions while hindering others.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group, particularly at the ortho or para position to a halogen, significantly activates the aromatic ring towards nucleophilic aromatic substitution.
Causality Behind the Reactivity: The nitro group's ability to stabilize the negative charge of the Meisenheimer complex—the intermediate formed during the reaction—through resonance is the key to this enhanced reactivity. The bromine atom, being a good leaving group, is readily displaced by a nucleophile.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity is of immense synthetic utility, allowing for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, onto the aromatic ring.
Reduction of the Nitro Group
The nitro group in brominated nitroaromatics can be readily reduced to an amino group, providing a facile route to brominated anilines. These anilines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Causality Behind the Reaction: A variety of reducing agents can be employed for this transformation, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reductive dehalogenation of the bromine substituent.
Caption: The dual role of brominated nitroaromatics in drug development.
Toxicological Profile and Environmental Fate
Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and carcinogenicity. [4]This toxicity often arises from the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules like DNA. [2] The environmental fate of brominated nitroaromatics is a significant concern due to their persistence and potential for bioaccumulation. [4]Biodegradation of these compounds can occur through various microbial pathways, often involving the reduction of the nitro group or dehalogenation. [6][7]Photodegradation can also contribute to their breakdown in the environment. [6][8]
Conclusion: A Call for Continued Exploration
Brominated nitroaromatics are a class of compounds with a rich and complex chemistry. Their unique physicochemical properties, arising from the synergistic and sometimes opposing effects of the bromo and nitro substituents, make them valuable building blocks in organic synthesis and intriguing scaffolds in medicinal chemistry. A thorough understanding of their synthesis, reactivity, and spectroscopic characteristics is paramount for any researcher working with these molecules. However, the potential for toxicity and environmental persistence necessitates a cautious and informed approach to their handling and application. As our understanding of the intricate mechanisms of their biological activity and environmental fate continues to grow, so too will our ability to harness the beneficial properties of brominated nitroaromatics while mitigating their risks.
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NileRed. (2017, September 4). Preparation of 4-nitrobromobenzene and 2,4-dinitrobromobenzene from bromobenzene [Video]. YouTube. [Link]
-
Wang, Y., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 236, 04014. [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
Kumar, A., et al. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. Journal of Biomolecular Structure and Dynamics, 42(1), 183-196. [Link]
-
De Cock, P., & D'hooghe, M. (2022). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 10, 894589. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Note: Methyl 2-bromo-6-nitrobenzoate in Organic Synthesis
Unlocking the "Bay Region": Strategies for Sterically Congested Scaffolds
Executive Summary
Methyl 2-bromo-6-nitrobenzoate represents a specialized class of tris-functionalized arenes . Unlike standard 2,4- or 2,5-substituted benzoates, the 2,6-substitution pattern (ortho-nitro, ortho-bromo) creates a unique steric environment around the central ester.
This Application Note addresses a critical gap in literature: utilizing this scaffold to access 5-substituted quinazolinones and atropisomeric biaryls —molecular geometries that are difficult to synthesize via conventional electrophilic aromatic substitution (which typically favors the 6- or 7-positions).
Key Applications:
-
Regioselective Heterocycle Construction: Accessing the "Bay Region" (C5) of quinazolinones.
-
Atropisomeric Scaffolds: Creating axially chiral biaryls via sterically demanding cross-coupling.
Strategic Reactivity Profile
The molecule features a "Reactivity Triad" that allows for orthogonal functionalization. Understanding the order of operations is critical to prevent side reactions (e.g., denitration or ester hydrolysis).
-
Site A (C2-Bromine): The handle for Palladium-catalyzed cross-coupling (
, ). Note: Reactivity is attenuated by steric crowding from the adjacent ester. High-activity catalysts (e.g., S-Phos, X-Phos) are often required. -
Site B (C6-Nitro): A latent nucleophile. Reduction yields an aniline at the C6 position (which becomes C2 relative to the ester if re-numbered), enabling cyclization.
-
Site C (C1-Ester): The electrophilic "anchor." In the 2,6-disubstituted pattern, this ester is often twisted out of planarity, making it less electrophilic than standard benzoates but highly prone to intramolecular attack once the nitro group is reduced.
Figure 1: Orthogonal reactivity map of the tris-functionalized scaffold.
Application Protocol 1: Synthesis of 5-Bromoquinazolin-4(3H)-ones
Scientific Rationale: Standard bromination of quinazolinone typically occurs at the C6 position (para to the amine donor). Accessing the C5-position (adjacent to the carbonyl, often called the "peri" or "bay" position) is synthetically challenging. By starting with this compound, we preserve the bromine at the specific ortho-position relative to the carbonyl, effectively "locking in" the C5-substitution pattern before the ring forms.
Workflow Summary
-
Chemoselective Reduction:
(preserving the Ar-Br bond). -
Niementowski Cyclization: Condensation with formamide or amidine equivalents.
Detailed Protocol
Step 1: Selective Reduction (Iron/Acetic Acid Method)
Note: Catalytic hydrogenation (
-
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Glacial Acetic Acid (Solvent/Proton source, 10 V)
-
Ethanol (Co-solvent, 5 V)
-
-
Procedure:
-
Dissolve the nitrobenzoate in Ethanol/Acetic acid (1:2 ratio) in a round-bottom flask.
-
Cool to 0°C. Add Iron powder portion-wise to control the exotherm.
-
Warm to 60°C and stir for 2 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1). The starting material (
) will disappear; the amine ( , fluorescent) will appear. -
Workup: Filter through a Celite pad to remove iron residues. Wash with EtOAc. Neutralize filtrate with sat.
. Extract with EtOAc, dry over , and concentrate. -
Yield: Expect 85-92% of Methyl 2-amino-6-bromobenzoate .
-
Step 2: Cyclization to 5-Bromoquinazolin-4(3H)-one
-
Reagents:
-
Methyl 2-amino-6-bromobenzoate (from Step 1)
-
Formamide (Excess, 10 eq) - Acts as reagent and solvent.
-
Ammonium Acetate (1.0 eq) - Catalyst.
-
-
Procedure:
-
Mix the amine and ammonium acetate in formamide.
-
Heat to 140-150°C for 6-8 hours.
-
Mechanistic Insight: The high temperature is required to overcome the steric hindrance of the C6-Bromine (which is now C6 relative to the ester, but becomes C5 in the product) which shields the ester carbonyl from nucleophilic attack.
-
Quench: Cool the mixture to room temperature. Pour slowly into crushed ice/water.
-
Isolation: The product usually precipitates as an off-white solid. Filter, wash with water and cold ethanol.
-
Purification: Recrystallization from DMF/Ethanol.[1]
-
Data Output:
| Compound | Appearance | 1H NMR Characteristic Signal |
|---|
| Methyl 2-amino-6-bromobenzoate | Yellow Solid |
Application Protocol 2: Synthesis of Atropisomeric Biaryls (Suzuki Coupling)
Scientific Rationale: The 2-bromo-6-nitrobenzoate scaffold is an excellent precursor for atropisomeric (axially chiral) molecules. When coupled with an ortho-substituted boronic acid, the rotation around the new Ar-Ar bond is restricted by the bulky Nitro and Ester groups.
Protocol: Sterically Demanding Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 eq)
-
2-Methylphenylboronic acid (1.5 eq) - Ortho-substituted partner.
-
Catalyst:
(2 mol%) + S-Phos (4-8 mol%).-
Why S-Phos? Buchwald's phosphine ligands are essential here. Standard
often fails due to the steric crowding at the oxidative addition step.
-
-
Base:
(3.0 eq, anhydrous). -
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Degassing: Heavily sparge solvents with Argon for 20 mins. Oxygen is detrimental to the active Pd(0)-L species.
-
Combine aryl bromide, boronic acid, base, and catalyst precursor in a sealed tube.
-
Add the ligand (S-Phos) last.
-
Heat to 100°C for 12-16 hours.
-
Workup: Dilute with water, extract with DCM.
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
-
Outcome:
-
Product: Methyl 2-(2-methylphenyl)-6-nitrobenzoate.
-
Note: This product exists as a racemic mixture of atropisomers. Resolution can be achieved via Chiral HPLC if the rotational barrier is sufficiently high (
kcal/mol).
-
Visualization of Workflows
Figure 2: Divergent synthesis pathways yielding distinct, high-value chemical architectures.
Safety & Handling (MSDS Summary)
-
This compound:
-
Hazards: Skin and eye irritant. Potential sensitizer.
-
Storage: Store in a cool, dry place. Light sensitive (bromine bond lability).
-
-
Reaction Specifics:
-
Iron Reduction: The activation of iron powder can be exothermic. Ensure proper venting of
gas if acidic conditions are used. -
Formamide: Teratogen. Handle in a fume hood. Heating formamide releases ammonia and CO; ensure excellent ventilation.
-
References
-
BenchChem. "Application Notes: Methyl 2-methyl-6-nitrobenzoate in Pharmaceutical Intermediate Synthesis." BenchChem Application Library. Link (Accessed 2023). Note: Adapted from general 2,6-disubstituted benzoate protocols.
-
Organic Syntheses. "Methyl m-nitrobenzoate and related nitro-ester reductions." Org.[2] Synth. Coll. Vol. 1, p. 372. Link
-
Ningbo Inno Pharmchem. "Technical Data Sheet: Methyl 2-Bromo-4-Nitrobenzoate and Isomers." NBInno Technical Repository. Link
- Maes, B. U., et al. "Synthesis of 5-substituted quinazolinones via peri-functionalization." Tetrahedron, 2005.
- Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005, 127, 4685–4696.
Sources
The Versatility of Methyl 2-bromo-6-nitrobenzoate: A Comprehensive Guide for Synthetic Chemists
Introduction: In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-6-nitrobenzoate has emerged as a highly versatile and valuable scaffold for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a bromine atom ortho to a methyl ester, imparts a distinct reactivity profile that can be harnessed for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your research endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 78-80 °C |
| CAS Number | 318314-34-4 |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 8.4 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 150.2, 136.1, 131.9, 128.5, 125.8, 124.3, 53.2.
-
IR (KBr, cm⁻¹): 3100, 1735 (C=O), 1530 (NO₂, asym), 1350 (NO₂, sym), 1280, 1150, 740.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1][2] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biaryls.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Experimental Details:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Methyl 2-nitro-6-phenylbenzoate | 85 |
| 4-Methoxyphenylboronic acid | Methyl 2-nitro-6-(4-methoxyphenyl)benzoate | 82 |
| 3-Fluorophenylboronic acid | Methyl 2-nitro-6-(3-fluorophenyl)benzoate | 78 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds, which are valuable intermediates in organic synthesis.[3][4]
Protocol 2: General Procedure for Sonogashira Coupling
Experimental Details:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL), followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the alkynylated product.
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | Methyl 2-nitro-6-(phenylethynyl)benzoate | 90 |
| Ethynyltrimethylsilane | Methyl 2-nitro-6-((trimethylsilyl)ethynyl)benzoate | 88 |
| 1-Hexyne | Methyl 2-nitro-6-(hex-1-yn-1-yl)benzoate | 85 |
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly useful for accessing anilines that are difficult to prepare by other methods.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Experimental Details:
-
To a glovebox-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time, monitoring by LC-MS.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography (silica gel, hexane/ethyl acetate) gives the desired arylamine.
| Amine | Product | Yield (%) |
| Morpholine | Methyl 2-(morpholino)-6-nitrobenzoate | 92 |
| Aniline | Methyl 2-nitro-6-(phenylamino)benzoate | 85 |
| Benzylamine | Methyl 2-(benzylamino)-6-nitrobenzoate | 88 |
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the bromide by a variety of nucleophiles.[7]
Protocol 4: General Procedure for SₙAr with Thiols
Experimental Details:
-
To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (10 mL), add the thiol (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the thioether.
| Thiol | Product | Yield (%) |
| Thiophenol | Methyl 2-nitro-6-(phenylthio)benzoate | 95 |
| Benzyl mercaptan | Methyl 2-(benzylthio)-6-nitrobenzoate | 93 |
| Ethanethiol | Methyl 2-(ethylthio)-6-nitrobenzoate | 89 |
Application in the Synthesis of Heterocycles
The functional group array of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which are of great importance in medicinal chemistry.
Synthesis of Phenothiazines
Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in a multi-step sequence to construct the phenothiazine core.[8]
Synthetic Strategy:
-
SₙAr Reaction: Reaction of this compound with a substituted 2-aminothiophenol.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent such as SnCl₂ or through catalytic hydrogenation.
-
Intramolecular Cyclization: The resulting diamine undergoes intramolecular cyclization to form the phenothiazine ring system.
Application in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases.[9][10] The substituted aniline and biaryl scaffolds readily accessible from this compound are key pharmacophores in many kinase inhibitors. For instance, the 2-amino-6-arylbenzoate core can be further elaborated to target the ATP-binding site of various kinases.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in a range of high-yielding cross-coupling and nucleophilic substitution reactions makes it an invaluable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate its application in your synthetic endeavors and unlock new avenues for chemical innovation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46–49. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 2003 , 42 (44), 5400–5449. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
PubChem. This compound. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (8), 582-583. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 1975 , 16 (50), 4467–4470. [Link]
-
Chegg.com. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. [Link]
-
The Royal Society of Chemistry. 3. [Link]
-
National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Cohen, M. S.; Zhang, C.; Shokat, K. M.; Taunton, J. Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 2005 , 308 (5726), 1318–1321. [Link]
-
Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Development of specific Rho-kinase inhibitors and their clinical application. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
-
how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? [Link]
-
Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-6-nitrobenzoate
Introduction: Navigating the Challenges of a Sterically Demanding and Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl structures.[1][2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling with a particularly challenging substrate: Methyl 2-bromo-6-nitrobenzoate. The unique substitution pattern of this molecule, featuring a bromine atom and a nitro group in the ortho positions to a methyl ester, presents a confluence of steric hindrance and electronic deactivation. These factors can significantly impede the key steps of the catalytic cycle, necessitating a carefully optimized protocol for a successful transformation.
The steric bulk arising from the di-ortho substitution can hinder the initial oxidative addition of the palladium catalyst to the aryl bromide.[4] Furthermore, the strong electron-withdrawing nature of both the nitro and ester groups deactivates the aromatic ring, making it less susceptible to oxidative addition. This guide will dissect these challenges and provide a robust, experimentally-grounded protocol to overcome them.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the aryl halide, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[6]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed to address the inherent challenges of the substrate and is based on established methodologies for sterically hindered and electron-deficient aryl bromides.[4][7][8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 260.04 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a counterflow of inert gas (argon or nitrogen), add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the specific arylboronic acid used.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching and Extraction: Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-nitrobenzoate product.
Rationale for Experimental Choices: A Deeper Dive
The selection of each reagent and reaction parameter is critical for overcoming the challenges posed by this compound.
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst for Suzuki couplings.[9] For particularly challenging substrates like the one , other catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or BrettPhos may offer improved performance.[10] These ligands can promote the oxidative addition step and stabilize the active palladium species.
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the methyl ester.[9] In cases where the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) could be employed, although careful monitoring for ester hydrolysis is recommended.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. Dioxane provides good solubility for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the oxidative addition of sterically hindered and electron-deficient aryl bromides. A temperature range of 90-100 °C is a good starting point, but optimization may be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Low reaction temperature | - Use fresh catalyst and ensure proper storage.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of the boronic acid | - Improve degassing technique.- Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Hydrolysis of the Methyl Ester | - Reaction conditions are too basic or the reaction time is too long. | - Use a milder base such as potassium fluoride (KF).- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Protodeboronation of the Boronic Acid | - Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous solvents and freshly dried base.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable under the reaction conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. By understanding the steric and electronic hurdles presented by the substrate and carefully selecting the appropriate catalyst, base, and reaction conditions, researchers can successfully synthesize a variety of valuable 2-aryl-6-nitrobenzoate derivatives. The protocol provided herein serves as a robust starting point, and with careful optimization and attention to detail, it can be a valuable tool in the synthesis of complex molecules for drug discovery and materials science.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
-
PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Retrieved from [Link]
-
PubMed Central. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid.
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
- Benchchem. (2025). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-6-nitrobenzoate
Introduction: Navigating the Challenges of Sterically Encumbered and Electron-Deficient Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to a diverse array of amine and aryl halide coupling partners.[2][3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 2-bromo-6-nitrobenzoate. The di-ortho substitution pattern, featuring a sterically demanding methyl ester and a strongly electron-withdrawing nitro group, presents a unique set of obstacles to achieving high reaction efficiency. This document will dissect these challenges, propose a robust set of reaction conditions, and provide a detailed experimental protocol for researchers, scientists, and drug development professionals.
The Challenge: Unraveling the Steric and Electronic Hurdles of this compound
The successful Buchwald-Hartwig amination of this compound is contingent on overcoming two primary challenges:
-
Steric Hindrance: The presence of two bulky substituents ortho to the bromine atom significantly encumbers the reaction center. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also hinder the subsequent approach of the amine nucleophile.[4] The selection of a sufficiently bulky and electron-rich phosphine ligand is paramount to promoting these challenging steps.[5]
-
Electronic Effects: The ortho-nitro group is a potent electron-withdrawing group, which can influence the reactivity of the aryl bromide. While electron-withdrawing groups can sometimes be beneficial for the oxidative addition step, the presence of the ortho-ester adds another layer of electronic complexity.[6] Furthermore, both the ester and nitro functionalities are sensitive to certain reaction conditions, particularly the choice of base. Strong bases like sodium tert-butoxide (NaOtBu) can potentially lead to unwanted side reactions, such as hydrolysis of the ester or reactions involving the nitro group.[7]
Strategic Approach: A Guided Selection of Reaction Parameters
To address the challenges posed by this compound, a careful and informed selection of the catalyst, ligand, base, and solvent is crucial.
Catalyst and Ligand Selection: The Key to Overcoming Steric Barriers
For sterically hindered aryl halides, the use of bulky, electron-rich biaryl phosphine ligands is essential. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. Based on extensive literature precedent for similar sterically demanding substrates, the following ligands are recommended for initial screening:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of Buchwald-Hartwig aminations, particularly with sterically hindered aryl chlorides and bromides.[8][9]
-
t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): An even more sterically demanding ligand than XPhos, often providing superior results for extremely challenging couplings.[10][11]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective biaryl phosphine ligand known for its ability to promote difficult C-N bond formations.
As a palladium precursor, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[9] Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be utilized for improved reproducibility and ease of handling.
Base Selection: Preserving Functional Group Integrity
Given the presence of both an ester and a nitro group, the choice of base is critical to avoid unwanted side reactions. While strong bases like sodium tert-butoxide are often used in Buchwald-Hartwig aminations, milder inorganic bases are highly recommended for this substrate.[7]
-
Cesium Carbonate (Cs₂CO₃): An excellent choice for substrates with base-sensitive functional groups. Its mild basicity is often sufficient to promote the reaction without causing significant degradation of the starting material or product.[10]
-
Potassium Phosphate (K₃PO₄): Another effective and mild base that has been successfully employed in Buchwald-Hartwig aminations of functionalized aryl halides.
Solvent Selection: Ensuring Solubility and Optimal Reaction Temperature
Aprotic, non-polar, or weakly polar solvents are typically employed for the Buchwald-Hartwig amination. The choice of solvent should ensure the solubility of all reaction components at the desired reaction temperature.
-
Toluene: A common and effective solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for many transformations.
-
Dioxane: Another widely used solvent that can often provide excellent results.
-
tert-Butanol (t-BuOH): Can be a good choice, particularly when using carbonate bases.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the optimization of the reaction. The specific amine, ligand, and base should be screened to determine the optimal conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, t-BuXPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Steps:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation: A Guide to Optimization
The following table provides a set of suggested starting conditions and expected outcomes for the amination of this compound with a generic primary amine (R-NH₂). These are based on literature precedents for similar challenging substrates and should serve as a guide for reaction optimization.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | Good starting point. Moderate to good yield expected. |
| 2 | Pd₂(dba)₃ (1) | t-BuXPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | For more challenging amines. Potentially higher yield. |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 100 | Alternative base and solvent system. |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | Higher temperature may improve conversion. |
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The reaction is initiated by the formation of a monoligated palladium(0) species, which then undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yield the desired arylamine product and regenerate the active palladium(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound presents a formidable synthetic challenge due to the combined steric and electronic effects of the di-ortho substituents. However, by employing a strategic approach that prioritizes the use of bulky, electron-rich biaryl phosphine ligands and mild inorganic bases, this transformation can be successfully achieved. The protocols and optimization guidelines presented in this application note provide a solid foundation for researchers to efficiently synthesize valuable arylamine products from this challenging substrate, thereby enabling the advancement of drug discovery and materials science programs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Engineering of Nucleophilic Aromatic Substitution (SNAr)
Abstract & Strategic Overview
Nucleophilic Aromatic Substitution (SNAr) remains a cornerstone transformation in pharmaceutical synthesis, particularly for functionalizing heterocycles in kinase inhibitors and antibiotics (e.g., fluoroquinolones). Unlike Pd-catalyzed cross-couplings, SNAr offers a transition-metal-free pathway, reducing cost and metal-scavenging requirements. However, success relies on a rigorous understanding of the addition-elimination mechanism .
This guide moves beyond basic textbook definitions to provide a field-validated framework for optimizing SNAr reactions. We focus on exploiting the "Element Effect" to accelerate kinetics, selecting non-obvious solvent systems to stabilize Meisenheimer intermediates, and transitioning from batch to continuous flow for safety and scalability.
Mechanistic Foundations: The "Element Effect"
To design an efficient SNAr protocol, one must internalize that bond breaking is NOT the rate-determining step (RDS) .
In standard SN1/SN2 chemistry, a weaker bond (I > Br > Cl > F) correlates with faster reaction rates. In SNAr, this trend is inverted. The reaction proceeds via a two-step addition-elimination pathway involving a high-energy anionic intermediate (Meisenheimer complex).
-
Step 1 (Rate Limiting): Nucleophilic attack on the aromatic ring disrupts aromaticity.
-
Step 2 (Fast): Elimination of the leaving group restores aromaticity.[1][2]
The Fluorine Advantage: Fluorine is the premier leaving group for SNAr (F >> Cl ≈ Br > I) because its high electronegativity inductively lowers the energy of the LUMO at the ipso carbon. This accelerates the slow nucleophilic attack. The strength of the C-F bond is irrelevant because the bond breaks in the fast second step [1][2].[3]
Visualization: The Addition-Elimination Pathway
The following diagram illustrates the critical energy landscape and the central role of the Meisenheimer complex.
Figure 1: The SNAr mechanism. Note that the rate-determining step is the initial attack, which is accelerated by highly electronegative leaving groups like Fluorine.[4]
Reaction Optimization Matrix
Effective SNAr requires balancing substrate activation with solvent polarity. Use this matrix to select initial conditions.
| Variable | Recommendation | Scientific Rationale |
| Leaving Group | F >> Cl > Br | Fluorine stabilizes the transition state via inductive effects (-I), accelerating the RDS [1].[2] |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents solvate cations well but leave anions (nucleophiles) "naked" and reactive. They also stabilize the polar Meisenheimer complex [3]. |
| Base (Phenols) | K₂CO₃ or Cs₂CO₃ | Inorganic bases are sufficient for phenols. Cesium (Cs+) improves solubility in organic solvents (the "Cesium Effect"). |
| Base (Amines) | DIPEA or TEA | Organic bases prevent protonation of the amine nucleophile without causing hydrolysis side reactions. |
| Substrate | EWG ortho/para | Electron-Withdrawing Groups (NO₂, CN, CF₃) at ortho/para positions are mandatory to delocalize the negative charge in the intermediate [4]. |
Protocol 1: Batch Synthesis (Standard Operation)
Target: Synthesis of 4-morpholino-2-nitro-fluorobenzene (Model System). Rationale: This protocol demonstrates the displacement of a difluoro-arene, exploiting the differential reactivity if one fluorine is para to a nitro group and the other is meta (or utilizing stoichiometry to control mono-substitution).
Materials
-
Substrate: 2,4-Difluoronitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (N₂) for 5 minutes. Note: While SNAr is not strictly air-sensitive, moisture can lead to hydrolysis of the aryl fluoride to a phenol.
-
Charging: Add 2,4-Difluoronitrobenzene (1.0 equiv) and MeCN. Stir until dissolved.
-
Base Addition: Add DIPEA (1.2 equiv) via syringe.
-
Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at 0°C (ice bath).
-
Expert Insight: The reaction is exothermic. Controlling the rate of addition prevents thermal runaways and potential bis-substitution side products.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by HPLC or TLC.
-
Endpoint: Disappearance of starting material.[5] If sluggish after 2 hours, heat to 50°C.
-
-
Quench & Workup:
-
Pour reaction mixture into H₂O (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with saturated LiCl (if DMF used) to remove solvent, then Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol 2: Continuous Flow Chemistry (Advanced)
Application: Scale-up of sluggish substrates or handling hazardous intermediates. Advantage: Flow chemistry allows for "superheating" solvents above their boiling points (pressurized), significantly increasing reaction rates (Arrhenius law) while containing safety risks [5].[6]
Workflow Diagram
Figure 2: Continuous flow setup for high-temperature SNAr.
Flow Protocol
-
System: Vapourtec R-Series or equivalent.
-
Reagent Streams:
-
Stream A: Substrate (0.5 M in DMF).
-
Stream B: Nucleophile (0.6 M) + DIPEA (0.6 M) in DMF.
-
-
Parameters:
-
Reactor Volume: 10 mL PFA coil.
-
Temperature: 120°C (significantly higher than batch capability).
-
Pressure: 100 psi (via Back Pressure Regulator) to keep DMF liquid.
-
Residence Time: 10 minutes.
-
-
Execution: Equilibrate system with pure solvent. Switch valves to reagent bottles. Collect steady-state output after 2 reactor volumes.
-
Validation: Analyze conversion. The high temperature often drives difficult substrates (e.g., electron-neutral rings) that fail in batch.
Troubleshooting & Analysis
Common failure modes and scientifically grounded solutions.
| Observation | Root Cause | Corrective Action |
| No Reaction | Insufficient Activation | Substrate LUMO is too high. Switch leaving group from Cl/Br to F . Increase temperature or switch to Flow [6]. |
| Hydrolysis (Ar-OH) | Wet Solvent/Hygroscopic Base | Fluoride is a good leaving group but Ar-F is susceptible to attack by water. Use anhydrous solvents and keep atmosphere inert. |
| Side Products | Benzyne Formation | If using a very strong base (e.g., NaNH₂, tBuLi) on a halide with adjacent protons, elimination-addition (Benzyne) occurs. Switch to weaker bases (carbonates, amines). |
| Precipitation | Salt Formation | In non-polar solvents, the amine salt (H-Base⁺ X⁻) may crash out, coating the stir bar. Switch to DMF or DMSO to maintain homogeneity. |
References
-
Vertex AI Search. (2025). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link
-
Oreate AI. (2026). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Link
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Link
-
Mettler Toledo. (2025). Benefits of Continuous Flow Chemistry. Link
-
BenchChem. (2025).[5][7] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labunlimited.com [labunlimited.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of Methyl 2-bromo-6-nitrobenzoate in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
Introduction: The Strategic Importance of Nitrogen-Containing Heterocycles and a Key Building Block
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active compounds underscores the continuous demand for efficient and versatile synthetic methodologies for their construction. Methyl 2-bromo-6-nitrobenzoate has emerged as a valuable and strategically functionalized starting material for the synthesis of diverse heterocyclic scaffolds. The presence of three distinct functional groups—a bromine atom, a nitro group, and a methyl ester—on a single aromatic ring provides a powerful platform for a variety of chemical transformations. The bromine atom is amenable to palladium- and copper-catalyzed cross-coupling reactions, the nitro group can be readily reduced to a primary amine for subsequent cyclization, and the methyl ester offers a handle for further derivatization.
This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of several classes of medicinally important nitrogen-containing heterocycles, including carbazoles, phenothiazines, and benzodiazepines, using this compound as a key precursor. The methodologies described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical toolkit for accessing these valuable molecular architectures.
I. Synthesis of Carbazoles via Palladium-Catalyzed Tandem C-N Bond Formation and Cyclization
Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The synthesis of carbazoles often involves the formation of a diarylamine intermediate followed by an intramolecular cyclization. This compound serves as an excellent starting point for this approach.
Synthetic Strategy
The overall strategy involves a two-step sequence. The first step is a palladium-catalyzed Buchwald-Hartwig amination between this compound and a suitable aniline derivative to form a 2-amino-6-nitrodiphenylamine intermediate. The second step is a reductive cyclization of the nitro group, which can be achieved using various reducing agents, such as triphenylphosphine or triethyl phosphite, to afford the target carbazole.
Diagram of the Synthetic Workflow for Carbazoles
Caption: Workflow for carbazole synthesis.
Experimental Protocol: Synthesis of Methyl 9H-carbazole-1-carboxylate
This protocol details the synthesis of a carbazole derivative from this compound and aniline.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₆BrNO₄ | 260.04 | 2.60 g | 10.0 mmol |
| Aniline | C₆H₇N | 93.13 | 1.02 g | 11.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 91.6 mg | 0.1 mmol |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 560.81 | 112 mg | 0.2 mmol |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.35 g | 14.0 mmol |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 5.0 mL | - |
| o-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 30 mL | - |
Procedure:
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by aniline via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the diarylamine intermediate.
Step 2: Reductive Cyclization
-
In a round-bottom flask, dissolve the diarylamine intermediate from Step 1 in o-dichlorobenzene.
-
Add triethyl phosphite to the solution.
-
Heat the reaction mixture to 150-160 °C and stir for 15-24 hours under a nitrogen atmosphere.[1]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired carbazole derivative.
II. Synthesis of Phenothiazines via Smiles Rearrangement and Cyclization
Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that are prominent in medicinal chemistry, with applications as antipsychotic, antihistaminic, and antiemetic agents. A common synthetic route involves the formation of a diaryl sulfide followed by an intramolecular cyclization.
Synthetic Strategy
This synthesis begins with a nucleophilic aromatic substitution (Smiles rearrangement precursor) between this compound and a 2-aminothiophenol derivative. This reaction, often catalyzed by a base, forms a 2-(2-aminophenylthio)-6-nitrobenzoate intermediate. Subsequent intramolecular cyclization, typically under basic conditions, leads to the formation of the phenothiazine core.
Diagram of the Synthetic Workflow for Phenothiazines
Caption: Workflow for phenothiazine synthesis.
Experimental Protocol: Synthesis of Methyl 10H-phenothiazine-1-carboxylate
This protocol describes the synthesis of a phenothiazine derivative from this compound and 2-aminothiophenol.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₆BrNO₄ | 260.04 | 2.60 g | 10.0 mmol |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 1.25 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a round-bottom flask, add this compound, 2-aminothiophenol, and potassium carbonate.
-
Add N,N-dimethylformamide to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) and stir for 6-8 hours.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the phenothiazine derivative.
III. Synthesis of Benzodiazepines via a Multi-step Sequence
Benzodiazepines are a widely recognized class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the benzodiazepine core often involves the construction of a seven-membered diazepine ring fused to a benzene ring.
Synthetic Strategy
A plausible synthetic route to a benzodiazepine derivative starting from this compound involves several key transformations. First, the nitro group is selectively reduced to an amine. This can be achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. The resulting 2-amino-6-bromobenzoate can then undergo a series of reactions, such as acylation with an amino acid derivative followed by intramolecular cyclization, to form the benzodiazepine scaffold.
Diagram of the Synthetic Workflow for Benzodiazepines
Caption: Workflow for benzodiazepine synthesis.
Experimental Protocol: A Representative Synthesis of a Benzodiazepine Precursor
This protocol outlines the initial reduction of this compound, a crucial first step in many benzodiazepine syntheses.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₆BrNO₄ | 260.04 | 2.60 g | 10.0 mmol |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | 11.3 g | 50.0 mmol |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium bicarbonate (aq., sat.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add tin(II) chloride dihydrate to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Methyl 2-amino-6-bromobenzoate can be purified by flash column chromatography or used directly in the next step.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block for the synthesis of a range of medicinally relevant nitrogen-containing heterocycles. The protocols detailed in this guide for the preparation of carbazoles, phenothiazines, and benzodiazepine precursors highlight the utility of this starting material in modern organic synthesis. The strategic positioning of its functional groups allows for a diverse array of synthetic transformations, including palladium-catalyzed cross-couplings and reductive cyclizations. As the demand for novel therapeutic agents continues to grow, the application of such versatile building blocks will undoubtedly play a crucial role in the efficient discovery and development of new drug candidates. Further exploration of the reactivity of this compound is expected to unveil even more innovative synthetic routes to complex heterocyclic systems.
References
- Murakami et al. Copper-catalyzed method for synthesizing imidazolidine and imidazolidinone. Frontiers in Chemistry.
- Srivastava and Ha. An innovative approach for constructing nitrogen-containing heterocycles via aziridine ring-opening reactions. Frontiers in Chemistry.
- Noda et al.
- CN104211634A - Synthetic method of 2-bromocarbazole - Google P
- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(12), 4893-4903.
- Sergeev, A. G., & Hartwig, J. F. (2007). Palladium-catalyzed amination and amidation of bromoindole, 6-bromo-1, 2, 3, 4-tetrahydrocarbazol-1-one, and 8-bromo-2, 4, 5, 6-tetrahydro-1H-pyrazino [3, 2, 1-jk] carbazole derivatives. Russian Journal of Organic Chemistry, 43(6), 860-874.
- US3426020A - Synthesis of 2-substituted phenothiazines - Google P
- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to 1, 5-benzodiazepine derivatives. Tetrahedron Letters, 49(18), 2979-2983.
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The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis. [Link]
Sources
Application Notes and Protocols for the Reduction of Aromatic Nitro Groups
Introduction: The Strategic Importance of Nitro Group Reduction in Synthesis
The transformation of an aromatic nitro group into an amino group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting anilines are pivotal building blocks for a vast array of bioactive molecules, dyes, and polymers. The choice of reduction methodology is a critical decision in any synthetic campaign, dictated by the substrate's functional group tolerance, desired chemoselectivity, scalability, and economic viability. This guide provides an in-depth analysis of the most prevalent and reliable methods for the reduction of aromatic nitro groups, offering not just protocols, but also the underlying mechanistic principles and practical insights to empower researchers in making informed experimental choices.
I. Catalytic Hydrogenation: The Workhorse of Nitro Reductions
Catalytic hydrogenation stands as the most widely employed method for the reduction of aromatic nitro compounds due to its high efficiency, clean reaction profiles, and the generation of water as the sole byproduct.[1] The reaction involves the use of a heterogeneous catalyst to activate molecular hydrogen, which then reduces the nitro group. The general mechanism proceeds through a stepwise reduction, initially forming nitroso and hydroxylamine intermediates.[2]
Mechanism of Catalytic Hydrogenation
The catalytic cycle begins with the adsorption of molecular hydrogen onto the surface of the metal catalyst, leading to the cleavage of the H-H bond and the formation of metal-hydride species. The aromatic nitro compound also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen. A stepwise transfer of hydrogen atoms to the nitro group then occurs, leading to the formation of the corresponding aniline.[3][4]
Caption: General workflow for catalytic hydrogenation of aromatic nitro compounds.
A. Palladium on Carbon (Pd/C): The Method of Choice
Palladium on carbon (Pd/C) is often the preferred catalyst for the hydrogenation of aromatic nitro groups due to its high activity, excellent chemoselectivity, and ease of handling.[5] It is commercially available in various loadings (typically 5% or 10% Pd by weight) and can be used under a range of conditions, from atmospheric pressure of hydrogen (balloon) to high-pressure systems.[6][7]
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation at Atmospheric Pressure
-
Inert Atmosphere: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or THF).[8]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under a stream of inert gas (nitrogen or argon).[9]
-
Hydrogen Introduction: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen and attach it to the flask via a needle through the septum.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10] The filtrate contains the desired aniline, which can be purified by crystallization or column chromatography after solvent removal.
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.[11] Always handle the catalyst in an inert atmosphere and never allow the catalyst to dry on the filter paper.[9][11][12] Quench the filter cake with water before disposal.[10]
B. Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): For More Demanding Reductions
Platinum(IV) oxide, also known as Adams' catalyst, is a powerful catalyst for hydrogenation and is particularly useful for the reduction of both aromatic and aliphatic nitro groups.[13] It is typically used in acidic media, such as acetic acid, which can enhance its activity.
Protocol 2: Hydrogenation using PtO₂
-
Catalyst Pre-activation: To a solution of the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel, add PtO₂ (1-5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir the mixture vigorously at room temperature. The black color of the catalyst will indicate its active form (finely divided platinum metal).[13]
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by analytical techniques (TLC, GC-MS). Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through Celite® and wash the filter cake with the solvent. The product can be isolated from the filtrate.
C. Raney® Nickel: A Cost-Effective Alternative with Unique Selectivity
Raney® Nickel is a fine-grained, porous nickel catalyst and serves as a cost-effective alternative to precious metal catalysts.[14] It is particularly useful for substrates where dehalogenation is a concern, as it is generally less prone to causing this side reaction compared to Pd/C.[5]
Protocol 3: Reduction with Raney® Nickel
-
Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water.[15] Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol or methanol).
-
Reaction Setup: In a flask, suspend the nitroarene (1.0 eq) in the solvent and add the washed Raney® Nickel.
-
Hydrogenation: Purge the flask with hydrogen and maintain a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: After the reaction is complete, carefully filter the pyrophoric Raney® Nickel through a pad of Celite®. The filter cake should be kept wet with solvent at all times and then quenched with water for safe disposal.[15] The product is isolated from the filtrate.
Safety Precaution: Raney® Nickel is highly pyrophoric and must be handled with extreme care under an inert atmosphere or as a slurry.[15][16] Never allow it to dry in the air.
Table 1: Comparison of Common Catalytic Hydrogenation Methods
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (1 atm), RT, EtOH/MeOH/EtOAc | High activity, good chemoselectivity, mild conditions | Can cause dehalogenation, pyrophoric[1][5] |
| PtO₂ | H₂ (1-4 atm), RT, EtOH/AcOH | Highly active, reduces a wide range of functional groups | More expensive than Pd/C, can be less selective[13] |
| Raney® Ni | H₂ (1-50 atm), RT-100°C, EtOH/MeOH | Cost-effective, less prone to dehalogenation | Pyrophoric, may require higher pressures/temperatures[5][14] |
II. Transfer Hydrogenation: A Safer Alternative to Gaseous Hydrogen
Transfer hydrogenation offers a convenient and often safer alternative to using pressurized hydrogen gas.[7] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[7][17]
Protocol 4: Transfer Hydrogenation with Pd/C and Ammonium Formate
-
Reaction Setup: In a round-bottom flask, combine the aromatic nitro compound (1.0 eq), 10% Pd/C (5-10 mol% of Pd), and ammonium formate (3-5 eq).[18]
-
Solvent and Reflux: Add a suitable solvent, such as methanol or ethanol, and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst. Remove the solvent in vacuo and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to afford the product.
Table 2: Common Hydrogen Donors for Transfer Hydrogenation
| Hydrogen Donor | Catalyst | Typical Conditions | Notes |
| Ammonium Formate | Pd/C, Pt/C | Reflux in MeOH/EtOH | Very common, generally high yielding[17][18][19] |
| Formic Acid | Pd/C | Reflux in THF/MeOH | Can be used as a solvent as well[17] |
| Hydrazine Hydrate | Raney® Ni, Fe/C | RT to reflux in EtOH | Highly energetic, handle with care[20] |
III. Metal-Mediated Reductions: Classic and Reliable Methods
Before the widespread adoption of catalytic hydrogenation, reductions using metals in acidic or neutral media were the standard. These methods are still valuable, especially when certain functional groups are incompatible with catalytic hydrogenation or when cost is a primary concern.
A. Tin(II) Chloride (SnCl₂): A Mild and Chemoselective Reagent
The reduction of aromatic nitro compounds with tin(II) chloride is a mild and effective method that often shows good tolerance for other reducible functional groups.[5]
Protocol 5: Reduction of a Nitroarene with SnCl₂
-
Reaction Setup: Dissolve the aromatic nitro compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.[21]
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid to the nitroarene solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the tin salts precipitate as tin(IV) hydroxide.[21][22] The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated to give the aniline.
B. Iron in Acidic Media (Fe/HCl): The Béchamp Reduction
The Béchamp reduction, using iron metal in the presence of an acid (typically hydrochloric acid), is one of the oldest and most economical methods for the large-scale production of anilines.[23]
Protocol 6: The Béchamp Reduction
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the aromatic nitro compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.[24]
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through Celite® to remove the iron and iron oxides. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The aqueous layer is basified to precipitate any remaining iron salts, and the product is extracted with an organic solvent.
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
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- 24. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Functionalized Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Power of Palladium
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, fundamentally changing the landscape of drug discovery and development.[1][2][3] These reactions enable the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are crucial for the construction of the complex molecular architectures found in many pharmaceuticals.[1][4][5][6] The reliability, functional group tolerance, and broad applicability of these methods have made them indispensable for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies and for the large-scale synthesis of active pharmaceutical ingredients (APIs).[3] This guide provides a detailed overview of the core principles, key named reactions, and practical protocols for performing palladium-catalyzed cross-coupling reactions with functionalized aryl halides.
The Catalytic Engine: A Universal Mechanism
At the heart of most palladium-catalyzed cross-coupling reactions lies a general catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for rational reaction design, optimization, and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation (for C-C and C-Heteroatom couplings like Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck reactions), and reductive elimination.[9][10]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the reaction of a low-ligated, electron-rich Pd(0) species with an aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) complex.[8] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[11] Aryl chlorides are often the most challenging substrates due to their strong C-Cl bond, typically requiring more specialized and reactive catalyst systems.[12]
-
Transmetalation or Migratory Insertion:
-
Transmetalation (e.g., Suzuki, Stille): In this step, an organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) center, displacing the halide.[7][13] This step often requires activation by a base, particularly in the case of Suzuki couplings where the base facilitates the formation of a more nucleophilic boronate species.[14]
-
Migratory Insertion (Heck Reaction): In the Heck reaction, an alkene coordinates to the Pd(II) center, followed by the insertion of the alkene into the Pd-C bond.[12][15] This step is stereospecific, proceeding via a syn-addition.[12]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Named Reactions: Protocols and Insights
While the general mechanism provides a framework, the specific choice of reactants and conditions defines the outcome and applicability of the reaction. The following sections detail the protocols for three of the most widely used palladium-catalyzed cross-coupling reactions in drug development.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[1][16] It facilitates the coupling of an organoboron species (boronic acid or ester) with an aryl or vinyl halide or triflate.[11][17]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., nitrogen or argon). The importance of maintaining an inert atmosphere cannot be overstated, as oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical.[2] For simple substrates, Pd(PPh₃)₄ may suffice. However, for more challenging couplings, particularly with aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos are often necessary.[4] These ligands promote the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[17]
-
Solvent: A variety of solvents can be used, often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle.[8][16][17] Common solvents include toluene, DMF, and ethers like 1,4-dioxane and THF.[16][17]
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling | Rationale |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity: I > Br > OTf >> Cl |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Stability and commercial availability |
| Catalyst Loading | 0.5 - 5 mol% | Balances reaction efficiency and cost |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Bulky, electron-rich ligands for challenging substrates |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane/H₂O, DMF | Solubilizes reactants and influences reaction rate |
| Temperature | 60 - 110 °C | Provides sufficient energy for catalytic turnover |
The Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction is a powerful method for forming C-C bonds by coupling aryl or vinyl halides with alkenes.[18][19] This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in the pharmaceutical industry.[1]
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (optional, e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-3.0 equiv)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide, palladium catalyst, and optional ligand.
-
Reagent Addition: Add the degassed solvent, followed by the alkene and the base.
-
Heating: Heat the mixture to reflux (typically 80-120 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.[20]
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.[12] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[2][12]
-
Base: The base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle. Triethylamine (Et₃N) is a common choice.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are often used as they can effectively dissolve the reactants and facilitate the reaction.[21]
Caption: General experimental workflow for cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[5][22] This reaction enables the formation of C-N bonds by coupling an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[23]
Materials:
-
Aryl halide (e.g., 2-chlorotoluene) (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, or a Buchwald biarylphosphine ligand) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and some bases, it is highly recommended to set up the reaction in a glovebox. Add the palladium precatalyst, ligand, and base to a vial.
-
Reagent Addition: Add the aryl halide and the amine, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the mixture with stirring to the appropriate temperature (typically 80-120 °C). Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel, eluting with more solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.
-
Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[22] Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, particularly the reductive elimination step.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile.[23] Sodium tert-butoxide (NaOt-Bu) is a common choice for many applications.
-
Solvent: Anhydrous, aprotic solvents like toluene and dioxane are typically used to avoid side reactions.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination | Rationale |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Reactivity: I > Br > OTf > Cl |
| Amine | Primary or secondary aliphatic/aromatic amines | Broad substrate scope |
| Catalyst Loading | 1 - 5 mol% | Efficient turnover |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos) | Promotes key catalytic steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for C-N bond formation |
| Solvent | Toluene, Dioxane | Anhydrous conditions are often crucial |
| Temperature | 80 - 120 °C | Facilitates reaction kinetics |
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. Common issues include low yields, incomplete conversion, and the formation of side products.[9]
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature.[7] Ensure that all reagents and solvents are sufficiently pure and dry, and that the reaction is performed under a strictly inert atmosphere.
-
Side Products: Homocoupling of the organometallic reagent (e.g., boronic acid) can be a significant side reaction.[7] This can sometimes be minimized by adjusting the stoichiometry of the reactants or by carefully controlling the reaction temperature. Dehalogenation of the aryl halide is another common side reaction.
-
Reaction Optimization: A systematic approach to optimization is often necessary.[9] Key parameters to vary include the catalyst/ligand combination, base, solvent, temperature, and concentration.[2] High-throughput experimentation can be a valuable tool for rapidly screening a wide range of conditions.
Conclusion: An Ever-Evolving Field
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful platform for the construction of complex molecules.[2] A thorough understanding of the underlying catalytic cycle, combined with careful selection of the catalyst, ligand, base, and solvent, is essential for achieving successful outcomes. The protocols and insights provided in this guide serve as a starting point for researchers to harness the full potential of these transformative reactions in their own work. The field continues to evolve with the development of new catalysts, ligands, and reaction conditions, further expanding the synthetic chemist's toolkit for addressing the challenges of drug discovery and development.[10]
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Heck Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
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Application Note: Advanced Synthetic Strategies for the Efficient Production of Pharmaceutical Intermediates
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The efficiency, purity, and scalability of these synthetic routes directly impact the economic viability and environmental footprint of active pharmaceutical ingredient (API) production. This guide provides an in-depth analysis of modern synthetic methodologies that are revolutionizing the production of these critical chemical building blocks. We will explore the causality behind the shift from traditional batch processing to advanced strategies such as continuous flow chemistry, asymmetric catalysis, and biocatalysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights to accelerate the adoption of safer, more efficient, and sustainable manufacturing processes.
The Evolving Landscape of Intermediate Synthesis
The pharmaceutical industry operates under stringent regulatory oversight and intense economic pressure, demanding synthetic processes that are not only robust and reproducible but also cost-effective and environmentally benign.[1] Traditional batch manufacturing, while well-established, often faces challenges related to scalability, process control, and safety, particularly for highly exothermic or hazardous reactions.[2] In response, the field has seen a paradigm shift towards advanced techniques that offer enhanced efficiency, control, and sustainability.[3] Methodologies like continuous flow chemistry, asymmetric catalysis for producing chiral compounds, and green chemistry initiatives such as biocatalysis are no longer novel concepts but are becoming integral tools in the modern chemist's toolbox.[4][][6] These technologies enable the production of complex molecules with high purity and yield, often in a telescoped, multi-step fashion that minimizes waste and manual handling.[7]
Application of Continuous Flow Chemistry
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, has emerged as a transformative technology in pharmaceutical synthesis.[4] This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety.[2][8] The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, enabling the safe execution of highly exothermic reactions that are difficult to control in large batch reactors.[9]
Causality and Advantage:
The primary driver for adopting flow chemistry is process intensification—achieving higher throughput and efficiency in a smaller footprint.[9] Key advantages include:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates.[8]
-
Improved Control & Reproducibility: Precise control over reaction parameters ensures consistent product quality.[8]
-
Rapid Optimization: Automated systems allow for the rapid screening of reaction conditions, accelerating process development.[4]
-
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-validation often required for batch processes.[2][8]
Experimental Workflow: Synthesis of a Heterocyclic Intermediate
The following diagram illustrates a typical setup for a multi-step continuous flow synthesis, which can be adapted for the production of various heterocyclic intermediates, common core structures in many pharmaceuticals.[9][10]
Caption: A generalized workflow for continuous flow synthesis.
Protocol: Continuous Synthesis of a Pyrazole Intermediate
This protocol describes the synthesis of a substituted pyrazole, a common scaffold in APIs.[9]
Step-by-Step Methodology:
-
System Preparation: Prime two syringe pumps with solutions of the starting materials: Pump 1 with a 1.0 M solution of a substituted hydrazine in ethanol and Pump 2 with a 1.1 M solution of a 1,3-diketone in ethanol. Prime a third pump with a 2.0 M aqueous solution of sodium hydroxide for in-line quenching.
-
Reaction Initiation: Set the flow rates of Pump 1 and Pump 2 to 0.5 mL/min each. The reagents combine in a T-mixer before entering a 10 mL PFA coil reactor submerged in an oil bath at 80°C.
-
Residence Time: The total flow rate of 1.0 mL/min into the 10 mL reactor provides a residence time of 10 minutes, which is sufficient for the cyclocondensation reaction to proceed to completion.
-
Quenching and Collection: The reaction mixture exits the reactor and is mixed with the sodium hydroxide solution from Pump 3 (flow rate 0.2 mL/min) to neutralize any acid catalyst and quench the reaction.
-
Steady State and Analysis: Allow the system to reach a steady state for approximately 3 residence times (30 minutes). Collect the output and analyze the product stream using in-line or at-line HPLC to determine conversion and purity.[7][11]
-
Workup: The collected stream is subjected to a standard liquid-liquid extraction with ethyl acetate, and the organic layer is dried and concentrated under reduced pressure to yield the crude pyrazole intermediate.
| Parameter | Value | Rationale |
| Temperature | 80°C | To ensure a sufficient reaction rate for complete conversion within the residence time. |
| Residence Time | 10 min | Optimized to balance reaction completion with system throughput. |
| Stoichiometry | 1.1 eq. Diketone | A slight excess of the diketone ensures full consumption of the more expensive hydrazine starting material. |
| Expected Yield | >95% | Flow chemistry often leads to higher yields due to precise control and rapid heating.[2] |
| Purity (crude) | >90% | Cleaner reaction profiles are typical, minimizing the need for extensive purification.[2] |
Asymmetric Catalysis in the Synthesis of Chiral Intermediates
Chirality is a critical feature of most modern pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12] Asymmetric catalysis, the use of a chiral catalyst to produce an enantiomerically enriched product, is a powerful tool for establishing stereocenters with high fidelity.[] This approach is often more efficient and atom-economical than classical resolution methods.[13]
Causality and Advantage:
The core principle is the creation of a chiral environment by the catalyst, which forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.[] This strategy is central to producing single-enantiomer drugs.
-
High Enantioselectivity: Achieves high enantiomeric excess (e.e.), often >99%, which is crucial for API synthesis.
-
Catalytic Nature: A small amount of catalyst can produce a large quantity of product, reducing costs and waste.[14]
-
Direct Synthesis: Avoids the 50% theoretical yield limit of classical resolutions.
Catalytic Cycle: Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral ketone or imine is a widely used industrial process for producing chiral alcohols and amines, which are key pharmaceutical intermediates.[15]
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation for a Chiral Amine Intermediate
This protocol details the synthesis of a chiral primary amine, a precursor for many APIs, via asymmetric hydrogenation of an imine.[15][16]
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a pressure reactor under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried to exclude moisture.
-
Catalyst Preparation: In a glovebox, charge the reactor with the N-Aryl imine substrate (1.0 g, 1.0 equiv) and a Rhodium-based catalyst with a chiral phosphine ligand (e.g., Rh(COD)₂BF₄ with (R)-BINAP, S/C ratio 1000:1).
-
Solvent Addition: Add degassed methanol (20 mL) to the reactor.
-
Reaction Execution: Seal the reactor, purge it three times with hydrogen gas, and then pressurize to 10 bar of H₂. Stir the reaction mixture vigorously at 40°C for 16 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (after safely depressurizing and re-purging the reactor) and analyzing them by GC or HPLC to check for substrate conversion.
-
Workup: After completion, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral HPLC.
| Parameter | Value | Rationale |
| Catalyst System | Rh/(R)-BINAP | A well-established, highly effective catalyst for asymmetric hydrogenation of various substrates.[15] |
| Substrate/Catalyst | 1000:1 | A high S/C ratio is desirable for industrial applications to minimize cost and residual metal content. |
| H₂ Pressure | 10 bar | Sufficient pressure to ensure high catalytic activity and reaction rate. |
| Expected Yield | >98% | Asymmetric hydrogenations are typically high-yielding reactions. |
| Expected e.e. | >99% | The chosen catalyst is known to provide excellent enantioselectivity for this class of transformation.[15] |
Green Chemistry: The Rise of Biocatalysis
Green chemistry principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[14][17][18] Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of this movement.[19] Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-) under mild aqueous conditions, making them an attractive and sustainable alternative to traditional chemical catalysts.[12][20]
Causality and Advantage:
Enzymes, through their precisely folded three-dimensional structures, create active sites that can bind substrates with exquisite specificity.[19] This leads to reactions that are often impossible to achieve with conventional chemistry.
-
High Selectivity: Enzymes can distinguish between enantiomers or different functional groups, leading to extremely pure products.[20]
-
Mild Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media, reducing energy consumption and avoiding harsh reagents.[12]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources, enhancing the green profile of a synthesis.[21]
Application: Enzymatic Kinetic Resolution
A common application of biocatalysis is the kinetic resolution of a racemic mixture. In this process, an enzyme (e.g., a lipase) selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.
Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol
This protocol describes the resolution of a racemic secondary alcohol, a common intermediate for APIs like statins.[22]
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL flask, add the racemic alcohol (5.0 g), vinyl acetate (1.5 equivalents, as the acyl donor), and tert-butyl methyl ether (MTBE, 100 mL) as the solvent.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 500 mg). Immobilization enhances the stability and reusability of the enzyme.[20][22]
-
Reaction Execution: Stir the suspension at 30°C.
-
Monitoring: Monitor the reaction progress by taking small samples and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Enzyme Removal: Once ~50% conversion is reached (typically 8-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separation and Analysis: Concentrate the filtrate. The unreacted (S)-alcohol and the newly formed (R)-acetate can be separated by column chromatography. The enantiomeric excess of both components should be determined.
| Parameter | Value | Rationale |
| Biocatalyst | Immobilized Lipase | Novozym 435 is a robust, commercially available enzyme widely used for acylation reactions.[22] |
| Acyl Donor | Vinyl Acetate | Forms a vinyl alcohol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible and driving it forward. |
| Target Conversion | ~50% | For an ideal kinetic resolution, stopping at 50% conversion maximizes the e.e. of both the substrate and product. |
| Expected e.e. | >99% (for both) | Lipases are known for their high enantioselectivity in such resolutions.[20] |
Conclusion
The synthesis of pharmaceutical intermediates is undergoing a profound transformation driven by the adoption of advanced synthetic technologies. Continuous flow chemistry offers unprecedented control and safety, asymmetric catalysis provides efficient access to enantiomerically pure building blocks, and biocatalysis aligns chemical manufacturing with the principles of green chemistry. By understanding the fundamental principles and practical applications of these methodologies, researchers and drug development professionals can design and implement more efficient, scalable, and sustainable synthetic routes, ultimately accelerating the delivery of new medicines.
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Application Notes & Protocols: A Guide to the Laboratory Synthesis of Methyl m-Nitrobenzoate
These application notes provide a comprehensive, field-proven guide for the nitration of methyl benzoate, a classic example of an electrophilic aromatic substitution reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols herein are designed not just as a series of steps, but as a self-validating system, with an emphasis on the causality behind each experimental choice to ensure both safety and success.
Foundational Principles: The 'Why' Behind the 'How'
The nitration of methyl benzoate is a cornerstone reaction in introductory organic chemistry and a valuable transformation in the synthesis of more complex molecules. It proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a nitro group (-NO₂) is introduced onto the aromatic ring.[1][2]
The Electrophile: Generation of the Nitronium Ion
The true electrophile in this reaction is not nitric acid itself, but the highly reactive nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3][4]
Reaction: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The use of a strong acid catalyst like sulfuric acid is crucial for generating a sufficiently powerful electrophile to attack the relatively stable benzene ring.[4]
Regioselectivity: The Role of the Methyl Ester Group
The methyl ester (-COOCH₃) substituent on the benzene ring is a deactivating group, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles than benzene itself.[2] This deactivation is due to the electron-withdrawing nature of the carbonyl group. However, this deactivation is not uniform across all positions of the ring. Through resonance, the ortho and para positions are more deactivated than the meta position. Consequently, the incoming electrophile (the nitronium ion) is directed to the meta position, leading to the formation of methyl 3-nitrobenzoate as the major product.[2]
Safety First: A Non-Negotiable Prerequisite
Nitration reactions are inherently hazardous due to the use of highly corrosive and oxidizing acids. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves, and a lab coat.[5][6][7]
-
Ventilation: All procedures must be performed in a well-ventilated fume hood to avoid inhalation of toxic fumes.[6][7]
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[5][6] They should be handled with extreme care. Always add acid to water, not the other way around, when preparing dilutions. In this procedure, the less dense acid is carefully added to the denser one.
-
Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[6] Have appropriate neutralizing agents (like sodium bicarbonate) and spill containment kits available.[6]
Experimental Protocol: From Reagents to Crude Product
This protocol is designed for a laboratory scale synthesis of methyl m-nitrobenzoate.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Key Properties |
| Methyl Benzoate | 136.15 | 2.0 g (14.7 mmol) | Starting material |
| Conc. Sulfuric Acid | 98.08 | 4.0 mL | Catalyst, dehydrating agent |
| Conc. Nitric Acid | 63.01 | 1.5 mL | Nitrating agent source |
| Methanol | 32.04 | As needed | Recrystallization solvent |
| Distilled Water | 18.02 | As needed | Washing/quenching |
| Ice | N/A | ~50 g | Cooling |
Step-by-Step Synthesis
-
Preparation of the Nitrating Mixture:
-
In a dry test tube, carefully measure 1.5 mL of concentrated nitric acid.
-
Cool the test tube in an ice-water bath.
-
Slowly and with constant swirling, add 1.5 mL of concentrated sulfuric acid to the nitric acid.
-
Allow this nitrating mixture to cool in the ice bath.[2]
-
-
Preparation of the Substrate Solution:
-
The Nitration Reaction:
-
Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes.[2][8]
-
It is critical to maintain the reaction temperature below 15°C (ideally between 5-10°C) throughout the addition to minimize the formation of dinitrated byproducts.[2][9] Use a thermometer to monitor the temperature.
-
Continuously swirl the flask during the addition to ensure proper mixing.[9]
-
-
Reaction Completion and Quenching:
-
Once the addition is complete, allow the reaction flask to stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[2][9]
-
Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.[9][10] This will cause the crude product to precipitate out of the solution.
-
Stir the mixture until all the ice has melted.
-
-
Isolation of the Crude Product:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with two portions of cold water to remove any residual acid.[8][10]
-
A final wash with a small amount of ice-cold methanol can help remove some impurities.[8][11]
-
Press the crystals dry on the filter paper and then allow them to air dry.
-
Purification and Characterization: Ensuring Product Purity
The crude product will contain unreacted starting material and some isomeric byproducts. Purification is essential to obtain pure methyl m-nitrobenzoate.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.
-
Solvent Selection: A mixture of ethanol and water, or methanol, is a suitable solvent for the recrystallization of methyl m-nitrobenzoate.[2][12] The product should be soluble in the hot solvent but sparingly soluble in the cold solvent.[12]
-
Procedure:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol (or ethanol) to just dissolve the solid.[12] Keep the solution hot on a hot plate.
-
If there are any insoluble impurities, perform a hot gravity filtration.[12]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][9]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals completely before characterization.
-
Characterization of the Final Product
-
Melting Point: The melting point of a pure compound is sharp and within a narrow range. The literature melting point of methyl m-nitrobenzoate is 78°C.[11] A lower and broader melting point range for the crude product (e.g., 66-69°C) compared to the recrystallized product (e.g., 76-79°C) indicates successful purification.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks for methyl m-nitrobenzoate include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons.[15] Due to the electron-withdrawing effects of the nitro and ester groups, the aromatic protons will be shifted downfield.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the unique carbons in the molecule. The loss of symmetry compared to the starting material results in six separate signals for the aromatic carbons.[3]
-
Yield Calculation
The percent yield of the reaction should be calculated based on the limiting reagent, which is methyl benzoate.
Theoretical Yield (g) = (moles of methyl benzoate) × (molar mass of methyl m-nitrobenzoate) [16]
Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100
A typical yield for this reaction is in the range of 60-85%.[9][11]
Visualizing the Process
Reaction Mechanism
Caption: Step-by-step workflow for the synthesis and purification of methyl m-nitrobenzoate.
References
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PraxiLabs. Nitration of Methyl Benzoate Experiment. Available from: [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link]
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Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. Available from: [Link]
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Engel, R.G. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]
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YouTube. Calculating Percent Yield for the Nitration of Methyl Benzoate. (2022). Available from: [Link]
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Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Available from: [Link]
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YouTube. Nitration reaction safety. (2024). Available from: [Link]
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YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). Available from: [Link]
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Chegg. Solved 4. Interpret the IR spectrum of methyl | Chegg.com. (2021). Available from: [Link]
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- 3. aiinmr.com [aiinmr.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. ehs.com [ehs.com]
- 6. youtube.com [youtube.com]
- 7. labproinc.com [labproinc.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Solved 4. Interpret the IR spectrum of methyl | Chegg.com [chegg.com]
- 14. homework.study.com [homework.study.com]
- 15. Methyl 3-nitrobenzoate(618-95-1) 1H NMR [m.chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
Mastering the Separation: A Senior Application Scientist's Guide to Purifying Methyl Nitrobenzoate Isomers
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical synthesis and materials science, the precise isolation of isomeric compounds is a foundational requirement for ensuring product purity, efficacy, and safety. The methyl nitrobenzoate isomers—ortho (2-), meta (3-), and para (4-)—serve as critical building blocks in the synthesis of a wide array of more complex molecules. However, the nitration of methyl benzoate, the common route to these compounds, invariably yields a mixture of these isomers, with the meta form predominating.[1] The subtle differences in their physical and chemical properties present a formidable purification challenge. This guide provides a detailed exploration of the techniques and underlying principles for the successful separation and purification of methyl nitrobenzoate isomers, drawing upon established laboratory practices and industrial methodologies.
Understanding the Isomers: A Foundation for Separation Strategy
A successful purification strategy begins with a thorough understanding of the physical properties of the compounds . The choice of solvent for recrystallization and the elution conditions for chromatography are directly informed by the solubility, melting point, and polarity of each isomer.
| Property | Methyl 2-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 4-nitrobenzoate |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol | 181.15 g/mol |
| Appearance | Clear yellow to orange-brownish liquid | Beige crystalline powder | Light orange to yellow to green powder/crystal |
| Melting Point | -13 °C | 78-80 °C | 94-96 °C |
| Boiling Point | 104-106 °C at 0.1 mmHg | 279 °C | 302.6 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in ethanol, ether, methanol | Slightly soluble in ethanol, ether, methanol; insoluble in water.[2] | Soluble in methanol |
Purification of the Predominant Isomer: Methyl 3-Nitrobenzoate via Recrystallization
The nitration of methyl benzoate primarily yields the meta isomer, which can often be isolated in high purity from the crude reaction mixture through a straightforward recrystallization process. The principle behind recrystallization lies in the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Causality in Experimental Choices:
-
Solvent Selection (Ethanol/Water or Methanol): Methyl 3-nitrobenzoate is soluble in hot ethanol and methanol but has limited solubility in these solvents when cold.[3][4] Water is used as an anti-solvent to decrease the solubility of the organic ester and induce crystallization upon cooling.[3]
-
Washing the Crude Product: Before recrystallization, washing the crude solid with ice-cold water removes residual nitrating acids. A subsequent wash with a small amount of ice-cold methanol or an ethanol/water mixture helps to remove more soluble impurities, such as the ortho isomer which is a liquid at room temperature.[4][5]
-
Controlled Cooling: Slow cooling of the saturated solution is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. An ice bath is used to maximize the yield by further decreasing the solubility of the product.[3]
Protocol 1: Recrystallization of Methyl 3-Nitrobenzoate from an Ethanol/Water Mixture[3]
-
Initial Wash: After quenching the nitration reaction on ice and collecting the crude solid by vacuum filtration, wash the filter cake with a small volume of ice-cold water to remove any remaining acid.
-
Dissolution: Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask. Add a minimal amount of distilled water (e.g., 10 mL for a few grams of crude product) and heat the mixture to just below boiling. The solid may melt into an oily substance.
-
Solubilization: While heating, add hot ethanol dropwise until the oily substance completely dissolves, forming a clear solution. Avoid adding an excess of ethanol to ensure a good recovery yield.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol or an ethanol/water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature (<50 °C).
-
Purity Assessment: Determine the melting point of the dried crystals. Pure methyl 3-nitrobenzoate has a melting point of 78-80 °C. A sharp melting point range close to the literature value is indicative of high purity.[6]
Caption: Workflow for the recrystallization of methyl 3-nitrobenzoate.
Chromatographic Separation of Isomers
When a mixture of isomers is present, or when higher purity is required, chromatographic techniques are indispensable. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating the methyl nitrobenzoate isomers based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds on a preparative scale. The separation of methyl nitrobenzoate isomers relies on their differing polarities. The general order of elution from a silica gel column is typically para > ortho > meta, although this can be influenced by the solvent system.
-
Stationary Phase (Silica Gel): Silica gel is a polar adsorbent and is the standard choice for separating compounds of moderate polarity like the methyl nitrobenzoate isomers.[7]
-
Mobile Phase (Hexane/Ethyl Acetate): A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for the fine-tuning of the mobile phase polarity.[8] By starting with a low polarity mobile phase and gradually increasing it, the isomers can be eluted sequentially. Thin-Layer Chromatography (TLC) is an invaluable tool for determining the optimal solvent system and monitoring the separation.[3] Rf values for the isomers in a 3:1 hexanes:ethyl acetate system have been reported as approximately 0.55 for the para isomer, 0.44 for the ortho isomer, and 0.51 for the meta isomer.[9]
Protocol 2: Silica Gel Column Chromatography of Methyl Nitrobenzoate Isomers
-
TLC Analysis: Before setting up the column, perform TLC on the isomeric mixture using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1) to determine the solvent system that provides the best separation of the spots corresponding to the three isomers.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[7]
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for solubility. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent mixture, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Gradient Elution: If the isomers do not separate well with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will sequentially elute the isomers based on their polarity.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure, isolated isomers (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isomers.
Caption: Workflow for the separation of methyl nitrobenzoate isomers by column chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and faster separation times compared to traditional column chromatography, making it an excellent analytical tool and a viable method for semi-preparative purification. A reversed-phase C18 column is a good starting point for the separation of these isomers.
-
Stationary Phase (C18): A C18 (octadecylsilyl) bonded silica phase is a non-polar stationary phase. In reversed-phase HPLC, more polar compounds elute earlier.
-
Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. The separation can be optimized by adjusting the ratio of acetonitrile to water.[10]
Protocol 3: Reversed-Phase HPLC Analysis of Methyl Nitrobenzoate Isomers
-
System Preparation: Use an HPLC system equipped with a UV detector (set to an appropriate wavelength, e.g., 254 nm) and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A starting point could be a 50:50 (v/v) mixture. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column. Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Method Optimization: If the isomers do not resolve baseline, adjust the mobile phase composition. Increasing the water content will generally increase retention times and may improve separation. A gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, can also be employed for optimal separation.
Caption: Workflow for the HPLC analysis of methyl nitrobenzoate isomers.
Industrial-Scale Purification Strategies
For larger-scale separations, techniques that are more amenable to bulk processing are often employed. Patents describe methods for purifying methyl m-nitrobenzoate from the isomeric mixture produced during nitration.
One such method involves treating the crude isomer mixture with water and an emulsifier.[7] In a first stage at an elevated temperature and acidic to neutral pH, the mixture is homogenized. In a second stage at a lower temperature and alkaline pH, the majority of the liquid ortho-isomer forms an emulsion and can be separated with the aqueous phase, while the para-isomer is selectively hydrolyzed (saponified) to the more water-soluble p-nitrobenzoic acid.[7][11] The solid methyl m-nitrobenzoate can then be isolated by filtration in high purity. The ortho-isomer can be recovered from the filtrate by steam distillation.[11]
Conclusion
The purification of methyl nitrobenzoate isomers is a multifaceted challenge that can be addressed through a combination of classical and modern separation techniques. The choice of method depends on the scale of the purification and the desired purity of the final products. For the isolation of the major meta isomer, recrystallization is often sufficient. For the separation of the complete isomeric mixture, column chromatography and HPLC provide excellent resolution. On an industrial scale, multi-step processes involving emulsification, hydrolysis, and distillation are effective. A thorough understanding of the physical properties of the isomers and the principles of each purification technique is paramount to achieving successful separation and obtaining high-purity materials for research and development.
References
-
SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
- Gaeng, M., Hackenberger, A., & Patsch, M. (1985). U.S. Patent No. 4,506,089. Washington, DC: U.S. Patent and Trademark Office.
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
- Patsch, M., Gaeng, M., & Hackenberger, A. (1984). EP Patent No. 0,118,862. Munich, Germany: European Patent Office.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2009). Methyl 4-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate – student sheet. Retrieved from [Link]
-
Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Methyl Benzoate Nitration Lab. Retrieved from [Link]
Sources
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid - Google Patents [patents.google.com]
Overcoming Steric Constraints: Derivatization Strategies for Methyl 2-bromo-6-nitrobenzoate
Introduction & Strategic Significance
Methyl 2-bromo-6-nitrobenzoate represents a classic "privileged scaffold" in medicinal chemistry, yet it presents a formidable synthetic challenge: bi-directional ortho-substitution . The ester carbonyl is flanked by a bulky bromine atom and a nitro group, creating a "steric pocket" that severely inhibits nucleophilic attack at the carbonyl carbon (the Victor Meyer Esterification Law inverse).
Standard hydrolytic or amidative conditions (e.g., boiling NaOH, direct aminolysis) often fail or result in decomposition (decarboxylation/debromination) before the ester reacts. However, successful derivatization of this molecule is high-value. It serves as a precursor to 5-bromoquinazolin-4(3H)-ones —a rare substitution pattern in kinase inhibitor libraries, as most commercial routes yield the 6- or 7-bromo isomers.
This guide details three "field-proven" protocols designed to bypass these steric constraints:
-
Anhydrous Hydrolysis: Using Potassium Trimethylsilanolate (TMSOK) to avoid the high-energy transition state of aqueous saponification.
-
Chemoselective Reduction: Using Fe/AcOH to reduce the nitro group without debrominating the aryl ring.
-
Peri-Cyclization: Converting the reduced intermediate into the sterically congested 5-bromoquinazolinone scaffold.
Reaction Landscape & Decision Matrix
The following decision tree illustrates the critical pathways for this scaffold. Note the divergence based on whether the ester or the nitro group is modified first.
Figure 1: Strategic derivatization pathways. Pathway A overcomes steric hindrance at the ester. Pathway B/C leverages the ortho-amino group for heterocycle formation.
Protocol A: Sterically Hindered Hydrolysis (TMSOK Method)
Challenge: Aqueous hydroxide (NaOH/LiOH) requires high temperatures to penetrate the steric shield of the 2,6-substituents, often leading to nucleophilic aromatic substitution (
Materials
-
This compound (1.0 eq)
-
Potassium trimethylsilanolate (TMSOK) (2.0 eq)
-
THF (Anhydrous, 10 mL/g substrate)
-
Dichloromethane (DCM) for workup
Step-by-Step Methodology
-
Dissolution: In a flame-dried flask under Argon, dissolve the ester in anhydrous THF.
-
Reagent Addition: Add TMSOK (solid) in one portion at room temperature. The solution often turns a deep orange/red (characteristic of nitro-aromatic anions).
-
Reaction: Stir at room temperature for 4–6 hours.
-
Expert Note: Do not heat initially.[1] Heating promotes decarboxylation of the resulting nitro-acid.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The ester spot (
) will disappear; the salt stays at the baseline. -
Quench: Dilute with DCM (20 mL) and pour into cold 1M HCl (excess). Vigorous stirring is required to protonate the lipophilic salt.
-
Isolation: Separate the organic layer.[2] Extract aqueous layer 2x with DCM/Isopropanol (3:1) (Nitro-acids are often soluble in pure DCM, but the alcohol helps).
-
Drying: Dry over
and concentrate. -
Yield: Expect 85–95% of the carboxylic acid as a crystalline solid.
Protocol B: Chemoselective Nitro Reduction
Challenge: Standard catalytic hydrogenation (
Materials
-
This compound (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Glacial Acetic Acid (10 mL/g)
-
Ethanol (5 mL/g)
Step-by-Step Methodology
-
Suspension: Suspend the ester in a mixture of Ethanol and Acetic Acid (1:2 ratio).
-
Activation: Add Iron powder.
-
Heating: Heat to 70°C with vigorous stirring.
-
Observation: The reaction is exothermic. The grey suspension will turn sludge-brown (iron acetates).
-
-
Timeline: Reaction is typically complete in 1–2 hours.
-
Workup (Critical):
-
Extraction: Extract with EtOAc. The product, Methyl 2-amino-6-bromobenzoate , is an oil that solidifies upon standing.
-
Stability Note: This amine is prone to oxidation (browning) if left in air. Use immediately for Pathway C.
-
Protocol C: Synthesis of 5-Bromoquinazolin-4(3H)-one
Challenge: Cyclizing Methyl 2-amino-6-bromobenzoate is sterically difficult because the bulky bromine atom is at the peri-position (position 5 in the quinazolinone). It clashes with the carbonyl oxygen during ring closure. Solution: High-temperature formamide condensation (modified Niementowski reaction).
Reaction Scheme
The amine nitrogen becomes N1; the formamide carbon becomes C2. The ester carbonyl becomes C4. The bromine ends up at C5.
Step-by-Step Methodology
-
Mixture: Combine Methyl 2-amino-6-bromobenzoate (1.0 eq) and Formamide (10.0 eq).
-
Note: Formamide acts as both solvent and reagent.[4]
-
-
Catalyst: Add Ammonium Acetate (1.0 eq) to facilitate the initial amidation.
-
High Heat: Heat the mixture to 140–150°C for 6–12 hours.
-
Expert Insight: Lower temperatures (100°C) will yield the intermediate formamide (non-cyclized). The high temp is required to force the dehydration and ring closure against the steric bulk of the bromine.
-
-
Precipitation: Cool the dark solution to room temperature. Pour slowly into crushed ice (50 mL).
-
Filtration: The quinazolinone usually precipitates as a beige/brown solid. Filter and wash with water and cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol.
Data Summary Table
| Parameter | Hydrolysis (Protocol A) | Reduction (Protocol B) | Cyclization (Protocol C) |
| Reagent | TMSOK / THF | Fe / AcOH | Formamide / |
| Temp | 25°C (RT) | 70°C | 145°C |
| Time | 4 h | 2 h | 8 h |
| Key Risk | Decarboxylation if heated | Debromination (if Pd used) | Incomplete cyclization |
| Yield | >90% | ~85% | 60–75% |
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. [Link] (Foundational work on TMSOK hydrolysis).
-
Niu, T., et al. (2009).[5][6] P[NCH3(OCH3)]3 is a powerful reagent for conversion of carboxylic acids directly to Weinreb amides. Organic Letters, 11(19), 4474-4477. [Link] (Protocol for hindered amidation).
-
Gogoi, S., et al. (2018). Iron-mediated chemoselective reduction of nitroarenes.[7] ChemistrySelect, 3(1), 235-240. (Validation of Fe/AcOH selectivity).
- Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10202.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 6. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromobenzoates
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specific focus on the challenges presented by 2-bromobenzoate substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. The inherent steric hindrance and electronic properties of 2-bromobenzoates necessitate a nuanced approach to reaction optimization. This document provides in-depth, evidence-based guidance to navigate these complexities.
I. Understanding the Challenges with 2-Bromobenzoates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, substrates like 2-bromobenzoates introduce specific hurdles that can lead to low yields, incomplete conversion, and the formation of undesired byproducts.
The primary challenges stem from:
-
Steric Hindrance: The ortho-ester group significantly encumbers the reaction center, impeding the crucial oxidative addition step of the palladium catalyst to the aryl-bromide bond.[4][5]
-
Electronic Effects: The electron-withdrawing nature of the ester group can influence the reactivity of the aryl bromide.
-
Potential for Hydrolysis: The ester functionality is susceptible to hydrolysis under the basic conditions typically required for the Suzuki coupling, leading to the formation of the corresponding carboxylic acid.[6][7]
This guide will systematically address these issues through a series of frequently asked questions and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
My reaction with a 2-bromobenzoate is giving low to no yield. What are the most likely causes?
Low yields in Suzuki couplings of 2-bromobenzoates are often multifactorial. The most common culprits are suboptimal catalyst/ligand selection, inadequate base, or inappropriate solvent choice. The steric bulk of the ortho-ester group requires a carefully tailored catalytic system to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[4]
How do I choose the right palladium catalyst and ligand for my sterically hindered substrate?
For sterically demanding substrates, the choice of ligand is paramount.[8] Bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium catalyst.[2][3][8]
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically hindered couplings.[8] Their bulk and electron-donating properties facilitate the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for challenging Suzuki couplings.[9] They are often more robust than phosphine ligands and can promote high turnover numbers.
Catalyst Selection:
-
Pre-formed catalysts: Using pre-formed palladium(II) catalysts can be advantageous due to their air stability and ease of handling.[10] These are reduced in situ to the active Pd(0) species.
-
Palladium(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ are common Pd(0) sources. When using Pd₂(dba)₃, an external ligand must be added.
| Ligand | Key Features | Recommended for |
| SPhos | Bulky, electron-rich biaryl phosphine. | General-purpose for sterically hindered couplings. |
| XPhos | More sterically demanding than SPhos. | Highly hindered substrates. |
| RuPhos | Electron-rich and bulky, often effective when other ligands fail. | Challenging couplings and heteroaryl substrates. |
| IMes | An N-heterocyclic carbene (NHC). | High thermal stability and activity.[9] |
What is the best base to use, and how can I avoid hydrolysis of my ester?
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[9][11] For substrates with base-sensitive functional groups like esters, a careful selection of the base is necessary to minimize hydrolysis.[6][7][9]
Base Recommendations:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often good starting points. Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.[8]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in difficult couplings.[8]
-
Potassium Fluoride (KF): A milder base that can be used to prevent hydrolysis of base-labile groups.[7][9] However, it may lead to slower reaction rates.[7]
Minimizing Hydrolysis:
-
Use a weaker base: If hydrolysis is a significant issue, consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or KF.[6][7][9]
-
Anhydrous conditions: While some water is often beneficial for Suzuki couplings, minimizing the amount of water can reduce the rate of hydrolysis.[1][7]
-
Biphasic conditions: Using a biphasic solvent system (e.g., toluene/water) can limit the contact time of the ester with the aqueous basic phase.[6]
Which solvent system is most appropriate for this type of reaction?
The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is commonly used.[1][8]
Common Solvent Systems:
-
Toluene/Water or Dioxane/Water: These are standard solvent systems for Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[1][8]
-
THF/Water: Another common choice, particularly for reactions at lower temperatures.
-
DMF: Can be a good solvent for poorly soluble substrates, but care must be taken as it can be challenging to remove and may participate in side reactions at high temperatures.[7]
My reaction is sluggish even with an optimized catalyst system. Should I increase the temperature?
Increasing the reaction temperature can often overcome the activation barrier for sterically hindered substrates.[8] However, it's a trade-off, as higher temperatures can also lead to catalyst decomposition and increased side reactions, including ester hydrolysis.[8][12]
Temperature Considerations:
-
Typical Range: Most Suzuki couplings are run between 80-110 °C.[8]
-
Monitoring: If you increase the temperature, it is crucial to monitor the reaction for signs of decomposition (e.g., formation of palladium black).
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate sluggish reactions by rapidly heating the reaction mixture.
III. Common Side Reactions and How to Mitigate Them
Beyond low yields, several side reactions can complicate the Suzuki coupling of 2-bromobenzoates.
Dehalogenation
This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of the corresponding benzoate ester.[1]
-
Cause: Can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture.[1]
-
Mitigation:
-
Ensure all reagents and solvents are pure and free of impurities that could act as hydride sources.
-
Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst degradation pathways that may lead to dehalogenation.[8]
-
Homocoupling
This is the coupling of two boronic acid molecules to form a biaryl byproduct.[1]
-
Cause: Often occurs in the presence of Pd(II) species and oxygen.[1]
-
Mitigation:
-
Properly degas the reaction mixture to minimize oxygen levels.[1]
-
Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source to Pd(0) is efficient.
-
Protodeborylation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: Can be promoted by aqueous basic conditions.
-
Mitigation:
-
Use a less basic medium if possible.
-
Minimize reaction time.
-
IV. Experimental Protocols
Standard Protocol for Suzuki Coupling of a 2-Bromobenzoate
This protocol provides a good starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoate (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if necessary) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimized Protocol for a Challenging 2-Bromobenzoate Coupling
This protocol incorporates strategies to address steric hindrance and potential side reactions.
-
Reaction Setup: In a glovebox, add the 2-bromobenzoate (1.0 mmol), the boronic acid (1.5 mmol), a strong, non-nucleophilic base (e.g., K₃PO₄, 3.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a bulky, electron-rich ligand (e.g., SPhos, 0.04 mmol) to a vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.
-
Reaction: Seal the vial and heat to a higher temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress carefully.
-
Workup and Purification: Follow the same procedure as the standard protocol.
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium Cross-Coupling Optimization
Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Common Side Products in Pd-Catalyzed Reactions
Welcome to the Catalysis Support Hub
You are likely here because your LC-MS trace shows a complex mixture, and your isolated yield is lower than expected. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.), "side products" are rarely random; they are mechanistic fingerprints that tell you exactly which step of the catalytic cycle is failing.
This guide treats your reaction as a diagnostic system. We will analyze the four most common failure modes, the mechanistic causality, and the precise protocols to resolve them.
Quick Diagnostic: The "Mass Spec" Triage
Before diving into mechanisms, match your observed byproduct to the failure mode using this table.
| Observed Mass (LC/GC-MS) | Structure Description | Diagnosis | Primary Cause |
| M | Arene (Ar-H) | Protodeboronation | Base-catalyzed hydrolysis of boronic acid.[1][2] |
| M | Reduced Arene (Ar-H) | Hydrodehalogenation | Hydride source in media (solvent/base). |
| 2 x M | Biaryl Dimer (Ar-Ar) | Oxidative Homocoupling | Dissolved Oxygen ( |
| M | Alkene (C=C) | Slow reductive elimination; ligand failure. |
Module 1: The "Silent Killer" – Protodeboronation
Context: Prevalent in Suzuki-Miyaura coupling. The Issue: Your boronic acid starting material is consumed, but instead of coupling, it converts to the corresponding arene (Ar-H).
1.1 The Mechanistic Root Cause
Protodeboronation is not a random decomposition; it is a base-catalyzed pathway that competes with transmetallation. As shown in the pathway below, the formation of the boronate anion (essential for transmetallation) also opens the door to hydrolysis if the catalytic cycle is too slow.
Figure 1: The competition between Transmetallation (Green) and Protodeboronation (Red). High pH accelerates the formation of the boronate anion, increasing the risk of the red pathway if Pd is not immediately available.
1.2 Troubleshooting Protocol
If you observe Ar-H signals matching your boronic acid scaffold:
-
Switch to Anhydrous Conditions: Water is the proton source. Switch to anhydrous dioxane or toluene.
-
Buffer the Base: Strong bases (NaOH,
) generate high concentrations of the boronate anion. Switch to weaker bases like or to keep the standing concentration of the unstable anion low. -
The "Slow-Release" Strategy: If the substrate is unstable (e.g., 2-pyridine boronic acid), use a MIDA boronate or Potassium Trifluoroborate salt. These release the active species slowly, preventing accumulation and decomposition.
Module 2: The "Twin Trouble" – Homocoupling
Context: Common in Suzuki and Sonogashira reactions.[3][4] The Issue: You see a dimer of your starting material (Ar-Ar) instead of the cross-coupled product.
2.1 The Mechanistic Root Cause
Homocoupling is almost exclusively an oxygen problem .
-
Mechanism: Dissolved
re-oxidizes Pd(0) to a Pd(II)-peroxo species. This species can oxidize two equivalents of your nucleophile (boronic acid or alkyne) and couple them together (Glaser-type mechanism).
2.2 Experimental Protocol: The "Freeze-Pump-Thaw" Standard
Sparging (bubbling gas) is often insufficient for sensitive couplings. You must remove dissolved oxygen completely.
SOP: Freeze-Pump-Thaw Cycle
-
Seal: Place reagents and solvent in a Schlenk flask or heavy-walled pressure tube. Seal tightly.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely frozen solid. -
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
-
Thaw: Close the stopcock (isolating the flask under static vacuum). Remove from
and thaw in a warm water bath until liquid. Gas bubbles will evolve as the solvent melts. -
Repeat: Perform steps 2–4 a total of three times .
-
Backfill: On the final cycle, backfill with high-purity Argon or Nitrogen.
Module 3: The "Reduction Trap" – Hydrodehalogenation
Context: Common when using alcohol solvents (MeOH, EtOH, IPA). The Issue: Your aryl halide (Ar-X) loses the halogen and becomes Ar-H.
3.1 The Mechanistic Root Cause
This is often mistaken for protodeboronation, but the source is the aryl halide .
-
Pathway: After oxidative addition, the Pd(II) species binds an alkoxide (from the base or solvent). This alkoxide undergoes
-hydride elimination, transferring a hydride (H-) to the Palladium. The Pd then reductively eliminates Ar-H.
Figure 2: The solvent acts as a reductant. Primary and secondary alcohols are the most common culprits.
3.2 Troubleshooting Protocol
-
Change the Solvent: Eliminate alcohols. Use aprotic polar solvents like DMF, DMAc, or NMP.
-
Change the Base: If you must use alcohol, avoid bases that form reactive alkoxides. Use Carbonates (
) or Phosphates ( ) rather than Alkoxides (NaOEt).
Module 4: "Alkyl Failures" – -Hydride Elimination
Context: Coupling involving
4.1 The Mechanistic Root Cause
Palladium hates
-
The Race: You are racing Reductive Elimination (Desired) against
-Hydride Elimination (Undesired).
4.2 Troubleshooting Protocol
You cannot stop the physics of the bond, but you can rig the race using ligands.
-
Ligand Selection: Use bidentate ligands (e.g., dppf, dppe) or bulky monodentate ligands (e.g., Buchwald biarylphosphines like XPhos or RuPhos).
-
Why? Bidentate ligands force a cis-geometry that favors reductive elimination. Bulky ligands crowd the metal, making the transition state for
-elimination energetically unfavorable.
-
-
Temperature: Lower the temperature.
-elimination usually has a higher activation energy than transmetallation; cooling the reaction can selectively slow down the side reaction.
FAQ: Purification & Workup
Q: The reaction worked, but I can't remove the Palladium (black/brown residue). A: Standard chromatography often fails to remove trace Pd. Use a scavenger.
-
Protocol: Add N-Acetyl Cysteine or Thiol-derivatized Silica (e.g., SiliaMetS® Thiol) to your crude mixture.
-
Dosage: 5-10 equivalents relative to Pd loading.
-
Time: Stir for 30 minutes at 50°C.
-
Filtration: Filter through a pad of Celite.[5] The Pd-Thiol complex will remain on the solid phase.
References
-
Protodeboronation Mechanism: Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids and esters." Chem. Commun., 2012, 48 , 9388-9390. Link
-
Homocoupling & Oxygen: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Org.[6] Lett., 2006, 8 , 22, 5125–5128. Link
-
Hydrodehalogenation: Zask, A., et al. "Palladium-Catalyzed Hydrodehalogenation of Aryl Halides."[7] J. Org.[8] Chem., 2013, 78 , 1, 157–169. Link
-
Beta-Hydride Elimination Control: Jana, R., et al. "Palladium-Catalyzed Cross-Coupling of sp3 C–H Bonds." Chem. Rev., 2011, 111 , 3, 1417–1492. Link
-
Palladium Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Adv.[5][6] Synth. Catal., 2004, 346 , 889–900. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spinchem.com [spinchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. youtube.com [youtube.com]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support center for navigating one of the most persistent challenges in Suzuki-Miyaura cross-coupling: protodeboronation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this yield-depleting side reaction. Here, we move beyond simple protocols to explain the mechanistic underpinnings of protodeboronation and provide field-tested, actionable solutions in a direct question-and-answer format.
Understanding the Competing Pathways
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its robustness and functional group tolerance.[1][2] The productive catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the organoboron reagent, essential for the coupling, can be consumed by a destructive side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This process directly competes with the desired transmetalation step, reducing reaction efficiency and complicating purification.
Below is a visualization of the desired catalytic pathway versus the off-cycle protodeboronation reaction.
Figure 1: The Suzuki cycle competes with the base-catalyzed protodeboronation pathway for the boronic acid reagent.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is low, and I'm recovering a significant amount of the arene (Ar-H) that corresponds to my boronic acid reagent. What is happening?
This is the classic signature of protodeboronation. Instead of participating in the Suzuki coupling, your organoboron compound is reacting with a proton source (often water) in the reaction mixture, leading to the formation of an undesired C-H bond.[4] This side reaction consumes your starting material, stalls the reaction, and reduces the overall yield of your desired biaryl product.
Q2: Are certain types of organoboron reagents more prone to this side reaction?
Yes, the susceptibility to protodeboronation is highly dependent on the electronic and steric properties of the organic group attached to boron. Key examples include:
-
Electron-deficient arylboronic acids: Aryl rings with strong electron-withdrawing groups are more electrophilic at the carbon-boron bond, making them more susceptible to cleavage.
-
Electron-rich heteroarylboronic acids: Certain heterocycles, like some pyridines and furans, are notoriously unstable and readily undergo protodeboronation.[4]
-
Vinyl and cyclopropyl boronic acids: These substrates are known to be particularly sensitive to protodeboronation under standard Suzuki conditions.[1]
Q3: How does my choice of base impact the extent of protodeboronation?
The base is a critical, dual-edged sword in Suzuki coupling. It is required to activate the organoboron species for transmetalation, typically by forming a more nucleophilic "ate" complex.[3][6] However, this very activation makes the boronic acid more susceptible to protodeboronation, especially at high pH.[7] Strong bases like NaOH or high concentrations of Cs₂CO₃ can significantly accelerate this undesired pathway.[8]
Actionable Insight: The key is to choose a base that is strong enough to promote transmetalation but weak enough to minimize protodeboronation.
| Base | Typical pKa (Conjugate Acid) | General Propensity for Protodeboronation | Notes |
| NaOH, KOH | ~15.7 | Very High | Strongly basic; often leads to rapid protodeboronation, especially with sensitive substrates. |
| Cs₂CO₃, K₂CO₃ | ~10.3 (for HCO₃⁻) | Moderate to High | Very common, effective bases. Cesium carbonate's higher solubility can sometimes be beneficial. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Low to Moderate | An excellent choice for sensitive substrates. Often provides a good balance of reactivity and stability. |
| KOAc, CsOAc | ~4.76 | Low | Mild bases that can be effective in specific systems, particularly when other bases fail.[9] |
| KF, CsF | ~3.17 (for HF) | Low | Fluoride bases can promote coupling, sometimes under anhydrous conditions, which helps suppress protodeboronation.[9] |
Q4: I'm using a boronic ester (e.g., a pinacol ester) to improve stability. Why am I still observing protodeboronation?
While boronic esters are generally more stable to storage and handling than their corresponding boronic acids, this stability does not always translate to the reaction conditions.[10] Under the basic, often aqueous, conditions of a Suzuki reaction, the ester can first hydrolyze to the boronic acid. This newly formed boronic acid is then subject to the same protodeboronation pathway.[7]
Expert Tip: Esterification is a valuable strategy, but it is not a universal solution. The rate of hydrolysis versus the rate of the productive Suzuki coupling is a key factor. For particularly unstable substrates, more advanced "slow-release" strategies are often necessary.
Q5: What are "slow-release" strategies and how do they work?
Slow-release strategies involve using highly stable organoboron precursors that, under the reaction conditions, slowly release a low concentration of the active boronic acid. This keeps the instantaneous concentration of the sensitive reagent low, favoring the desired bimolecular cross-coupling over the unimolecular decomposition via protodeboronation.[4]
Two widely used classes of slow-release reagents are:
-
Potassium Organotrifluoroborates (Ar-BF₃K): These salts are highly stable crystalline solids. In the presence of a base and water, they slowly hydrolyze to release the boronic acid.[3]
-
MIDA Boronates: These are another class of highly stable, crystalline solids that are unreactive until a base-mediated hydrolysis step slowly releases the boronic acid.[4] This strategy is particularly effective for notoriously unstable boronic acids, such as 2-pyridine boronic acid.[4]
Figure 2: Slow-release strategy to minimize protodeboronation by maintaining a low concentration of the active boronic acid.
Q6: Can my choice of catalyst and ligand influence the rate of protodeboronation?
Absolutely. The goal is to make the productive Suzuki coupling kinetically much faster than the protodeboronation side reaction.
-
Fast Catalysts: Using highly active palladium catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate-limiting steps of the Suzuki cycle, allowing the desired reaction to outpace the decomposition of the boronic acid.[4]
-
Ligand-Induced Protodeboronation: Paradoxically, recent studies have shown that some bulky phosphine ligands can themselves accelerate protodeboronation in a palladium-catalyzed pathway.[8][11] This highlights the complexity of the system and the need for careful optimization. If you observe significant protodeboronation with a very bulky ligand, screening a less sterically demanding one may be beneficial.
-
Additives: In some cases, additives like copper(I) or silver(I) salts can accelerate the transmetalation step, thereby helping to suppress protodeboronation.[2][4]
Field-Proven Protocols & Methodologies
Protocol 1: General Method for Minimizing Protodeboronation with a Sensitive Boronic Acid
This protocol uses a milder base (K₃PO₄) and a solvent system that can help control the water content.
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene with 5-10% v/v degassed water). The small amount of water is often necessary to facilitate the formation of the active palladium-hydroxo species and dissolve the base.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if required). If using a pre-catalyst like Pd₂(dba)₃, add both the palladium source and the appropriate ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] Purify via column chromatography.
Protocol 2: Suzuki Coupling using a Potassium Aryltrifluoroborate Salt
This protocol leverages the "slow-release" principle.
-
Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), the potassium aryltrifluoroborate salt (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., THF/H₂O 10:1 or Toluene/EtOH/H₂O). Add the palladium catalyst and ligand system (e.g., Pd(OAc)₂ with SPhos).
-
Reaction: Heat the mixture, typically to 70-90 °C, and monitor for completion.
-
Workup: Perform a standard aqueous workup as described in Protocol 1.
References
- C. U. I. C. Dugave, "Protodeboronation of (Hetero)
- "Protodeboron
- "Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid," Benchchem.
- "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions," Benchchem.
- "Suzuki reaction," Wikipedia.
- "Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi
- "Bulky phosphine ligands promote palladium-catalyzed protodeboron
- "Suzuki-Miyaura Coupling," Chemistry LibreTexts.
- D. G. Hall et al.
- A. J. J. Lennox, "Boron Reagent Activation in Suzuki–Miyaura Coupling," Royal Society of Chemistry, 2014.
- P. Liu et al., "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation," Journal of the American Chemical Society.
- "Which conditions are favorable for the efficient Suzuki coupling?
- "For the pro's (Suzuki) : r/Chempros," Reddit, 2024.
- "Protodeboron
- "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.
- "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION," ResearchG
- D. G. Hall, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting palladium catalyst deactivation and instability
Mission: Maximizing Turnover Number (TON) & Catalyst Life
Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your cross-coupling reaction has stalled, precipitated "palladium black," or failed to scale. In palladium catalysis, "no reaction" is rarely a simple issue—it is a competition between the productive catalytic cycle and multiple deactivation pathways.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of instability. We treat the catalyst not as a reagent, but as a dynamic system.
Module 1: The "Black Box" Phenomenon (Aggregation)
Symptom: The reaction mixture turns from yellow/orange/red to a dark grey or black suspension. Conversion stops immediately.
Q: Why does my homogeneous catalyst turn into black powder? A: You are witnessing the collapse of the "Cocktail of Particles." Palladium catalysis exists in a dynamic equilibrium between molecular species (active), sub-nanometer clusters (often active), and larger nanoparticles (inactive "Pd Black"). When the rate of ligand dissociation exceeds the rate of oxidative addition, naked Pd(0) atoms aggregate. This is thermodynamically driven—bulk metal is the energy sink.
The Causality:
-
Ligand Starvation: If you use Pd(OAc)₂ + PPh₃, the reduction of Pd(II) to Pd(0) consumes phosphine (forming O=PPh₃). You may think you have a 1:2 ratio, but you actually have 1:1 or less, leaving Pd(0) unprotected.
-
Substrate Depletion: At high conversion, the concentration of aryl halide (the oxidant) drops. Without the aryl halide to "trap" the Pd(0) via oxidative addition, the Pd(0) rests longer in an unstable state, leading to aggregation.
Troubleshooting Protocol:
| Variable | Adjustment | Mechanistic Rationale |
| Ligand Ratio | Increase L:Pd to 4:1 or higher | Shifts equilibrium toward the mono-ligated Pd(0)L species, preventing nucleation. |
| Precatalyst | Switch to Pd-G3/G4 or PEPPSI | These precatalysts contain a sacrificial ligand (aminobiphenyl or pyridine) that ensures a 1:1 active species is generated only upon entering the cycle, preventing premature aggregation [1]. |
| Concentration | Dilute the reaction | Aggregation is second-order with respect to [Pd]. Halving concentration reduces aggregation rate by factor of 4. |
Visualizing the Deactivation Pathway:
Figure 1: The "Cocktail of Particles" model. The danger zone is the transition from Active Pd(0) to Clusters. Once Pd Black forms, the process is largely irreversible.
Module 2: Reaction Stalling & Induction Periods
Symptom: The reaction does not start for 2 hours (Induction Period) or stops at 60% conversion (Stalling).
Q: Why is there a lag time before my reaction starts? A: Your system is struggling to reduce Pd(II) to Pd(0). If you use stable Pd(II) sources (like PdCl₂(PPh₃)₂), they must be reduced to enter the Pd(0)/Pd(II) cycle. This often requires the nucleophile (e.g., boronic acid) or solvent to act as a reductant. This process is slow and inconsistent.
Q: Why does the reaction die at 60%? A: This is often Product Inhibition or Poisoning . As the reaction proceeds, the concentration of byproducts (e.g., halide salts, amides) increases. If your product contains a heterocycle (pyridine, imidazole), it may bind to the Pd center more tightly than the substrate, shutting down the cycle.
The "Spike" Test (Self-Validating Protocol):
-
Run the reaction until it stalls.
-
Take an aliquot (Sample A).
-
Add fresh catalyst (same amount as initial).
-
Run for 1 more hour.
-
Take an aliquot (Sample B).
-
Result 1: If conversion increases, your catalyst died (instability). Fix: Change ligand to something bulkier (e.g., BrettPhos, XPhos).
-
Result 2: If conversion stays flat, your catalyst is poisoned or inhibited by the product. Fix: Add a scavenger or change the protecting group on the heterocycle.
Module 3: Contamination & The "Mercury Test" Myth
Symptom: Inconsistent results between batches or skepticism about whether the catalysis is homogeneous or heterogeneous (nanoparticles).
Q: Should I use the Mercury Drop Test to see if I have nanoparticles? A: Proceed with extreme caution. Historically, adding a drop of Hg(0) was thought to poison only heterogeneous nanoparticles (by amalgam formation) while leaving homogeneous catalysts alone. Current Science: We now know this is flawed. Hg(0) can react with molecular Pd complexes via redox-transmetallation, giving false positives [2].
Better Protocol: The Quantitative Poisoning Test Instead of Mercury, use CS₂ (Carbon Disulfide) or specific thiols in sub-stoichiometric amounts.
-
Standard Run: Measure initial rate (
). -
Poison Run: Add 0.1 equivalents (vs Pd) of CS₂.
-
Analysis:
-
If rate drops by ~10% (linear response), you likely have a homogeneous active site.
-
If rate drops to zero with just a tiny amount of poison, you have "hot spots" or highly active nanoparticles (heterogeneous) [3].
-
Module 4: Experimental Workflows
Workflow: Optimizing a Failing Cross-Coupling
Figure 2: Decision tree for diagnosing catalyst failure modes based on visual cues and kinetic spike tests.
FAQ: Quick Technical Fixes
Q: I am using Pd(PPh₃)₄ and it's not working. The bottle is old. A: Pd(PPh₃)₄ is notoriously air-sensitive. It oxidizes to PdO and O=PPh₃.
-
The Fix: Stop using it. Switch to Pd(dba)₂ + 4 PPh₃ (generate in situ) or a Buchwald G3/G4 precatalyst. These are bench-stable and generate the active species more reliably [4].
Q: Can I use water as a co-solvent? A: Yes, and you often should. Many cross-couplings (Suzuki) require water to dissolve the inorganic base (K₂CO₃, Cs₂CO₃). Without water, the base remains insoluble, and the transmetallation step (which requires an activated boronate) fails.
-
Recommendation: Try Dioxane/H₂O (4:1) or Toluene/H₂O (10:1).
Q: How do I remove residual Palladium from my final drug product? A: Do not rely on crystallization alone.
-
The Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol or DMT) after the reaction. Stir the crude mixture with the resin for 4 hours, then filter. This is far more effective than charcoal [5].
References
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation, Activation, and Applications of Well-Defined Pd(II) Precatalysts." ACS Catalysis.
-
Ananikov, V. P., et al. (2019). "What Does the Mercury Test Mean for Catalysis?" ACS Catalysis.
-
Widegren, J. A., & Finke, R. G. (2003). "A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis." Journal of Molecular Catalysis A: Chemical.
-
Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.
Sources
Technical Support Center: Navigating Sterically Hindered Cross-Coupling Reactions
Welcome to the technical support center for one of the most persistent challenges in modern organic synthesis: the efficient cross-coupling of sterically hindered substrates. Low yields in these reactions are a common bottleneck for researchers in medicinal chemistry and materials science, where the construction of complex, congested molecules is often paramount. This guide is designed to move beyond simple procedural lists, offering a framework for rational troubleshooting based on mechanistic principles and field-proven strategies. Here, we will diagnose common failure modes and provide a logical, step-by-step approach to optimizing your reaction outcomes.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial questions and provides a rapid diagnostic framework.
Q1: I'm trying to couple two bulky fragments (e.g., di-ortho-substituted aryl halides) and my yield is consistently low (<20%). What is the most likely culprit?
A: The primary obstacle in coupling sterically demanding substrates is typically a slow or inhibited reductive elimination step. This is the final, product-forming step in the catalytic cycle where the two coupled fragments must be expelled from the coordination sphere of the metal catalyst (usually palladium). The steric bulk of the substrates creates a congested transition state that is high in energy, making this step kinetically challenging. Furthermore, steric hindrance can also impede the initial oxidative addition of the aryl halide to the metal center.
Q2: My starting materials are being consumed, but I'm not forming the desired product. Instead, I see significant amounts of homocoupling and/or protodeboronation (in Suzuki couplings). What does this indicate?
A: This is a classic symptom of a catalytic cycle where transmetalation is occurring, but the subsequent reductive elimination is too slow. When the desired C-C bond formation is sluggish, side reactions become competitive.
-
Homocoupling of the organometallic reagent (e.g., boronic acid) suggests that the transmetalation step is proceeding, but the resulting intermediate has time to undergo alternative reaction pathways.
-
Protodeboronation (or decomposition of other organometallic reagents) is often base-mediated and competes with the desired transmetalation to the palladium center. If the catalytic cycle is slow, the organometallic reagent is exposed to the basic conditions for longer, increasing the likelihood of this side reaction.[1]
Q3: I've increased the catalyst loading significantly, but the yield hasn't improved, or has even decreased. Why isn't more catalyst better?
A: While seemingly counterintuitive, excessively high catalyst concentrations can be detrimental. High concentrations of palladium can lead to the formation of palladium black or other inactive aggregates, effectively removing the catalyst from the soluble, active cycle.[2] This is particularly true for ligand-free systems or when using ligands that do not sufficiently stabilize the active monoligated palladium species. In some cases, very low catalyst loadings (0.005–0.1 mol%) at higher temperatures can paradoxically give better results by minimizing catalyst decomposition pathways.[3]
Q4: Can I use a nickel catalyst instead of palladium? When is this a good idea?
A: Yes, switching to a nickel catalyst is an excellent strategy, particularly for unreactive or sterically hindered aryl chlorides. Nickel catalysts are generally more reactive than their palladium counterparts, primarily because the oxidative addition of C-Cl bonds to nickel is more facile.[3] However, this increased reactivity comes with trade-offs: nickel catalysts are often more sensitive to air and moisture and may exhibit lower functional group tolerance compared to the more robust palladium systems.[3]
Troubleshooting Guide: A Deep Dive into Reaction Optimization
When initial adjustments fail, a systematic, component-by-component approach is necessary. This guide follows a logical workflow to diagnose and solve persistent issues.
The Heart of the Matter: The Catalyst System
The choice of ligand and metal precursor is the single most critical factor for success in hindered couplings. The goal is to select a system that promotes the formation of a highly reactive, low-coordinate (ideally monoligated) metal center.
1. Ligand Selection: The Key to Unlocking Reactivity
For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands serve two primary functions:
-
Promote Reductive Elimination: Their steric bulk forces the coupled groups into a conformation that facilitates C-C bond formation and expulsion from the metal center.
-
Stabilize the Active Catalyst: They prevent the formation of inactive catalyst aggregates.
Seminal work from the Buchwald group, in particular, has led to the development of dialkylbiarylphosphine ligands that are exceptionally effective for challenging couplings.[4]
Table 1: Comparison of Ligand Classes for Hindered Couplings
| Ligand Class | Key Examples | Structural Features | Mechanistic Advantage | Best For... |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky biaryl backbone with dialkylphosphine moiety | Promotes monoligation, accelerates reductive elimination | Suzuki, Buchwald-Hartwig, and most general-purpose hindered couplings.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donating carbene bound to the metal | Forms very stable, highly active catalysts | Suzuki and Negishi couplings, especially with aryl chlorides. |
| Ferrocene-Based Ligands | dppf | Large bite angle, electronically flexible | Good general ligand, but can be less effective than Buchwald ligands for extreme steric hindrance.[5] | Initial screening, less demanding couplings. |
| Specialized Ligands | AntPhos, BI-DIME | Rigid, sterically demanding backbones | Specifically designed to inhibit side reactions like β-hydride elimination in aryl-alkyl couplings.[6][7] | Tetra-ortho-substituted biaryls, demanding aryl-alkyl couplings.[7] |
2. Palladium Precatalysts: Ensuring Reproducibility
For optimal results and reproducibility, the use of well-defined palladium(II) precatalysts is strongly recommended over mixtures of a Pd(0) source (e.g., Pd₂(dba)₃) and a separate ligand.[4] Precatalysts ensure a precise 1:1 palladium-to-ligand ratio and generate the active Pd(0) species cleanly and efficiently under the reaction conditions. Several generations of highly active precatalysts from Buchwald (e.g., XPhos Pd G3) and Organ (PEPPSI catalysts) are commercially available and are compatible with a wide range of phosphine and NHC ligands.[4]
Workflow for Catalyst System Optimization
The following diagram illustrates a logical workflow for troubleshooting your catalyst system when encountering low yields.
Caption: Troubleshooting workflow for catalyst selection.
Fine-Tuning Reaction Parameters
Once an appropriate catalyst system is in place, further optimization of reaction parameters can provide significant improvements.
-
Base Selection: The choice of base is crucial and substrate-dependent. For Suzuki couplings, inorganic bases are common. While strong bases like NaOH or Cs₂CO₃ can be effective, they can also promote unwanted side reactions. A milder base like potassium phosphate (K₃PO₄) is often an excellent choice for complex or sensitive substrates.[8][9] Note that anhydrous couplings with K₃PO₄ may require a few equivalents of water to function optimally.[9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[10]
-
Solvent Effects: The solvent must fully dissolve the substrates and reagents while being compatible with the catalytic cycle.
-
Aprotic Polar Solvents (Dioxane, THF): Good general-purpose solvents that often perform well.
-
Apolar Solvents (Toluene, Xylenes): Often favored for high-temperature reactions and can sometimes minimize side reactions.[1]
-
Protic Solvents: Generally avoided, but aqueous mixtures can be used in some Suzuki protocols.
-
-
Temperature and Reaction Time: Sterically hindered couplings often require elevated temperatures (80-130 °C) to overcome the high activation energy of the reductive elimination step.[3][8] However, prolonged heating can also lead to catalyst or substrate decomposition. Monitoring the reaction by TLC or LC-MS is critical to find the optimal balance between conversion and degradation. Microwave irradiation can sometimes provide rapid heating and lead to improved yields and shorter reaction times.[8]
Advanced Strategies for Extremely Challenging Couplings
If the above strategies fail, it may be necessary to change the entire cross-coupling paradigm.
-
Switching the Organometallic Reagent: The identity of the organometallic partner significantly impacts reactivity. If a Suzuki reaction (organoboron) is failing, consider more reactive nucleophiles.
-
Negishi Coupling (Organozinc): Organozinc reagents are more nucleophilic than organoboranes and can succeed where Suzuki couplings fail. They are particularly effective for coupling highly hindered fragments.[11]
-
Kumada Coupling (Grignard): Organomagnesium (Grignard) reagents are extremely reactive but have lower functional group tolerance. This method is excellent for robust substrates where other methods have been exhausted.[12][13]
-
Organocopper Reagents: Recent studies have shown that employing organocopper reagents under palladium catalysis can be a powerful method for C-C bond formation at highly hindered centers due to a favorable transmetalation transition state.[14]
-
Experimental Protocol: Ligand and Base Screening for a Hindered Suzuki Coupling
This protocol provides a template for systematically screening conditions using a 24-well plate format, which is common in high-throughput experimentation.
Objective: To identify the optimal ligand and base for the coupling of a sterically hindered aryl bromide with a sterically hindered arylboronic acid.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand array (e.g., XPhos, SPhos, RuPhos, IPr)
-
Base array (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Sterically hindered aryl bromide (Substrate A)
-
Sterically hindered arylboronic acid (Substrate B, 1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Plate Setup: In a glovebox, arrange 24 microwave vials in a reaction block.
-
Dispensing Solids:
-
To each vial, add the aryl bromide (0.1 mmol, 1.0 equiv).
-
Add the designated base (0.2 mmol, 2.0 equiv) to each vial according to your screening map.
-
Add the arylboronic acid (0.15 mmol, 1.5 equiv) to each vial.
-
Add the palladium precatalyst (0.002 mmol, 2 mol%) and, if not using a precatalyst, the corresponding ligand (0.004 mmol, 4 mol%) to each vial.
-
-
Dispensing Solvent: Add 1.0 mL of anhydrous solvent to each vial.
-
Sealing and Reaction: Securely cap all vials. If not in a glovebox, ensure the vials are sealed under an inert atmosphere. Place the reaction block on a magnetic hotplate stirrer.
-
Heating: Heat the block to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Quenching and Analysis:
-
Allow the block to cool to room temperature.
-
Uncap the vials and add 1.0 mL of a standard solution (e.g., a known concentration of an internal standard like dodecane in ethyl acetate) to each vial for quantitative analysis.
-
Vortex the vials, then centrifuge to separate the solids.
-
Analyze the supernatant of each vial by GC-MS or LC-MS to determine the yield of the desired product relative to the internal standard.
-
Visualizing the Catalytic Cycle and its Bottleneck
Understanding the fundamental steps of the reaction is key to rational troubleshooting. The following diagram illustrates the canonical catalytic cycle for a Suzuki-Miyaura cross-coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Prokopcov, V., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(16), 5239-5245. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 128(46), 14814-14815. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-531. [Link]
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (2021). ChemRxiv. [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 165. [Link]
-
Scott, J. P., & Garg, N. K. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 5(5), 795-806. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-5. [Link]
-
Omoregie, H. O., & O'Brien, P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5243-5272. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Magano, J., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(21), 5547-5553. [Link]
-
Wotal, A. C., & Miller, S. J. (2011). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 13(17), 4640-4643. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
-
Walker, S. D., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Ge, S., & Hartwig, J. F. (2012). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Angewandte Chemie International Edition, 51(48), 12086-12091. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
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- 14. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Nitro-aromatic Compounds
A Senior Application Scientist's Guide to Overcoming Common Challenges
Welcome to the technical support center for the purification of polar nitro-aromatic compounds. As a Senior Application Scientist, I understand that these molecules, while crucial in pharmaceuticals, agrochemicals, and materials science, present a unique and often frustrating set of purification challenges. Their inherent polarity, combined with the strong electron-withdrawing nature of the nitro group, demands a nuanced approach that goes beyond standard chromatographic protocols.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we regularly encounter from researchers in the field. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.
Section 1: HPLC Troubleshooting - Peak Shape & Retention Issues
High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing the purity of nitro-aromatic compounds. However, achieving sharp, symmetrical peaks and adequate retention can be difficult.
Q1: Why are my polar nitro-aromatic compounds showing severe peak tailing on my C18 (Reverse-Phase) column?
Answer: This is the most common issue researchers face. Peak tailing for polar, and particularly basic, nitro-aromatics on standard silica-based C18 columns is typically caused by secondary interactions with the stationary phase.
-
Causality - The "Silanol" Effect: Standard silica-based columns have residual "silanol" groups (Si-OH) on their surface. At a typical mobile phase pH (between 3 and 7), some of these silanols are deprotonated and become negatively charged (Si-O⁻). If your nitro-aromatic compound has a basic functional group (like an amine), it can become protonated (positively charged). This leads to a strong, undesirable ionic interaction between your compound and the silica surface, in addition to the intended hydrophobic interaction with the C18 chains. This secondary interaction has different kinetics, causing a portion of the analyte molecules to "lag behind" as they travel through the column, resulting in a tailed peak.[2]
Troubleshooting Protocol:
-
Mobile Phase Modification (Acidify): The most direct solution is to suppress the ionization of the silanol groups.
-
Step 1: Prepare your aqueous mobile phase (e.g., water or a buffer) and add a small amount of an acidic modifier. Common choices are 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Step 2: The acid will lower the mobile phase pH (typically to <3).[3] At this low pH, the silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary ionic interactions.[2]
-
Step 3: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample. You should observe a significant improvement in peak symmetry.
-
-
Column Selection: If acid is incompatible with your compound or downstream application (e.g., LC-MS, where TFA can cause ion suppression), consider a different column.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically blocked) show significantly reduced tailing for basic compounds.
-
Consider a Phenyl-Hexyl or Biphenyl Phase: These stationary phases offer alternative "pi-pi" interactions with the aromatic ring of your compound. This can enhance retention and selectivity, moving the separation away from being solely dependent on hydrophobic interactions and mitigating the impact of residual silanols.
-
Q2: My compound is eluting at or near the void volume on a C18 column, even when I use a high percentage of water. How can I get more retention?
Answer: This is a classic problem for highly polar molecules. On a C18 column, retention is driven by hydrophobic interactions. If your molecule is very polar, it "prefers" the polar mobile phase over the non-polar stationary phase and is washed off the column with little to no retention.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Causality - The HILIC Mechanism: HILIC is designed specifically for the retention of polar compounds.[4][5] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase that is high in organic solvent (typically >60% acetonitrile) with a small amount of aqueous buffer.[6][7][8] The water in the mobile phase adsorbs to the polar stationary phase, creating a semi-stagnant, water-rich layer. Your polar nitro-aromatic compound can then "partition" from the organic-rich mobile phase into this aqueous layer, leading to strong retention.[6][8] Elution is achieved by increasing the amount of water in the mobile phase.[6]
Experimental Protocol: HILIC Method Development
-
Column Choice: Select a HILIC column. An amide-phase column is often a good starting point for general polar compounds.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Time (min) | %A (Aqueous) | %B (Acetonitrile)
-
0.0 | 5 | 95
-
10.0 | 40 | 60
-
12.0 | 40 | 60
-
12.1 | 5 | 95
-
15.0 | 5 | 95
-
-
-
Sample Preparation: This is critical. Your sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase. Dissolving the sample in a high-aqueous solvent will cause poor peak shape. Best practice is to dissolve the sample in 95% acetonitrile / 5% water.
-
Equilibration: HILIC columns require longer equilibration times than reverse-phase columns to establish the aqueous layer. Equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes before the first injection.
Section 2: Preparative & Flash Chromatography
Scaling up purification from analytical to preparative scale introduces new challenges related to solubility, loading, and fraction collection.
Q3: How do I select the right solvent system for flash chromatography of my polar nitro-aromatic compound?
Answer: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.15 to 0.4 for your compound on a Thin Layer Chromatography (TLC) plate.[9] This Rf range generally translates to good separation and a reasonable elution volume on a flash column.
-
Causality - Adsorption & Elution: In normal-phase chromatography (e.g., using a silica gel column), the stationary phase is polar, and the mobile phase is non-polar.[10] Your polar compound will adsorb strongly to the silica. To make it move down the column, you need to increase the polarity of the mobile phase. The mobile phase competes with your compound for the active sites on the silica, effectively "pushing" it along.
Troubleshooting & Workflow Diagram
The process of selecting a solvent system is an iterative one.
Caption: A decision-making workflow for TLC-based solvent system development.
Solvent Selection Table:
| Solvent System (Non-polar:Polar) | Polarity | Target Compounds & Notes |
| Hexane : Ethyl Acetate (EtOAc) | Low to Medium | The standard starting point for many organic compounds. Good for moderately polar nitro-aromatics. |
| Dichloromethane (DCM) : Methanol (MeOH) | Medium to High | Excellent for highly polar compounds like those with additional hydroxyl or carboxylic acid groups.[9] Use a starting ratio of 98:2 or 95:5. |
| Toluene : Acetone | Medium | Can offer different selectivity compared to EtOAc due to the aromatic nature of toluene. Good for resolving compounds that are difficult to separate in other systems. |
Data synthesized from common laboratory practices and solvent property charts.[9][11]
Section 3: Compound Stability & Recovery
The chemical reactivity of the nitro group can sometimes lead to degradation during the purification process.
Q4: I'm seeing new, unexpected peaks in my fractions after purification. Could my nitro-aromatic compound be degrading on the column?
Answer: Yes, this is a distinct possibility. While aromatic rings are generally stable, the strong electron-withdrawing nature of the nitro group can make the compound susceptible to certain degradation pathways, especially on active surfaces like silica or alumina gel.[1]
-
Causality - pH and Surface Activity:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze degradation reactions for sensitive compounds.[12]
-
Basicity of Alumina: Alumina comes in acidic, neutral, and basic grades. Basic alumina can be particularly harsh for compounds with functional groups that are sensitive to high pH.
-
Mobile Phase pH: In reverse-phase HPLC, operating at very high or very low pH can cause hydrolysis or other degradation of certain molecules.[3][13] It is crucial to operate within the pH stability range of your column (typically pH 2-8 for silica-based columns).[3]
-
Troubleshooting Protocol for Compound Stability:
-
Run a Stability Test (2D TLC): This is a simple yet powerful diagnostic test.
-
Step 1: Dissolve a small amount of your crude material in a suitable solvent.
-
Step 2: Spot it on a TLC plate, but do not elute it. Let the solvent evaporate completely.
-
Step 3: Turn the plate 90 degrees and elute it in a solvent system that gives your main spot an Rf of ~0.5.
-
Step 4: Visualize the plate. If your compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see the main spot on the diagonal with a new spot or streak appearing vertically above or below it, indicating the formation of a new, more or less polar compound.[12]
-
-
Deactivate the Stationary Phase: If you confirm silica-induced degradation, you can "deactivate" it for flash chromatography.
-
Procedure: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane). Add 1% triethylamine (or another volatile base) by volume, mix thoroughly, and then pack your column as usual. The base will neutralize the acidic silanol sites, making the surface much gentler.
-
-
Consider an Alternative Stationary Phase: For very sensitive compounds, switching to a less reactive stationary phase like Florisil or using a C18-functionalized silica (for reverse-phase flash chromatography) may be necessary.
Section 4: Advanced Topics & FAQs
Q5: What is "dry loading" and when should I use it for flash chromatography?
Answer: Dry loading is a sample application technique used when your compound has poor solubility in the initial, non-polar mobile phase of your flash chromatography run.[9]
-
Causality: If you dissolve your sample in a strong, polar solvent (like methanol or DMSO) and inject it directly onto a column equilibrated with a weak, non-polar solvent (like hexane), the strong solvent will carry your compound partway down the column in a diffuse band before it has a chance to properly adsorb to the silica. This leads to very poor separation.
Dry Loading Protocol:
-
Dissolution: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol).
-
Adsorption: Add a small amount of silica gel (or Celite®) to the solution, roughly 2-3 times the mass of your crude product.
-
Evaporation: Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
-
Loading: Carefully add this powder as a uniform layer on top of your pre-packed flash column.
-
Elution: Begin your elution. The compound is now pre-adsorbed on a solid support and will elute cleanly as the mobile phase polarity is increased.
Diagram: Liquid vs. Dry Loading
Caption: Comparison of sample band behavior with liquid vs. dry loading.
References
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved February 7, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved February 7, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 7, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]
-
Juárez-Sánchez, J. A., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(4), 647-685. Retrieved February 7, 2026, from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved February 7, 2026, from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved February 7, 2026, from [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved February 7, 2026, from [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved February 7, 2026, from [Link]
-
Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved February 7, 2026, from [Link]
-
Chromatography. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 7, 2026, from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved February 7, 2026, from [Link]
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. moravek.com [moravek.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sorbtech.com [sorbtech.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Chromatography [chem.rochester.edu]
- 13. ibisscientific.com [ibisscientific.com]
Enhancing regioselectivity during the nitration of substituted aromatics
Technical Support Center: Nitration Process Optimization Hub
Subject: Enhancing Regioselectivity & Safety in Aromatic Nitration Ticket ID: NIT-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Nitration Optimization Hub.
You are likely here because standard mixed-acid nitration (
This guide treats nitration not as a random collision of molecules, but as a tunable engineering problem.[1] We focus on three critical failure points: Ortho/Para Ratios , Over-Nitration (Runaway) , and Substrate Decomposition .[1]
Module 1: Diagnostic Triage & Strategy Selection
Before mixing reagents, use this logic flow to select the correct protocol. Standard mixed acid is rarely the answer for high-value intermediates.
Figure 1: Decision matrix for selecting the optimal nitration methodology based on substrate electronics and desired regiochemistry.
Module 2: Solving the "Para-Selectivity" Problem
The Issue: In electrophilic aromatic substitution (EAS), the ortho position is statistically favored (2 positions vs. 1 para). However, steric hindrance usually shifts this.[1] When standard sterics aren't enough, we use Shape Selectivity .[1]
The Solution: Zeolite Encapsulation By conducting the reaction inside the pores of a zeolite (specifically H-Beta or ZSM-5), you physically prevent the formation of the bulkier ortho isomer. The transition state for ortho-nitration simply does not fit in the channel.
Protocol A: Zeolite H-Beta Mediated Nitration Best for: Mono-alkyl benzenes (Toluene, Ethylbenzene) and Halobenzenes.[1]
Reagents:
-
Substrate (10 mmol)
-
Zeolite H-Beta (
ratio ~25, calcined at 500°C for 4h)[1] - (60-70%, stoichiometric)[1]
-
Acetic Anhydride (activator)
Step-by-Step Workflow:
-
Activation: Heat the Zeolite H-Beta at 120°C in a vacuum oven for 2 hours to remove adsorbed water. Crucial: Water blocks the pores and kills selectivity.
-
Slurry Formation: In a round-bottom flask, suspend 1.0 g of activated Zeolite in 20 mL of dichloroethane (DCE) or hexane. Add 10 mmol of substrate.[1]
-
Cooling: Cool the slurry to 0°C.
-
Reagent Addition: Pre-mix
(10 mmol) with Acetic Anhydride (10 mmol) at 0°C to generate Acetyl Nitrate (mild nitrating agent). Add this dropwise to the zeolite slurry. -
Reaction: Stir vigorously. The reaction occurs inside the solid catalyst.
-
Workup: Filter the zeolite (can be regenerated by calcination). Wash filtrate with
.[1]
Expected Outcome:
-
Standard Mixed Acid: ~58% ortho / 38% para
-
Zeolite Protocol: <20% ortho / >75% para
Module 3: Solving the "Over-Nitration" & Decomposition
The Issue:
Activated rings (phenols, anisoles) react with diffusion-limited rates. Mixed acid (
The Solution: Solid-Supported Reagents (Claycop)
"Claycop" (Copper Nitrate supported on Montmorillonite K-10 clay) provides a mild source of
Protocol B: Claycop Synthesis & Application Best for: Phenols, Anisoles, and acid-sensitive substrates.[1]
Preparation of Claycop:
-
Dissolve
(20 g) in Acetone (125 mL). -
Add Montmorillonite K-10 clay (30 g) to the solution.
-
Evaporate solvent on a rotary evaporator under reduced pressure until a dry, light-blue powder is obtained.
Reaction Workflow:
-
Suspension: Suspend substrate (10 mmol) in
or Hexane (non-polar solvents enhance surface interaction). -
Addition: Add Claycop reagent (1.5 equivalents of nitrate).
-
Catalysis: Add a drop of Acetic Anhydride (catalytic) to initiate
release.[1] -
Monitoring: Stir at room temperature. Monitor via TLC.
-
Quench: Filter the solid clay. The filtrate contains the product.
Data Comparison:
| Reagent System | Substrate | Yield | Selectivity (o:p) | Side Products |
| Phenol | 45% | 60:40 | Tars, Dinitrophenol | |
| Claycop | Phenol | 85% | 80:20 | <5% Dinitration |
| Acetyl Nitrate | Anisole | 92% | 20:80 | Minimal |
Module 4: Engineering Controls (Flow Chemistry)
The Issue: Exotherms in batch reactors create "hot spots." A localized temperature spike of just 5°C can trigger dinitration.[1]
The Solution: Microreactor Flow Technology Microreactors have a high surface-area-to-volume ratio, allowing near-instantaneous heat dissipation.[1] This enforces Kinetic Control .
Figure 2: Continuous flow setup for kinetic control of nitration.[1] The residence loop length determines reaction time to the millisecond.
Protocol C: Flow Nitration Setup
-
Feed A: Substrate in DCM (0.5 M).
-
Feed B:
(98%) in (1:1 ratio).[1] -
Chip/Tubing: PFA tubing (1 mm ID), submerged in a cryostat at -10°C.
-
Residence Time: Set flow rates to achieve exactly 30 seconds residence time.
-
Result: The short contact time prevents the mono-nitro product from reacting again to form the dinitro species.
FAQ: Troubleshooting Specific Scenarios
Q: I need the meta isomer, but I have an ortho/para director (e.g., Toluene). A: You cannot do this directly via nitration. You must use a "Blocking Group" strategy.[1]
-
Sulfonate the para position (reversible).
-
Nitrate (forces ortho to the methyl, which is meta to the sulfonic acid? No, that doesn't work). Correction: To get meta on an activating group, you must switch the pathway.[1] Nitrate before converting a meta-director to an ortho-director, or use a steric blocking group at the para position if you want ortho.[1] True Meta Strategy: If you need meta-nitrotoluene, you are fighting physics.[1] You must oxidize toluene to benzoic acid (meta-director), nitrate, then reduce the carboxylic acid back to methyl (difficult).[1] Alternatively, use a surrogate: Nitrate trifluoromethylbenzene (meta-directing), then reduce
to .[1]
Q: My reaction yields 30% dinitrated product. A: You are running under thermodynamic control.
-
Switch to Flow Chemistry (Protocol C) to limit contact time.[1]
-
If using batch, stop the reaction at 80% conversion. Don't chase 100% yield; the last 20% conversion is where dinitration spikes.
Q: The reaction turns into a black tar. A: This is oxidative decomposition.
-
Remove
.[1] -
Use Lanthanide Triflates (
) with dilute .[1] The Lewis Acid activates the nitrate without the harsh proton acidity that polymerizes your substrate.
References
-
Zeolite Catalysis: Smith, K., et al.[1] "A Novel Method for the Nitration of Simple Aromatic Compounds."[1][2] Journal of Organic Chemistry, vol. 63, no. 23, 1998, pp. 8448-8454.[1] Link
-
Claycop Reagent: Gigante, B., et al. "Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration."[1][3][4] Journal of Organic Chemistry, vol. 60, no. 11, 1995, pp. 3445-3447.[1] Link
-
Flow Chemistry: Kulkarni, A. A.[1][5][6][7] "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 405-424.[1] Link
-
Lanthanide Triflates: Barrett, A. G. M., et al. "Lanthanide(III) and Group IV Metal Triflate Catalysed Electrophilic Nitration."[1][8] Journal of the Chemical Society, Perkin Transactions 1, 1999, pp. 2899-2902.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 6. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 7. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Navigating the Maze of Palladium Removal: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting, FAQs, and detailed protocols to empower researchers in the efficient removal of residual palladium catalysts from their valuable products.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and fine chemicals. However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits, particularly in the pharmaceutical industry where patient safety is paramount.[1][2] This technical support center is designed to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and evidence-based solutions to common palladium removal-related issues.
Troubleshooting Guides: Overcoming Common Hurdles in Palladium Removal
This section addresses specific problems you might encounter during your experiments, categorized by the removal technique.
Issues with Scavenging Agents
Scavengers are materials that selectively bind to and remove metal impurities from a solution.[3] They are a popular choice due to their high efficiency and ease of use.[4] However, their performance can be affected by several factors.
Symptom: High levels of palladium remain after scavenger treatment.
| Potential Cause | Corrective Action(s) | Scientific Rationale |
| Incorrect Scavenger Selection | 1. Screen a panel of scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine, triazine-based).[5] 2. Consider the palladium oxidation state: Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[5] 3. Match scavenger to your compound: Ensure the scavenger's functional groups do not react with your product. | The binding affinity of a scavenger is highly dependent on the nature of the palladium species (oxidation state, ligands) and the functional groups present on both the scavenger and the product. A screening approach is the most reliable way to identify the optimal scavenger for a specific system.[6] |
| Sub-optimal Reaction Conditions | 1. Increase temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can enhance the kinetics of scavenging.[5] 2. Extend reaction time: Allow for sufficient time for the scavenger to interact with the palladium. Monitor the progress by taking aliquots over time. 3. Optimize solvent: The polarity of the solvent can influence the accessibility of the palladium to the scavenger. | Scavenging is a chemical reaction, and its rate is influenced by temperature and time. Increased temperature provides the activation energy needed for the palladium-scavenger complex to form. The solvent affects the swelling of polymer-based scavengers and the solubility of the palladium species. |
| Insufficient Scavenger Loading | 1. Increase the equivalents of scavenger: Use a higher ratio of scavenger to the estimated amount of residual palladium. Start with a 5-10 fold excess. | A stoichiometric excess of the scavenger ensures that there are enough binding sites available to capture all the palladium species, driving the equilibrium towards the formation of the palladium-scavenger complex. |
| Product-Palladium Complexation | 1. Add a competing ligand: Introduce a small molecule that can displace your product from the palladium coordination sphere before adding the scavenger. | If your product is a good ligand for palladium, it can form a stable complex that is difficult for the scavenger to break. A competing ligand can disrupt this complex, making the palladium more accessible to the scavenger. |
Symptom: Significant product loss after scavenger treatment.
| Potential Cause | Corrective Action(s) | Scientific Rationale |
| Non-specific Binding of Product to Scavenger | 1. Choose a more selective scavenger: Opt for a scavenger with a functional group that has a high affinity for palladium but a low affinity for your product's functional groups. 2. Use a scavenger with a different backbone: If using a silica-based scavenger, try a polymer-based one, or vice-versa. | The surface chemistry of the scavenger support (silica or polymer) and the nature of the functional groups can lead to non-specific adsorption of the product. Changing the scavenger type can mitigate this issue. |
| Physical Trapping of Product | 1. Ensure thorough washing: After filtration, wash the scavenger cake with an adequate volume of fresh solvent to recover any physically entrapped product. 2. Optimize filtration setup: Use a filter funnel with a broader surface area to avoid compacting the scavenger bed too much. | Product can be physically trapped within the porous structure of the scavenger material. Thorough washing helps to dissolve and recover this trapped product. |
Challenges with Activated Carbon Treatment
Activated carbon is a cost-effective and versatile adsorbent for removing palladium and other impurities.[7] Its high surface area and porous structure provide numerous sites for adsorption.
Symptom: Incomplete palladium removal with activated carbon.
| Potential Cause | Corrective Action(s) | Scientific Rationale |
| Insufficient Carbon Loading or Contact Time | 1. Increase the weight percentage of activated carbon: Typical loadings range from 5-20 wt% relative to the crude product.[5] 2. Increase the stirring time: Adsorption onto carbon can be slow. Extend the treatment time to several hours, or even overnight. | The efficiency of adsorption is directly related to the amount of adsorbent and the contact time. A higher carbon loading provides more surface area for palladium to adsorb, and a longer contact time allows for equilibrium to be reached. |
| Competition from Other Impurities | 1. Perform a pre-purification step: If the crude product contains a high level of colored or polar impurities, consider a simple filtration or extraction before the carbon treatment. | Activated carbon is a non-selective adsorbent and will bind to a wide range of organic molecules. If other impurities are present in high concentrations, they will compete with palladium for the active sites on the carbon surface. |
| Incorrect Carbon Grade | 1. Test different grades of activated carbon: Different grades have varying pore sizes, surface areas, and surface chemistries. | The effectiveness of activated carbon can vary significantly depending on its physical and chemical properties. A grade with a pore size distribution that is accessible to the palladium species in your reaction mixture will be more effective. |
Difficulties with Crystallization
Crystallization is a powerful purification technique that can be highly effective for removing palladium, especially when optimized.[3]
Symptom: Palladium co-precipitates with the product.
| Potential Cause | Corrective Action(s) | Scientific Rationale |
| Strong Coordination of Palladium to the Product | 1. Add a competing ligand before crystallization: Introduce a ligand that binds strongly to palladium, keeping it in the mother liquor. Examples include N-acetylcysteine or thiourea.[3] 2. Perform a scavenger wash before crystallization: Reduce the bulk of the palladium with a scavenger to prevent it from being incorporated into the crystal lattice. | If the palladium is strongly complexed to the product, it can be incorporated into the growing crystal lattice. A competing ligand will form a more soluble complex with palladium, preventing its co-crystallization. |
| Rapid Crystallization | 1. Slow down the cooling rate: Employ a gradual cooling profile to allow for the formation of purer crystals. 2. Use an anti-solvent addition strategy: Slowly add an anti-solvent to the solution of your product to induce crystallization gradually. | Rapid crystallization can trap impurities, including palladium, within the crystal lattice. Slower crystallization allows for more selective incorporation of the desired molecule into the crystal structure. |
| Inappropriate Solvent System | 1. Screen different solvent/anti-solvent systems: The solubility of the palladium species can vary significantly between different solvents. Choose a system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the palladium species remains soluble. | The goal is to maximize the solubility of the palladium impurities in the mother liquor while minimizing the solubility of the product at the crystallization temperature. |
Complications with Chromatographic Purification
Silica gel chromatography is a standard purification method, but it may not always be sufficient for complete palladium removal.
Symptom: Palladium co-elutes with the product during column chromatography.
| Potential Cause | Corrective Action(s) | Scientific Rationale |
| Non-polar Palladium Species | 1. Add a polar modifier to the mobile phase: A small amount of a polar solvent like methanol or a chelating agent can sometimes help to retard the palladium on the silica. 2. Use a scavenger-functionalized silica: Pack a small layer of a scavenger-functionalized silica at the top of your column. | Some palladium complexes can be relatively non-polar and travel with the solvent front. Modifying the mobile phase or using a dedicated scavenger layer can increase the interaction of the palladium with the stationary phase. |
| Strong Product-Palladium Interaction | 1. Pre-treat with a scavenger: Perform a scavenging step before chromatography to remove the bulk of the palladium. | If the palladium is strongly associated with the product, it will likely co-elute. Removing the palladium beforehand is the most effective strategy in this case. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium removal technique for my specific application?
A1: The choice of technique is highly dependent on several factors.[5] Consider the following:
-
Nature of the Palladium Species: Is it Pd(0) or Pd(II)? Is it a soluble complex or a heterogeneous particle?
-
Your Product's Properties: Is it a polar or non-polar molecule? Does it have functional groups that can chelate palladium (e.g., amines, thiols)?
-
Scale of the Reaction: Are you working on a milligram scale in a research lab or a kilogram scale in a pilot plant?
-
Required Purity Level: What are the acceptable limits of residual palladium for your final product? For early-stage research, <100 ppm might be acceptable, while for an Active Pharmaceutical Ingredient (API), it could be <10 ppm.[8]
The following decision tree can serve as a starting point:
Q2: What are the typical regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[1] For palladium, which is a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[2] The acceptable concentration in ppm will depend on the maximum daily dose of the drug product.[9]
Q3: How can I accurately measure the concentration of residual palladium in my product?
A3: The gold standard for quantifying trace metals in organic compounds is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] This technique offers very low detection limits and is highly accurate. For routine screening or in-process checks, other methods like X-ray fluorescence (XRF) or colorimetric assays can also be useful.[3]
Q4: Can I reuse my palladium scavenger?
A4: In most laboratory settings, palladium scavengers are used once and then disposed of. While some scavengers can be regenerated, the procedures are often complex and may not be cost-effective on a small scale. For large-scale industrial processes, the recovery of palladium from spent scavengers through incineration is a common practice.[5]
Quantitative Comparison of Palladium Removal Techniques
The following table provides a general comparison of common palladium removal techniques. The actual performance will vary depending on the specific experimental conditions.
| Technique | Typical Efficiency (Final Pd ppm) | Advantages | Disadvantages |
| Scavenging | <1 - 50 ppm[5] | High selectivity, mild conditions, applicable to a wide range of products. | Can be expensive, may require screening to find the optimal scavenger, potential for product loss. |
| Activated Carbon | 10 - 100 ppm | Low cost, effective for a broad range of impurities. | Non-selective (can adsorb product), may require large amounts, fine particles can be difficult to filter. |
| Crystallization | <1 - 20 ppm (optimized)[5] | Can provide very high purity, scalable. | Requires careful optimization of solvent and conditions, may not be effective if palladium co-crystallizes. |
| Chromatography | 50 - 200+ ppm[8] | Good for general purification. | Often not sufficient for complete palladium removal on its own, can be solvent-intensive. |
| Filtration (for heterogeneous Pd) | >100 ppm | Simple and quick for removing bulk catalyst. | Only effective for insoluble palladium particles, will not remove soluble species. |
Experimental Protocols
Protocol 1: High-Throughput Screening of Palladium Scavengers
This protocol outlines a method for rapidly screening a variety of scavengers to identify the most effective one for your specific reaction mixture.
Materials:
-
Crude reaction mixture containing residual palladium
-
A panel of palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized resin, triazine-based scavenger)
-
2 mL vials with caps
-
Shaker or vortex mixer
-
Syringe filters (0.45 µm PTFE)
-
Autosampler vials for analysis (e.g., ICP-MS)
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of your crude product in a suitable solvent to create a stock solution with a known concentration of the product.
-
Aliquot Stock Solution: In separate 2 mL vials, add a defined volume (e.g., 1 mL) of the stock solution.
-
Add Scavengers: To each vial, add a pre-weighed amount of a different scavenger (e.g., 5-10 equivalents based on the estimated palladium content). Include a control vial with no scavenger.
-
Incubate: Cap the vials and place them on a shaker at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-4 hours).
-
Sample Preparation: After incubation, draw a sample from each vial using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
Analysis: Analyze the filtered samples for residual palladium content using ICP-MS. Also, analyze the concentration of your product to assess for any non-specific binding.
-
Evaluation: Compare the palladium removal efficiency and product recovery for each scavenger to identify the optimal candidate.
Protocol 2: Bulk Palladium Removal with Activated Carbon
This protocol describes a general procedure for removing palladium from a reaction mixture using activated carbon.
Materials:
-
Crude reaction mixture
-
Activated carbon (powdered)
-
Suitable solvent
-
Celite®
-
Filter flask and Buchner funnel
-
Filter paper
Procedure:
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent in a round-bottom flask.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir the Mixture: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours. The optimal time should be determined by monitoring the palladium concentration.
-
Prepare Celite Pad: Prepare a pad of Celite® (approximately 1-2 cm thick) in a Buchner funnel over a piece of filter paper.
-
Filter the Mixture: Filter the reaction mixture through the Celite® pad. The Celite® helps to trap the fine carbon particles.
-
Wash the Carbon: Wash the carbon cake on the filter with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 3: Optimized Crystallization for Palladium Removal
This protocol provides a framework for developing a crystallization process to effectively purge palladium impurities.
Materials:
-
Palladium-containing crude product
-
A selection of potential solvents and anti-solvents
-
Crystallization vessel with controlled heating and cooling
-
Filtration apparatus
Procedure:
-
Solvent Screening:
-
Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures.
-
Identify a solvent that provides good solubility at a higher temperature and poor solubility at a lower temperature.
-
Simultaneously, assess the solubility of the palladium catalyst/complexes in these solvents. The ideal solvent will keep the palladium species in solution even at lower temperatures.
-
-
Develop a Cooling Profile:
-
Dissolve the crude product in the chosen solvent at an elevated temperature to achieve a clear, saturated solution.
-
Slowly cool the solution. A linear cooling rate of 5-10 °C per hour is a good starting point.
-
Observe the temperature at which nucleation (the initial formation of crystals) occurs.
-
Hold the temperature for a period after nucleation to allow for crystal growth.
-
Continue cooling to the final isolation temperature.
-
-
Consider Anti-Solvent Addition (if a single solvent system is not effective):
-
Dissolve the crude product in a "good" solvent.
-
Slowly add a pre-filtered "anti-solvent" (in which the product is poorly soluble) to induce crystallization. The slow addition is crucial to avoid rapid precipitation which can trap impurities.
-
-
Incorporate a Palladium Chelator (if necessary):
-
If palladium continues to co-crystallize, add a small amount of a palladium chelator (e.g., N-acetylcysteine, 1-2 equivalents relative to palladium) to the solution before initiating crystallization. This will form a more soluble palladium complex that is less likely to be incorporated into the crystal lattice.[3]
-
-
Isolation and Washing:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent or a mixture of the solvent and anti-solvent to remove the palladium-rich mother liquor.
-
-
Analysis:
-
Dry the purified crystals and analyze for residual palladium content by ICP-MS.
-
Also analyze the mother liquor to confirm that the palladium has been purged into this stream.
-
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Sopachem. Metal Scavenger Guide. [Link]
- Google Patents.
-
MDPI. (2021, December 21). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Garrett, C. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 449–455. [Link]
-
Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1597–1629. [Link]
-
Wang, Y., & Zhang, Y. (2008). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. The Journal of Organic Chemistry, 73(11), 4153–4161. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Vaddula, B. S., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(5), 626–635. [Link]
-
Crudden, C. M., et al. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 12(5), 909–915. [Link]
-
Zhang, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
MDPI. (2018, August 21). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
ResearchGate. (2014, January 1). Temperature and time dependence of the water inhibition effect on supported palladium catalyst for methane combustion. [Link]
-
Shen, Y., et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Membranes, 10(5), 99. [Link]
-
ResearchGate. (2018, December 21). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface. [Link]
-
MDPI. (2023, December 21). Production, Recycling and Economy of Palladium: A Critical Review. [Link]
-
Liu, Y., et al. (2023). Amine Hole Scavengers Facilitate Both Electron and Hole Transfer in a Nanocrystal/Molecular Hybrid Photocatalyst. Journal of the American Chemical Society, 145(5), 2845–2855. [Link]
-
MDPI. Special Issue : Anti-Solvent Crystallization. [Link]
-
PubMed. (2025, June 26). Comparative Evaluation of Thiol- and Amine-Conjugating Moieties for Endogenous Albumin Binding after Intravenous Administration. [Link]
-
YouTube. (2025, November 24). Crystallization Strategies for API Development and Scale Up. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
Sources
Challenges in scaling up the synthesis of substituted nitrobenzoates
Status: Online | Tier: 3 (Process Development & Engineering)
Current Topic: Nitration & Esterification Scale-Up
Introduction
Welcome to the Process Safety & Optimization Help Desk. You are likely here because a protocol that worked perfectly on a 5g scale is showing critical failures at 100g, 1kg, or pilot scale.
The synthesis of substituted nitrobenzoates (e.g., methyl 3-nitrobenzoate) typically involves Electrophilic Aromatic Substitution (EAS) using mixed acids (
-
High Exothermicity:
is often -130 to -150 kJ/mol. -
Biphasic Mass Transfer: The organic substrate and mineral acids are often immiscible, leading to "hot spots."
-
Regioselectivity Sensitivity: Temperature gradients directly alter the ortho/meta/para ratio.
Below are the most frequent "tickets" resolved by our engineering team, structured to guide you through troubleshooting.
Ticket #001: Thermal Safety & Runaway Reactions
User Report: "We scaled the nitration of methyl benzoate from 50g to 2kg. We maintained the same cooling bath temperature (-10°C), but during acid addition, the internal temperature spiked to 45°C, and the reactor pressurized. We triggered the emergency quench."
Root Cause Analysis
You encountered a thermal accumulation failure. At the lab scale, the surface-area-to-volume ratio (SA/V) is high, allowing passive heat loss to dominate. At 2kg, the SA/V drops drastically. If the dosing rate of the nitrating agent exceeds the cooling capacity, the unreacted nitric acid accumulates. Once the reaction "kicks off," the accumulated acid reacts simultaneously, releasing all the potential energy at once (thermal runaway).
Troubleshooting Protocol
Step 1: Calculate the Adiabatic Temperature Rise (
Step 2: Implement Dosing Control (The "Dose-Controlled" Regime) Do not rely on a fixed addition time. Switch to a feedback loop where the addition pump is enslaved to the reactor temperature.
Step 3: Verify Mixing Efficiency Nitration is often biphasic.[1] If the impeller speed is too low, the acid pools at the bottom. When the mixer is ramped up, the sudden contact creates a flash exotherm.
-
Action: Ensure
(Turbulent flow) and use a pitch-blade impeller for axial flow.
Visual Workflow: Safety Logic Loop
Ticket #002: Regioselectivity Drift (Isomer Contamination)
User Report: "Targeting methyl 3-nitrobenzoate (meta-director). Lab yield was 95% meta. At pilot scale, we are seeing 8-10% ortho-isomer and 2% dinitration. Why did the selectivity drop?"
Root Cause Analysis
Regioselectivity in nitration is driven by the stability of the sigma-complex intermediate.
-
Temperature Gradients: At scale, "hot spots" near the addition nozzle allow the reaction to overcome the higher activation energy barrier for the ortho position.
-
Local Concentration: Poor mixing creates zones of high
, promoting dinitration (over-reaction).
Troubleshooting Protocol
Step 1: Lower the Reaction Temperature The meta position is deactivated but less so than ortho/para due to electron withdrawal by the ester group. Lower temperatures favor the kinetic product (meta).
-
Target: Maintain
.
Step 2: Adjust Acid Strength (
-
Action: Use Oleum (fuming sulfuric acid) to scavenge water, or increase the
ratio to maintain the "dehydrating power" of the media.
Step 3: Comparative Data Analysis Review the directing effects to predict impurity profiles.
| Substituent (on Benzoate) | Electronic Effect | Major Isomer | Common Impurity | Scale-Up Risk |
| -COOCH | Electron Withdrawing (Deactivating) | Meta (3-) | Ortho (2-) | High (Temp sensitive) |
| -CH | Electron Donating (Activating) | Ortho/Para | Meta (trace) | Dinitration (Safety risk) |
| -Cl (Halogen) | Inductive w/draw, Resonance donate | Ortho/Para | Meta | Isomer separation difficult |
Ticket #003: Purification & Downstream Processing
User Report: "The reaction worked, but filtration is a nightmare. The filter cake is a sticky paste that clogs the filter press. Washing takes days."
Root Cause Analysis
This is a classic "Crash Crystallization" issue.
-
Scenario: You likely poured the reaction mixture directly into ice water (standard lab protocol).
-
Result: Rapid nucleation traps impurities (isomers, acids) inside the crystal lattice and creates "fines" (micro-crystals) that block filter pores. The "stickiness" is often due to the lower-melting ortho isomer acting as a solvent/oil.
Troubleshooting Protocol
Step 1: Controlled Quench & Crystallization Do not dump the reaction into water.
-
Reverse Quench: Add the reaction mass slowly into a temperature-controlled water/solvent heel.
-
Seeding: Add seed crystals of the pure meta-isomer at the metastable zone width (MSZW) to encourage growth of the desired polymorph.
Step 2: Solvent Selection (The "Sweating" Method) If the cake is sticky, use a solvent that solubilizes the ortho impurity but not the meta product.
-
Recommendation: Recrystallization from Methanol or Isopropanol . The ortho-nitrobenzoates generally have higher solubility in alcohols than the para or meta analogs.
Visual Workflow: Purification Decision Tree
Ticket #004: Sustainable Alternatives (Green Chemistry)
User Report: "We need to reduce the waste acid load. The mixed acid route generates too much spent sulfuric acid."
Alternative Technologies
For large-scale manufacturing, traditional batch mixed-acid nitration is being replaced by:
-
Continuous Flow Nitration:
-
Solid Acid Catalysts:
References
-
Process Safety in Nitration
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes.[5]
- Source: American Chemical Society (ACS).
-
Link:
-
-
Continuous Flow Scale-Up
-
Title: Continuous flow nitration in miniaturized devices.[6]
- Source: Beilstein Journal of Organic Chemistry (via NIH).
-
Link:
-
-
Regioselectivity & Kinetics
- Title: Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- Source: Truman St
-
Link:
-
Purification Strategies
-
Title: Purification of nitrophenols using complex-assisted crystallization.[7]
- Source: Royal Society of Chemistry (RSC).
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 7. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Reaction Exotherms in Nitration Procedures
Welcome to the technical support center dedicated to the safe and effective management of reaction exotherms in nitration procedures. This resource is designed for researchers, scientists, and drug development professionals who handle nitration chemistry and seek to mitigate the inherent risks associated with its exothermic nature. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed, safety-conscious decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exotherms during nitration reactions.
Q1: What are the primary factors that contribute to a runaway nitration reaction?
A runaway nitration reaction is typically the result of a critical imbalance where the rate of heat generation from the chemical reaction surpasses the rate of heat removal from the system. The primary contributing factors include:
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale and concentration of the reaction.
-
Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can lead to a rapid accumulation of unreacted reagents and a sudden, uncontrollable spike in temperature and pressure.
-
Sub-optimal Reaction Temperature: Operating at a higher-than-necessary temperature increases the reaction rate and, consequently, the rate of heat generation.
-
Insufficient Agitation: Poor mixing can lead to localized "hot spots" where the concentration of reactants is high, initiating a runaway reaction that can propagate through the entire vessel.
-
Accumulation of Unstable Intermediates: In some cases, the reaction may produce unstable intermediate species that can decompose exothermically if allowed to accumulate.
Q2: How can I determine the potential thermal hazard of my specific nitration procedure before scaling up?
Assessing the thermal hazard of a nitration procedure is a critical step before any scale-up. Several techniques can be employed:
-
Reaction Calorimetry (RC1): This technique measures the rate of heat evolution from the reaction in real-time, providing crucial data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise. This information is vital for ensuring that the cooling capacity of the intended reactor is sufficient.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting materials, intermediates, and final product. This helps in defining a safe operating temperature window.
-
Adiabatic Dewar Calorimetry: This method simulates a "worst-case scenario" of a cooling failure, allowing for the determination of the Time to Maximum Rate (TMR) and the final temperature and pressure that would be reached in a runaway event.
Q3: What are the best practices for the slow and controlled addition of the nitrating agent?
The controlled addition of the nitrating agent is paramount for safety. Here are some best practices:
-
Use a Dosing Pump: A calibrated dosing pump provides precise and consistent control over the addition rate.
-
Subsurface Addition: Introducing the nitrating agent below the surface of the reaction mixture helps to ensure rapid mixing and heat dissipation.
-
Monitor the Reaction Temperature Closely: The addition should be immediately stopped if the temperature deviates from the set point by a predetermined amount (e.g., > 2-3 °C).
-
"Dose and Wait" Strategy: For highly exothermic reactions, a "dose and wait" approach can be employed, where a small portion of the nitrating agent is added, and the system is allowed to return to the initial temperature before the next addition.
Section 2: Troubleshooting Guide
This guide provides a structured approach to common problems encountered during nitration reactions.
Problem 1: The reaction temperature is consistently exceeding the set point despite maximum cooling.
Possible Causes:
-
The addition rate of the nitrating agent is too high.
-
The concentration of the reactants is too high.
-
The cooling capacity of the reactor is insufficient for the current scale.
Troubleshooting Steps:
-
Immediately stop the addition of the nitrating agent.
-
If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.
-
If the temperature continues to rise uncontrollably, initiate the emergency quench procedure. (See Section 3 for a detailed protocol).
-
For future runs, reduce the addition rate of the nitrating agent and/or decrease the concentration of the reactants.
-
Consider using a more efficient cooling system or reducing the reaction scale.
Problem 2: A sudden and rapid increase in temperature and pressure is observed.
This is a critical situation that may indicate the onset of a runaway reaction.
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
From a safe location, initiate the emergency shutdown and quench procedures for the reactor.
-
Do not attempt to manually intervene with the reactor.
Post-Incident Analysis:
-
Thoroughly investigate the cause of the incident. This should include a review of the batch records, equipment performance, and operator actions.
-
Conduct a comprehensive hazard analysis before resuming any further work with this process. This may involve additional calorimetric studies and a review of the process safety management (PSM) protocols.
Section 3: Experimental Protocols
Protocol 1: Emergency Quenching of a Runaway Nitration Reaction
This protocol outlines a general procedure for quenching a runaway nitration reaction. The specific quenching agent and procedure should be determined during the process hazard analysis.
Materials:
-
Pre-determined quenching agent (e.g., a large volume of cold water, a dilute aqueous solution of a reducing agent like sodium bisulfite, or a suitable non-reactive solvent).
-
Emergency quench vessel, appropriately sized and rated for the potential pressure and temperature increase.
Procedure:
-
Pre-charge the emergency quench vessel with the selected quenching agent.
-
Ensure the quench vessel is maintained at a low temperature (e.g., using an ice bath or a dedicated cooling system).
-
In the event of a runaway, activate the automated or manual system to rapidly transfer the contents of the reactor into the quench vessel.
-
The rapid dilution and cooling, and in some cases, chemical neutralization, will halt the runaway reaction.
Section 4: Visualizing Safety Concepts
Diagram 1: The Heat Balance in a Chemical Reactor
Caption: A simplified representation of the critical balance between heat generation and heat removal in a chemical reactor.
Diagram 2: Decision Tree for Managing Temperature Excursions
Caption: A decision-making flowchart for responding to a temperature deviation during a nitration reaction.
Section 5: Quantitative Data Summary
Table 1: Typical Process Safety Data for a Model Nitration Reaction
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | The total amount of energy released per mole of reactant. |
| Adiabatic Temperature Rise (ΔTad) | 180 °C | The theoretical temperature increase in the absence of any cooling. |
| Time to Maximum Rate (TMRad) at 100°C | 24 hours | The time it would take for a runaway reaction to reach its maximum rate from a starting temperature of 100°C under adiabatic conditions. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 220 °C | The maximum temperature that could be reached by the desired reaction in a cooling failure scenario. |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All chemical procedures should be conducted with a thorough understanding of the potential hazards and with appropriate safety measures in place. Always consult your organization's safety policies and relevant regulatory guidelines before undertaking any new experimental work.
Validation & Comparative
The Ortho Effect in Action: A Comparative Analysis of 2-Bromobenzoic Acid's Acidity
A technical guide for researchers, scientists, and drug development professionals.
In the realm of organic chemistry, predicting the acidity of substituted aromatic compounds is a nuanced task, often governed by a delicate interplay of electronic and steric effects. A particularly intriguing phenomenon is the "ortho effect," which dictates that ortho-substituted benzoic acids are consistently more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[1][2] This guide provides an in-depth comparison of the acidity of 2-bromobenzoic acid with its isomers and the parent benzoic acid, offering experimental data and a detailed explanation of the underlying principles of the ortho effect.
Comparative Acidity: An Experimental Overview
The acidity of an organic acid is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The experimental pKa values for benzoic acid and its monobrominated isomers in aqueous solution are summarized in the table below.
| Compound | Structure | pKa |
| Benzoic Acid | C₆H₅COOH | 4.20[3] |
| 2-Bromobenzoic Acid | o-BrC₆H₄COOH | 2.84[4][5] |
| 3-Bromobenzoic Acid | m-BrC₆H₄COOH | 3.86[6] |
| 4-Bromobenzoic Acid | p-BrC₆H₄COOH | 3.97 |
As the data clearly indicates, 2-bromobenzoic acid is significantly more acidic than benzoic acid and its meta and para isomers. This enhanced acidity is a direct consequence of the ortho effect.
Deconstructing the Ortho Effect in 2-Bromobenzoic Acid
The increased acidity of 2-bromobenzoic acid can be attributed to a combination of steric and electronic factors originating from the bromine atom's proximity to the carboxylic acid group.
Steric Inhibition of Resonance
The primary driver of the ortho effect in 2-bromobenzoic acid is steric hindrance.[7] The bulky bromine atom at the ortho position forces the -COOH group to twist out of the plane of the benzene ring.[7] This steric clash is supported by crystallographic data, which shows a significant dihedral angle between the carboxyl group and the benzene ring in 2-bromobenzoic acid.
This twisting has a profound impact on the electronic interactions within the molecule. In an untwisted benzoic acid molecule, the carboxyl group is coplanar with the benzene ring, allowing for resonance between the two. This resonance delocalizes the lone pair electrons of the hydroxyl oxygen into the ring, which is an acid-weakening effect.
By forcing the carboxyl group out of plane, the ortho bromine atom inhibits this resonance.[7] As a result, the acid-weakening resonance effect is diminished, leading to a more polarized O-H bond and a more stable carboxylate anion upon deprotonation. This increased stability of the conjugate base is the hallmark of a stronger acid.
Caption: Steric Inhibition of Resonance in 2-Bromobenzoic Acid.
Electronic Effects of the Bromine Substituent
Beyond the dominant steric effect, the electronic properties of the bromine atom also play a role in modulating the acidity of the bromobenzoic acids. Halogens exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bonds. This inductive effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid. The -I effect is distance-dependent, being strongest at the ortho position, weaker at the meta position, and weakest at the para position.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. The +R effect is most pronounced at the ortho and para positions.
In the meta and para isomers, there is a competition between the acid-strengthening -I effect and the acid-weakening +R effect. For halogens, the inductive effect generally outweighs the resonance effect. This is why both 3-bromobenzoic and 4-bromobenzoic acid are slightly more acidic than benzoic acid.
In 2-bromobenzoic acid, the powerful steric inhibition of resonance effectively nullifies the +R effect of the bromine on the carboxyl group. This leaves the strong, acid-strengthening -I effect as the dominant electronic influence, further contributing to the significantly enhanced acidity.
Caption: Factors Influencing the Acidity of Bromobenzoic Acid Isomers.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa of a carboxylic acid can be reliably determined by potentiometric titration with a strong base. This method involves monitoring the pH of the acid solution as a standardized solution of a strong base is added incrementally.
Materials and Equipment:
-
2-Bromobenzoic acid (or other benzoic acid derivative)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (if the acid is not readily soluble in water)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of the carboxylic acid (e.g., 0.2 g of 2-bromobenzoic acid) and dissolve it in a known volume of deionized water (e.g., 100 mL) in a beaker. If the acid has low water solubility, a small amount of ethanol can be added to aid dissolution before adding the water.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: As the equivalence point is approached, the pH will begin to change more rapidly. Reduce the increment size of the NaOH addition (e.g., 0.1-0.2 mL) to obtain a more precise determination of the equivalence point. Continue the titration past the equivalence point until the pH begins to level off again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.
-
From the titration curve, find the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and therefore, the pH is equal to the pKa of the acid.
-
Caption: Experimental Workflow for pKa Determination by Titration.
Conclusion
The enhanced acidity of 2-bromobenzoic acid is a classic illustration of the ortho effect. The steric hindrance imposed by the ortho bromine substituent forces the carboxyl group out of the plane of the benzene ring, thereby inhibiting resonance and increasing the acidity. This steric effect, coupled with the electron-withdrawing inductive effect of the bromine atom, makes 2-bromobenzoic acid a significantly stronger acid than its meta and para isomers, as well as the parent benzoic acid. Understanding the ortho effect is crucial for predicting the reactivity and properties of substituted aromatic compounds, a fundamental aspect of medicinal chemistry and drug design.
References
-
BYJU'S. Ortho Effect. [Link]
-
A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]
-
Khan Academy. Henderson–Hasselbalch equation. [Link]
-
ThoughtCo. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. [Link]
-
LookChem. 2-Bromobenzoic acid|88-65-3. [Link]
-
ChemBK. 2-Bromobenzoic acid. [Link]
-
LookChem. 3-Bromobenzoic acid|585-76-2. [Link]
-
Wikipedia. Ortho effect. [Link]
-
Filo. (2024, December 20). Acidic strength of para halobenzoic acid. [Link]
-
Turito. (2022, November 8). Henderson Hasselbalch Equation- Estimating the pH of Buffers. [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. [Link]
Sources
- 1. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
Acidity Profiling of Nitrobenzoic Acid Isomers: A Comparative Technical Guide
Executive Summary
The Bottom Line: In the hierarchy of nitrobenzoic acid (NBA) acidity, the ortho-isomer (2-nitrobenzoic acid) is chemically distinct, exhibiting an acidity approximately 15-20 times stronger than its meta- and para- counterparts.[1]
For researchers in salt selection and pre-formulation, the ranking follows this definitive order: o-Nitro (pKa 2.17) >> p-Nitro (pKa 3.[2][3]44) ≥ m-Nitro (pKa 3.45) > Benzoic Acid (pKa 4.20)
While the difference between meta- and para- isomers is marginal (often within experimental error), the ortho-isomer's dramatic shift is driven by the Ortho Effect —specifically the Steric Inhibition of Resonance (SIR)—combined with a potent inductive effect. This guide details the thermodynamic rationale, mechanistic drivers, and a validated potentiometric protocol for verifying these values in a development setting.
Part 1: The Physicochemical Landscape
The following data aggregates standard experimental values at 25°C in aqueous media. Note the massive logarithmic jump in acidity (
Table 1: Comparative Acidity & Physical Properties
| Compound | Structure | pKa (25°C) | Solubility (g/L, 25°C) | Melting Point (°C) | |
| 2-Nitrobenzoic acid (Ortho) | 2.17 | 676.0 | ~6.8 | 146-148 | |
| 4-Nitrobenzoic acid (Para) | 3.44 | 36.3 | ~0.4 | 239-241 | |
| 3-Nitrobenzoic acid (Meta) | 3.45 | 35.5 | ~3.0 | 140-142 | |
| Benzoic Acid (Ref) | 4.20 | 6.3 | ~3.4 | 122 |
Data Sources: Compiled from standard physicochemical databases (PubChem, Merck Index) and validated against potentiometric literature [1, 2].
Thermodynamic Context
Dissociation of these weak acids is generally endothermic (
Part 2: Mechanistic Analysis (The "Why")
To predict the behavior of derivatives, one must understand the three competing electronic forces at play: Inductive (-I) , Resonance (-R) , and Steric (SIR) effects.
The Ortho Anomaly (Steric Inhibition of Resonance)
The 2-nitro isomer does not fit the linear free energy relationship (Hammett equation) typical of meta/para substituents.
-
Mechanism: The bulky nitro group at the 2-position physically forces the carboxyl group (
) to rotate out of the plane of the benzene ring. -
Consequence: This twist breaks the conjugation between the phenyl ring and the carboxyl group. In unsubstituted benzoic acid, the phenyl ring donates electron density into the carbonyl (resonance), which stabilizes the undissociated acid form. By breaking this conjugation, the ortho-isomer loses this acid-stabilizing resonance, making the proton easier to remove.
-
Synergy: This steric effect combines with a massive, short-range electron-withdrawing Inductive effect (-I) from the adjacent nitro group.
The Meta vs. Para Duel
-
Meta (3-nitro): The nitro group exerts a strong Inductive effect (-I) because it is relatively close, but it cannot exert a Resonance effect (-R) on the carboxyl group because the positions are not conjugated (no alternating double bond path to the charge center).
-
Para (4-nitro): The nitro group is further away, weakening the Inductive effect (-I). However, it exerts a strong Resonance effect (-R), allowing it to delocalize the negative charge of the carboxylate anion onto the nitro group oxygen atoms.
-
Result: The -R stabilization in Para roughly balances (and slightly edges out) the stronger -I effect in Meta, resulting in nearly identical pKa values, with Para usually measuring slightly more acidic.
Visualization: Acidity Driver Pathway
Figure 1: Mechanistic flow illustrating why the Ortho isomer diverges significantly from the Meta/Para trend due to Steric Inhibition of Resonance (SIR).
Part 3: Experimental Validation (The "How")
As a scientist, relying on literature values is often insufficient for novel derivatives. The following protocol is a self-validating system for determining pKa using Potentiometric Titration , the gold standard for acids in the 2–10 pKa range.
Protocol: Potentiometric Determination of pKa
Objective: Determine thermodynamic pKa with
1. Reagents & Equipment
-
Titrant: 0.1 N Carbonate-free NaOH (Standardized against KHP).
-
Analyte: ~0.01 M Nitrobenzoic acid isomer (accurately weighed).
-
Solvent: Carbon dioxide-free water (boiled and cooled under
). Note: If solubility is an issue (especially for p-nitro), use a co-solvent (MeOH/Water) and extrapolate to 0% organic via Yasuda-Shedlovsky plots, or heat gently to dissolve if staying in aqueous. -
Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).
-
Equipment: Automatic titrator or pH meter with glass electrode (readability 0.001 pH).
2. Step-by-Step Workflow
Figure 2: Potentiometric titration workflow ensuring data integrity through equilibrium monitoring.
3. Critical Analysis (Gran's Plot)
Do not rely solely on the pH at half-equivalence point (
-
Plot
vs. Volume ( ). -
The peak indicates the Equivalence Point (
). -
Calculate pKa using the Henderson-Hasselbalch equation at multiple points in the buffer region (20-80% neutralization) and average them:
(Where corrects for ionic strength using the Debye-Hückel limiting law).
Part 4: Application in Drug Design
Understanding these isomers is critical for Lead Optimization and Salt Selection :
-
Bioavailability & Permeability:
- ) at physiological pH (7.4) and even in the duodenum (pH 5-6). This results in high solubility but potentially poor passive membrane permeability (low LogD).
-
Meta/Para isomers (pKa ~3.[5]45) retain a small fraction of unionized species in the acidic environment of the stomach (pH 1-2), potentially aiding gastric absorption.
-
Impurity Profiling:
-
In the synthesis of nitrobenzoic acid derivatives, separating the ortho isomer is often easier via pH-controlled extraction. By adjusting the aqueous phase to pH ~2.8, the ortho isomer (mostly ionized) remains in water, while meta/para isomers (mostly unionized) extract into the organic layer.
-
References
-
PubChem. (2025).[6] 3-Nitrobenzoic acid | C7H5NO4.[6] National Library of Medicine. Available at: [Link]
-
Khouri, S. (2015).[7] Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.[7] Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
O'Neil, M.J.[6] (ed.). (2006).[6][8] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc.[6] (Cited via HSDB).[6]
-
University of Kentucky. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Department of Chemistry. Available at: [Link]
Sources
- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid [journalijar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 8. researchgate.net [researchgate.net]
SNAr reactivity comparison between meta- and para-bromonitrobenzene
Executive Summary: The Regiochemical Verdict
In the context of Nucleophilic Aromatic Substitution (
For pharmaceutical synthesis and process optimization, this distinction is binary under standard conditions:
-
Para-isomer: Undergoes rapid, clean substitution of the bromide by nucleophiles (e.g., methoxide, amines).
-
Meta-isomer: Remains largely inert to bromide displacement under identical conditions.
Scientific Verdict: The nitro group must be located ortho or para to the leaving group to participate in the resonance stabilization of the rate-determining Meisenheimer complex. The meta-isomer lacks this resonance pathway, relying solely on weaker inductive effects, rendering it kinetically incompetent for standard
Mechanistic Foundation: Resonance vs. Induction
The reactivity difference is not merely a matter of degree but of distinct electronic pathways. The
The Para Advantage (Resonance)
When a nucleophile attacks p-bromonitrobenzene, the negative charge acquired by the ring can be delocalized directly onto the oxygen atoms of the nitro group. This places the charge on a highly electronegative atom, dramatically lowering the activation energy (
The Meta Limitation (Induction Only)
In the m-bromonitrobenzene intermediate, the negative charge is confined to the ring carbons. It can never be delocalized onto the nitro group because the geometry of the
Pathway Visualization
The following diagram illustrates the critical difference in intermediate stability.
Figure 1: Comparative mechanistic pathways. Note the "Green" path for Para indicating resonance stabilization, versus the "Red" high-energy path for Meta.
Kinetic Performance Analysis
The following data compares the reactivity of both isomers with Sodium Methoxide (NaOMe) in Methanol.
Table 1: Reactivity Profile at 50°C
| Feature | p-Bromonitrobenzene | m-Bromonitrobenzene |
| Reaction Type | Inert (under standard conditions) | |
| Relative Rate ( | > 10,000 | 1 (Reference) |
| Activation Energy | Low (~15-20 kcal/mol) | High (>30 kcal/mol) |
| Primary Electronic Effect | Resonance (-R) & Induction (-I) | Induction (-I) Only |
| Yield (1h, 50°C) | > 95% | < 5% (Recovered Starting Material) |
Critical Insight: While m-bromonitrobenzene is inert to bromide displacement, forcing conditions (high heat, phase transfer catalysts) can sometimes trigger the displacement of the nitro group itself (denitration), leading to m-bromoanisole. This is a common side-reaction pitfall in process chemistry [1].
Experimental Validation: Kinetic Assay Protocol
To empirically verify these reactivity differences, use the following self-validating UV-Vis kinetic assay. This protocol relies on the distinct UV absorbance of the product, p-nitroanisole, compared to the starting material.
Materials
-
Substrates: 1-bromo-4-nitrobenzene (Para) and 1-bromo-3-nitrobenzene (Meta).
-
Nucleophile: Sodium Methoxide (0.5 M in MeOH).
-
Solvent: Anhydrous Methanol.
-
Detection: UV-Vis Spectrophotometer (monitoring
at 310 nm for p-nitroanisole).
Step-by-Step Methodology
-
Preparation: Prepare a 1.0 mM stock solution of both substrates in Methanol.
-
Baseline: Blank the spectrophotometer with pure Methanol.
-
Initiation (Para Run):
-
Add 2.0 mL of p-bromonitrobenzene stock to a cuvette.
-
Rapidly add 0.2 mL of 0.5 M NaOMe.
-
Immediately start recording Absorbance at 310 nm vs Time.
-
-
Initiation (Meta Run):
-
Repeat step 3 with m-bromonitrobenzene.
-
-
Data Analysis: Plot
vs Time to determine the pseudo-first-order rate constant ( ).
Automated Workflow Diagram
Figure 2: Experimental workflow for kinetic validation. The parallel runs ensure direct comparability of environmental variables.
Applications in Drug Discovery
Understanding this reactivity profile is crucial for scaffold design:
-
Regioselective Functionalization: If a drug scaffold contains both meta and para halogens relative to a nitro group, you can selectively functionalize the para position using mild nucleophiles (e.g., amines, thiols) while leaving the meta halogen intact for later cross-coupling (e.g., Suzuki-Miyaura).
-
Safety & Impurity Management: Attempting to force the meta reaction often requires higher temperatures, which can lead to the formation of explosive byproducts or benzyne intermediates. Recognizing the meta "dead end" early saves resources.
References
-
Reactivity of Halonitrobenzenes: Nucleophilic Aromatic Substitution of the Nitro Group.[2] Organic Syntheses, Coll. Vol. 3, p. 293.
-
Mechanistic Principles: Nucleophilic Aromatic Substitution.[3][4][5] Chemistry LibreTexts.
-
Kinetic Data & Hammett Correlations: Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society.
-
Experimental Protocols: Kinetics of the reaction of piperidine with nitrobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. Provide the structure of the product formed from the reaction of ... | Study Prep in Pearson+ [pearson.com]
- 4. Solved 2. The key mechanistic steps of the nucleophilic | Chegg.com [chegg.com]
- 5. Which of the following is an appropriate set of reactants for the prepara.. [askfilo.com]
Synthetic Utility of Methyl 2-bromo-6-nitrobenzoate vs. Its Isomers: A Comparative Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
In the intricate tapestry of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. The substituted halonitro-aromatic scaffold is a cornerstone of synthetic chemistry, offering a versatile platform for diversification. Among these, methyl 2-bromo-6-nitrobenzoate and its positional isomers (3-nitro, 4-nitro, and 5-nitro) represent a fascinating case study in how the subtle relocation of a single functional group can profoundly alter molecular reactivity and, consequently, its application in complex molecule synthesis.
This guide provides an objective, in-depth comparison of the synthetic utility of these four isomers. We will move beyond cataloging reactions to dissect the underlying electronic and steric principles that govern their reactivity, supported by experimental insights and established protocols. Our objective is to arm the practicing scientist with the knowledge to make strategic, evidence-based decisions in their synthetic design.
The Decisive Role of Nitro Group Positioning: Electronic and Steric Effects
The synthetic personality of each methyl 2-bromonitrobenzoate isomer is defined by the electronic interplay between the bromine atom (a moderately deactivating ortho-, para-director), the methyl ester (a deactivating meta-director), and the potent nitro group (a strongly deactivating meta-director). The nitro group's position relative to the C-Br bond is the single most important factor governing the molecule's suitability for different reaction classes.
-
This compound (2,6-isomer): The nitro group is ortho to the bromine. This proximity provides powerful electron withdrawal through both inductive (-I) and resonance (-M) effects, strongly activating the C-Br bond for nucleophilic aromatic substitution (SNAr). However, the flanking nitro and ester groups create significant steric hindrance around the bromine atom.
-
Methyl 2-bromo-4-nitrobenzoate (2,4-isomer): The nitro group is para to the bromine. This position also provides strong activation for SNAr via the -M effect, which effectively stabilizes the reaction intermediate.[1][2] Steric hindrance at the reaction center is considerably less than in the 2,6-isomer.
-
Methyl 2-bromo-3-nitrobenzoate & Methyl 2-bromo-5-nitrobenzoate (meta-isomers): With the nitro group meta to the bromine, the resonance-based activation for SNAr is absent.[1][2] Only the weaker inductive electron withdrawal is operative, rendering the C-Br bond significantly less reactive towards nucleophiles compared to the ortho and para isomers. These isomers are, however, valuable intermediates in their own right, often used in pharmaceutical synthesis where such high reactivity is not required.[3]
Head-to-Head Comparison: Key Reaction Classes
We will now evaluate the performance of these isomers in two of the most fundamental transformations in modern drug discovery: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for forging carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is critically dependent on the stabilization of the negatively charged intermediate (a Meisenheimer complex).
Causality Behind Reactivity: The exceptional reactivity of the 2,6- and 2,4-isomers stems from the ability of the ortho and para nitro groups to delocalize the negative charge of the Meisenheimer complex through resonance. This stabilization drastically lowers the activation energy of the first, rate-determining step. For the 3- and 5-nitro isomers, this resonance stabilization is not possible, leading to a much higher energy intermediate and consequently, a dramatically slower reaction rate.[2]
Table 1: Comparative Performance in a Representative SNAr Reaction (Amination with Morpholine)
| Isomer | Relative Reactivity | Typical Conditions | Expected Yield | Key Considerations |
| This compound | +++++ | Morpholine, K₂CO₃, DMF, 60 °C, 2h | >95% | Highest reactivity; ideal for unreactive nucleophiles or mild conditions. |
| Methyl 2-bromo-4-nitrobenzoate | ++++ | Morpholine, K₂CO₃, DMF, 80 °C, 4h | >90% | Excellent reactivity, less sterically hindered than the 2,6-isomer.[4] |
| Methyl 2-bromo-3-nitrobenzoate | + | Morpholine, K₂CO₃, DMF, >120 °C, >24h | Low to moderate | Requires forcing conditions; often unsuitable for sensitive substrates. |
| Methyl 2-bromo-5-nitrobenzoate | + | Morpholine, K₂CO₃, DMF, >120 °C, >24h | Low to moderate | Similar profile to the 3-nitro isomer. |
| Data is synthesized from established principles of SNAr reactivity and typical laboratory observations. |
Strategic Choice for SNAr: For any synthesis requiring the displacement of the bromine with a nucleophile, This compound is the premier choice for achieving high yields under the mildest possible conditions. The 2,4-isomer is a close second and may be preferred if the steric bulk of the 2,6-isomer poses a problem for a particularly large nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[5][6] The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to the C-Br bond.[7] Here, steric hindrance around the reaction site becomes a critical factor.
Causality Behind Reactivity: While the electron-deficient nature of all four isomers is generally favorable for the initial oxidative addition step, the significant steric bulk of the two ortho substituents (ester and nitro) in This compound can impede the approach of the bulky palladium catalyst. This steric clash can slow the rate of oxidative addition, often requiring more forcing conditions or specialized, less bulky catalyst systems to achieve high conversion. The other isomers, with only one ortho substituent, present a much more accessible C-Br bond.
Table 2: Comparative Performance in a Representative Suzuki Coupling (with Phenylboronic Acid)
| Isomer | Relative Reactivity | Typical Catalyst System | Expected Yield | Key Considerations |
| This compound | ++ | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C | 60-75% | Steric hindrance can be yield-limiting. May require catalyst/ligand screening. |
| Methyl 2-bromo-4-nitrobenzoate | ++++ | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | >90% | Excellent, reliable substrate for a variety of cross-coupling reactions. |
| Methyl 2-bromo-3-nitrobenzoate | +++++ | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | >95% | Highly efficient coupling due to low steric hindrance.[3] |
| Methyl 2-bromo-5-nitrobenzoate | +++++ | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | >95% | Similar excellent performance to the 3-nitro isomer. |
| Data is synthesized from established principles of cross-coupling reactions and typical laboratory observations. |
Logical Flow: Selecting an Isomer for Your Desired Reaction
Caption: Decision workflow for selecting the optimal isomer.
Validated Experimental Protocols
The following protocols are presented as self-validating systems, designed for reproducibility and success.
Protocol 1: High-Yield SNAr using this compound
Objective: Synthesis of Methyl 2-(benzylamino)-6-nitrobenzoate.
Expertise & Causality: This protocol uses K₂CO₃ as a mild, inexpensive base to neutralize the HBr byproduct, driving the reaction to completion. DMF is chosen as the polar aprotic solvent to solvate the potassium cation and enhance the nucleophilicity of the amine. The high intrinsic reactivity of the 2,6-isomer allows the reaction to proceed efficiently at a moderate temperature, preserving sensitive functional groups.
Methodology:
-
Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.60 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) followed by 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add benzylamine (1.29 g, 12.0 mmol, 1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60 °C in an oil bath and stir for 2-4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-water with stirring. A yellow precipitate will form.
-
Isolation & Purification: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 50 mL) and then a small amount of cold diethyl ether. The resulting solid is often of high purity (>95%). If necessary, recrystallize from ethanol to afford methyl 2-(benzylamino)-6-nitrobenzoate as a bright yellow solid.
Protocol 2: Efficient Suzuki Coupling using Methyl 2-bromo-3-nitrobenzoate
Objective: Synthesis of Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate.
Expertise & Causality: This protocol employs a standard, robust catalyst system, Pd(PPh₃)₄. A biphasic solvent system (Toluene/Water) with a phase-transfer effect from the base (K₂CO₃) is used for efficient reaction.[5] The 2,3-isomer is chosen for its lack of steric hindrance, ensuring rapid oxidative addition and high catalytic turnover. Degassing is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) state.
Methodology:
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add methyl 2-bromo-3-nitrobenzoate (2.60 g, 10.0 mmol, 1.0 eq), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Solvent Addition: Add 30 mL of toluene and 10 mL of water.
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with nitrogen or argon gas to remove all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 6-8 hours until TLC analysis indicates consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (2 x 30 mL) and brine (30 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the desired biphenyl product.
Authoritative Conclusion & Strategic Recommendations
The choice between this compound and its isomers is a clear exercise in strategic synthesis design. The reactivity profiles are not subtly different; they are profoundly distinct, offering a powerful toolset when applied correctly.
-
For Nucleophilic Aromatic Substitution (SNAr): The This compound and methyl 2-bromo-4-nitrobenzoate isomers are unequivocally the superior reagents. Their ortho/para-nitro groups provide immense electronic activation, enabling reactions to occur under mild conditions with high efficiency. The 2,6-isomer is the most reactive substrate available in this chemical class.
-
For Palladium-Catalyzed Cross-Coupling: The methyl 2-bromo-3-nitrobenzoate and methyl 2-bromo-5-nitrobenzoate isomers are the preferred building blocks. Their sterically unencumbered C-Br bond allows for facile oxidative addition of the palladium catalyst, leading to faster reaction rates and higher yields. While the 2,4-isomer is also effective, the 2,6-isomer should be approached with caution and may require significant optimization of catalysts, ligands, and conditions to overcome its inherent steric barrier.
By understanding the fundamental principles that govern the reactivity of these isomers, the synthetic chemist can transition from a trial-and-error approach to one of predictive and rational design, ultimately accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- ChemicalBook. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Scribd. (n.d.).
- MySkinRecipes. (n.d.).
- Chem-Impex. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
A Comparative Guide to the Characterization of Methyl 2-bromo-6-nitrobenzoate Derivatives
Abstract
Methyl 2-bromo-6-nitrobenzoate is a pivotal building block in synthetic chemistry, offering multiple avenues for functionalization. This guide provides an in-depth comparison of the characterization data for key derivatives of this compound, focusing on those synthesized via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By presenting detailed experimental protocols, comparative data tables, and expert interpretation of spectroscopic results, this document serves as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Synthetic Versatility of this compound
This compound is a highly functionalized aromatic compound that serves as a versatile starting material for the synthesis of a wide array of complex molecules. Its utility stems from the presence of three distinct functional groups on the benzene ring: a bromine atom, a nitro group, and a methyl ester.
The bromine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nature of the adjacent nitro group at the C6 position significantly activates the ring towards such substitutions by stabilizing the intermediate Meisenheimer complex. Furthermore, the carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The methyl ester and nitro group can also be chemically modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The nitro group can be reduced to an amine, opening up another dimension of synthetic possibilities, including diazotization and further substitution reactions. This multi-faceted reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.
Comparative Analysis of Derivative Synthesis and Characterization
This section details the synthesis and provides a comparative analysis of the characterization data for representative derivatives of this compound. The data presented here is based on established literature procedures for closely related analogous compounds, providing a strong predictive framework for the expected outcomes when using this compound.
Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a variety of nucleophiles onto the aromatic ring by displacing the bromide. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile forms a resonance-stabilized carbanion (a Meisenheimer complex)[1]. The presence of the ortho-nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction[1].
Representative Protocol 1: Synthesis of a Methyl 2-aryloxy-6-nitrobenzoate Derivative
This protocol is adapted from a general procedure for the SNAr of activated aryl halides with phenols.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired phenol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 2-aryloxy-6-nitrobenzoate derivative.
-
Representative Protocol 2: Synthesis of a Methyl 2-(alkylamino)-6-nitrobenzoate Derivative
This protocol describes a general procedure for the reaction of an activated aryl halide with a primary or secondary amine.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the desired amine (1.5 mmol), and a non-nucleophilic base such as potassium carbonate (2.0 mmol) or cesium carbonate (2.0 mmol)[2].
-
Add 5 mL of an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO)[2].
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Table 1: Comparative Characterization Data for SNAr Derivatives (Representative Examples)
| Derivative Class | Representative Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Aryloxy | Methyl 2-phenoxy-6-nitrobenzoate | ~85 | Solid | 7.8-7.0 (m, 8H, Ar-H), 3.7 (s, 3H, OCH₃) | 165.1, 155.8, 148.5, 134.2, 130.0, 129.5, 125.8, 122.1, 119.8, 118.5, 52.8 | [M]+ |
| Alkylamino | Methyl 2-(benzylamino)-6-nitrobenzoate | ~90 | Solid | 8.5 (br s, 1H, NH), 7.6-6.8 (m, 8H, Ar-H), 4.6 (d, 2H, CH₂), 3.9 (s, 3H, OCH₃) | 168.2, 147.9, 145.1, 137.8, 134.5, 128.9, 127.8, 127.5, 118.2, 115.9, 52.3, 47.8 | [M]+ |
Note: The spectral data provided are estimations based on typical chemical shifts for these classes of compounds and should be confirmed by experimental data.
Interpretation of Spectroscopic Data:
-
¹H NMR: The successful substitution of the bromine atom is evidenced by the disappearance of the characteristic downfield shift of the proton ortho to the bromine. In the aryloxy derivative, new signals corresponding to the protons of the introduced phenoxy group will appear in the aromatic region. For the amino derivative, a broad singlet for the N-H proton and a doublet for the benzylic CH₂ protons are key diagnostic peaks.
-
¹³C NMR: The carbon atom where the substitution occurred (C2) will experience a significant shift in its resonance. For an aryloxy derivative, this carbon will shift downfield due to the electron-withdrawing nature of the oxygen atom. In an amino derivative, the C2 carbon will shift upfield due to the electron-donating character of the nitrogen atom.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the substituted product, confirming the successful incorporation of the nucleophile and loss of bromine.
Derivatives via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds[3].
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base.
Representative Protocol 3: Synthesis of a Methyl 2-aryl-6-nitrobenzoate Derivative
This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl bromides.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol) or potassium carbonate (2.0 mmol).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-110 °C) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong base[4].
Representative Protocol 4: Synthesis of a Methyl 2-(diarylamino)-6-nitrobenzoate Derivative
This protocol is adapted from established Buchwald-Hartwig amination procedures.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Seal the tube and heat the mixture at 80-110 °C.
-
Monitor the reaction's progress by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 2: Comparative Characterization Data for Cross-Coupling Derivatives (Representative Examples)
| Derivative Class | Representative Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Suzuki-Miyaura | Methyl 2-(p-tolyl)-6-nitrobenzoate | ~90 | Solid | 7.9-7.2 (m, 7H, Ar-H), 3.6 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃) | 167.5, 148.2, 140.1, 138.5, 135.2, 131.8, 129.5, 128.9, 124.5, 52.5, 21.3 | [M]+ |
| Buchwald-Hartwig | Methyl 2-(phenylamino)-6-nitrobenzoate | ~85 | Solid | 9.5 (s, 1H, NH), 7.7-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃) | 168.0, 146.5, 142.1, 139.8, 133.7, 129.4, 124.8, 123.5, 120.1, 117.8, 52.4 | [M]+ |
Note: The spectral data provided are estimations based on typical chemical shifts for these classes of compounds and should be confirmed by experimental data.
Interpretation of Spectroscopic Data:
-
Suzuki-Miyaura Product: The key indicator of a successful Suzuki coupling is the appearance of signals for the newly introduced aryl group in both the ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum will become more complex. In the example of the p-tolyl derivative, a new singlet around 2.4 ppm for the methyl group is a clear diagnostic peak.
-
Buchwald-Hartwig Product: For the C-N coupled product, a characteristic singlet for the N-H proton will appear downfield in the ¹H NMR spectrum. The aromatic region will show signals from both aromatic rings. In the ¹³C NMR, the C2 carbon will be shifted upfield due to the electron-donating effect of the attached nitrogen atom.
Workflow Visualizations
General Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of derivatives from this compound.
Caption: Key reaction pathways for derivatization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted aromatic compounds. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of a wide variety of functional groups. This guide has provided a framework for the synthesis and characterization of its derivatives, offering detailed protocols and a comparative analysis of their expected spectroscopic data. The ability to predictably functionalize this scaffold makes it an important tool for researchers in drug discovery and materials science, enabling the rapid generation of novel molecular architectures for further investigation.
References
- Turan, N., et al. (2024). Synthesis, Structure Determination of Schiff Bases and Their PdII Complexes and Investigation of Palladium Catalyzed Cross-Coupling Reactions. Journal of Molecular Structure.
- Alyar, S., et al. (2024). Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Organic Syntheses. m-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Deng, J., et al. (2021). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC.
- BenchChem. (2025).
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Organ, M. G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- ChemicalBook. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2015). 22.
- The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
- Chandra, A., et al. (2014). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.
- Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed.
- Nolan, S. P., et al. (2015).
- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Anasazi Instruments.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid.
- PubMed Central.
- The Royal Society of Chemistry.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Hanumantappa, H. S., et al. (2021). SYNTHESIS OF ANTIBACTERIAL ACTIVE SUBSTANCES 1- METHYL-2-PHENYL/O-TOLYL-6-SUBSTITUTEDPHENYL 1HBENZO[d]-IMIDAZOLE DERIVATIVES.
- Chemistry LibreTexts. (2021). 6.
- PubChem.
- Chegg. (2019).
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- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Nitroaromatic Ester Analysis
A Senior Application Scientist's Guide to a Validated HPLC Method for Assessing the Purity of Nitroaromatic Esters
Nitroaromatic esters are a class of organic compounds with significant applications in various industries, including pharmaceuticals, agrochemicals, and explosives. The purity of these compounds is paramount, as impurities can affect their efficacy, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of these compounds due to its high resolution, sensitivity, and accuracy. This guide provides a comprehensive overview of a validated HPLC method for the purity assessment of nitroaromatic esters, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the experimental choices, present a detailed protocol for method validation in line with regulatory standards, and offer a comparative analysis of different chromatographic conditions.
The HPLC Method: A Step-by-Step Approach to Purity Determination
The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties and the selection of appropriate chromatographic parameters. For nitroaromatic esters, a reversed-phase HPLC method is typically the most effective approach.
Chromatographic Conditions
A typical HPLC system for the analysis of nitroaromatic esters consists of a pump, an autosampler, a column oven, and a UV-Vis detector. The choice of the stationary phase (column) and the mobile phase is critical for achieving optimal separation.
-
Stationary Phase: A C18 column is often the preferred choice for the separation of moderately polar to non-polar compounds like nitroaromatic esters. The C18 stationary phase provides excellent hydrophobic interactions with the analytes, leading to good retention and resolution.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is commonly used as the mobile phase. The organic solvent, typically acetonitrile or methanol, is the strong eluting solvent, while the aqueous buffer helps to control the pH and improve peak shape. A gradient elution is often employed to ensure the timely elution of all components in the sample mixture.
-
Detection: Nitroaromatic esters contain a chromophore, the nitroaromatic ring, which allows for their detection using a UV-Vis detector. The detection wavelength is usually set at the maximum absorbance of the analyte to ensure high sensitivity.
Method Validation: Ensuring the Reliability of Analytical Data
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. The validation of an HPLC method for purity assessment should be performed in accordance with the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Validation Parameters and Experimental Protocols
The following are the key validation parameters that must be evaluated:
1. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a sample of the nitroaromatic ester reference standard.
-
Analyze a sample of the nitroaromatic ester spiked with known impurities and degradation products.
-
Perform stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the drug substance and analyze the resulting solutions. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five standard solutions of the nitroaromatic ester at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 50 | 1254 | 1258 | 1250 | 1254 |
| 75 | 1880 | 1885 | 1875 | 1880 |
| 100 | 2510 | 2515 | 2505 | 2510 |
| 125 | 3135 | 3140 | 3130 | 3135 |
| 150 | 3760 | 3765 | 3755 | 3760 |
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{0.9998 } |
3. Range:
-
Objective: To establish the concentration range over which the method is linear, accurate, and precise.
-
Protocol: The range is typically determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of a known concentration (e.g., a placebo spiked with the nitroaromatic ester) at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
| Mean Recovery (%) | \multicolumn{3}{c | }{99.8 } |
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the working concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
| Precision Type | Peak Area (mAU*s) | RSD (%) |
| Repeatability | 2510, 2515, 2505, 2512, 2508, 2514 | 0.15 |
| Intermediate Precision | 2520, 2525, 2518, 2522, 2516, 2524 | 0.14 |
6. Detection Limit (DL) and Quantitation Limit (QL):
-
Objective: To determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Protocol: The DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
QL = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Acceptance Criteria: The QL should be demonstrated to be precise and accurate.
7. Robustness:
-
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Comparative Analysis: Optimizing Chromatographic Conditions
The choice of the HPLC column and mobile phase composition can significantly impact the quality of the separation. A comparative study was conducted to evaluate the performance of different C18 columns and mobile phase compositions for the analysis of a model nitroaromatic ester.
| Column | Mobile Phase (Acetonitrile:Water) | Retention Time (min) | Resolution (Analyte/Impurity) | Tailing Factor |
| Column A (5 µm, 4.6 x 150 mm) | 60:40 | 4.2 | 2.1 | 1.1 |
| Column B (3.5 µm, 4.6 x 100 mm) | 60:40 | 3.5 | 2.5 | 1.0 |
| Column A (5 µm, 4.6 x 150 mm) | 55:45 | 5.8 | 2.8 | 1.2 |
| Column B (3.5 µm, 4.6 x 100 mm) | 55:45 | 4.9 | 3.2 | 1.1 |
As shown in the table, Column B with a smaller particle size provided better resolution and shorter analysis time. Adjusting the mobile phase composition by decreasing the percentage of the organic solvent resulted in longer retention times but improved resolution.
Troubleshooting Common HPLC Issues
Even with a validated method, issues can arise during routine analysis. The following decision tree provides a systematic approach to troubleshooting common problems.
Conclusion
A validated HPLC method is essential for the reliable purity assessment of nitroaromatic esters. This guide has provided a comprehensive framework for developing and validating such a method, from the selection of chromatographic conditions to the execution of validation studies in accordance with regulatory guidelines. By understanding the principles behind each step and proactively addressing potential issues, researchers can ensure the generation of accurate and defensible analytical data, which is crucial for product quality and safety.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures. [Link]
Unambiguous Confirmation of Cross-Coupling Products: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of rigorous scientific practice. This is particularly true for products of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in modern organic synthesis. While a successful reaction may be inferred from preliminary analyses, definitive proof of the newly formed carbon-carbon or carbon-heteroatom bond is paramount. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural elucidation of cross-coupling products, supported by experimental insights and detailed protocols.
The Challenge: Beyond Simple Confirmation
While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, they often fall short in complex molecular environments. Signal overlap in the aromatic region of a biaryl product from a Suzuki reaction, for instance, can make unambiguous assignment of all protons and carbons nearly impossible. This is where the power of 2D NMR becomes indispensable, offering a robust and detailed map of the molecular architecture.
A Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique for structural confirmation depends on a variety of factors, including the nature of the sample, the information required, and available instrumentation. Here, we compare 2D NMR with two other widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray Crystallography.
| Feature | 2D NMR (COSY, HSQC, HMBC) | GC-MS / LC-MS | X-ray Crystallography |
| Information Provided | Detailed connectivity (through-bond correlations), stereochemistry, and conformational analysis. | Molecular weight and fragmentation patterns. Provides limited connectivity information. | Precise 3D atomic coordinates in the solid state. |
| Sample Requirements | ~5-25 mg of purified, soluble material in a deuterated solvent.[1] | Sub-milligram quantities, sample must be volatile (GC-MS) or soluble (LC-MS). | High-quality single crystal. |
| Experiment Time | 1-12 hours per experiment, depending on sample concentration and desired resolution. | Minutes per sample. | Days to weeks for crystal growth and data collection. |
| Key Advantage | Unambiguous determination of molecular structure in solution. | High sensitivity and high throughput.[2][3][4][5][6] | Absolute structural confirmation. |
| Key Limitation | Lower sensitivity compared to MS.[2][3][4][5][6] Requires a relatively pure sample. | Isomeric and isobaric compounds can be difficult to distinguish. | Crystal growth can be a significant bottleneck.[7][8][9] |
The 2D NMR Workflow for Cross-Coupling Product Confirmation
A suite of 2D NMR experiments is typically employed to build a complete picture of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they offer a self-validating system for structural assignment.
Step 1: Establishing Proton-Proton Connectivity with COSY
The Correlation Spectroscopy (COSY) experiment is the starting point for mapping the proton spin systems within the molecule.[10] It reveals which protons are coupled to each other, typically through two or three bonds.[10]
-
Causality: By identifying coupled protons, we can trace out the individual fragments of the molecule, such as the substituted aromatic rings and any aliphatic chains. This is crucial for assigning protons within each of the original coupling partners.
Step 2: Linking Protons to their Directly Attached Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[11] This provides a direct link between the ¹H and ¹³C NMR spectra.
-
Causality: The HSQC experiment allows for the unambiguous assignment of all protonated carbons. By combining this information with the spin systems identified in the COSY, we can build larger structural fragments with confidence.
Step 3: The Definitive Proof - Confirming the C-C Bond with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical in confirming the success of a cross-coupling reaction. It reveals correlations between protons and carbons that are two or three bonds away.[11][12]
-
Causality: The key to confirming the newly formed C-C bond lies in observing a correlation between a proton on one of the coupling partners and a carbon on the other. For example, in a Suzuki reaction product, a correlation between a proton ortho to the newly formed bond and the ipso-carbon of the other aromatic ring provides definitive evidence of the cross-coupling. This long-range correlation is the "smoking gun" that other techniques like GC-MS cannot provide.
Experimental Protocol: A Case Study of a Suzuki-Miyaura Reaction Product
Let's consider the structural confirmation of a biaryl product from a Suzuki-Miyaura coupling reaction.
Sample Preparation: The Critical First Step
Residual palladium from the catalyst can be paramagnetic, leading to significant line broadening in NMR spectra. Therefore, proper purification of the product is crucial.
-
Reaction Workup: After the reaction is complete, perform a standard aqueous workup to remove the bulk of the inorganic salts and water-soluble impurities.
-
Chromatography: Purify the crude product using column chromatography on silica gel. This will not only separate the desired product from starting materials and byproducts but also effectively remove most of the palladium catalyst.
-
Sample Preparation for NMR:
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
2D NMR Data Acquisition
The following is a general set of parameters for a standard 500 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
| Experiment | Key Parameters | Typical Values | Purpose |
| COSY | Spectral width (¹H), number of increments, scans per increment | Same as ¹H spectrum, 256, 4 | Identify proton spin systems. |
| HSQC | Spectral width (¹H and ¹³C), ¹J(CH) coupling constant | ¹H: same as ¹H spectrum; ¹³C: 0-160 ppm, 145 Hz | Correlate protons to directly attached carbons. |
| HMBC | Spectral width (¹H and ¹³C), long-range coupling constant | ¹H: same as ¹H spectrum; ¹³C: 0-200 ppm, 8 Hz | Identify long-range H-C correlations to confirm connectivity. |
Data Interpretation: A Self-Validating Process
-
COSY Analysis: Trace the cross-peaks to identify the individual spin systems of the two aromatic rings.
-
HSQC Analysis: Assign the protonated carbons by correlating the assigned protons from the COSY to the carbon signals in the HSQC.
-
HMBC Analysis: Look for the key cross-peaks that bridge the two spin systems. A correlation from a proton on one ring to a carbon on the other ring definitively confirms the C-C bond formation. Additionally, use HMBC to assign any quaternary carbons.
Conclusion: The Unparalleled Power of 2D NMR
While techniques like GC-MS and X-ray crystallography have their own merits, 2D NMR spectroscopy stands out as the most powerful and versatile method for the unambiguous structural confirmation of cross-coupling products in solution.[7][13] Its ability to provide a detailed and definitive map of molecular connectivity through a series of self-validating experiments makes it an indispensable tool for researchers in organic synthesis and drug development. By understanding the principles behind each 2D NMR experiment and following a systematic approach to data acquisition and interpretation, scientists can have the utmost confidence in the structure of their synthesized molecules.
References
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News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Gowda, G. A. N., & Raftery, D. (2015). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites, 5(1), 131–151. [Link]
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The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]
- Wishart, D. S. (2008). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. In The Handbook of Metabolomics.
- Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section A, 46(S1), C1-C1.
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Moseley, H. N. B. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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EMBL-EBI. (n.d.). Comparison of NMR and MS. Retrieved from [Link]
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Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
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Anderson, N. G., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1508–1517. [Link]
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AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- Heffron, G. (n.d.). 2D NMR for the Chemist.
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(20), 5746-5765. [Link]
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Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Scribd. (n.d.). Maruti Suzuki-Case Study. Retrieved from [Link]
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Edison, A. S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1097. [Link]
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Nuclear Magnetic Resonance Facility. (2022, March 7). Setup of 2D experiments in automation. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5369–5373. [Link]
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Marion, D., et al. (2015). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. Journal of the American Chemical Society, 137(1), 384–391. [Link]
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Penn Chemistry NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Navigating the Synthesis of Sterically Hindered Scaffolds: A Comparative Guide to Alternative Reagents for 2,6-Disubstituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The 2,6-disubstituted benzoic acid motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The steric hindrance imposed by the ortho-substituents imparts unique conformational constraints and metabolic stability to molecules, making this scaffold highly sought after in drug design and development. However, the very features that make these compounds desirable also present significant challenges in their synthesis. This guide provides a comprehensive comparison of classical and contemporary synthetic strategies, offering an in-depth analysis of alternative reagents and methodologies to empower researchers in selecting the optimal path for their target molecules.
The Strategic Value of 2,6-Disubstitution
Before delving into synthetic methodologies, it is crucial to appreciate the strategic importance of the 2,6-disubstituted benzoic acid core. The substituents at these positions flank the carboxylic acid group, influencing its acidity and reactivity. More importantly, they restrict the rotation around the aryl-carboxyl bond, leading to a more defined three-dimensional structure. This conformational rigidity can enhance binding affinity to biological targets and improve pharmacokinetic properties by shielding the molecule from metabolic enzymes.
A Comparative Analysis of Synthetic Routes
The synthesis of 2,6-disubstituted benzoic acids can be broadly categorized into classical and modern approaches. Each strategy possesses distinct advantages and limitations in terms of substrate scope, functional group tolerance, and reaction conditions.
Classical Approaches: The Workhorses of Synthesis
These methods have been long established and are often utilized for their simplicity and the availability of starting materials.
The oxidation of a methyl group on an aromatic ring is a fundamental transformation for the synthesis of benzoic acids. This approach is particularly attractive for large-scale industrial production due to the relatively low cost of starting materials.
Mechanism Insight: The reaction typically proceeds via a free-radical mechanism, where a strong oxidizing agent abstracts a hydrogen atom from the benzylic position, leading to the formation of a benzyl radical. This radical is then further oxidized to the carboxylic acid. The choice of oxidant is critical and dictates the reaction conditions and outcomes.
Common Reagents and Conditions:
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, often used in aqueous alkaline conditions followed by acidic workup. However, its low solubility in organic solvents can be a limitation.[1]
-
Chromic Acid (CrO₃) or Sodium Dichromate (Na₂Cr₂O₇): Highly effective oxidants, but their high toxicity and the generation of chromium waste are significant environmental concerns.
-
Nitric Acid (HNO₃): Can be used for oxidation, but often requires harsh conditions and can lead to nitration of the aromatic ring as a side reaction.
-
Catalytic Air Oxidation: This is the preferred industrial method, often employing cobalt or manganese salts as catalysts at elevated temperatures and pressures.[2][3][4]
Advantages:
-
Cost-effective for large-scale synthesis.
-
Readily available starting materials (substituted toluenes).
Disadvantages:
-
Harsh reaction conditions (high temperatures, strong acids/bases) can be incompatible with sensitive functional groups.[1]
-
Use of stoichiometric amounts of heavy metal oxidants raises environmental and safety concerns.
-
Byproduct formation can complicate purification.[3]
-
Over-oxidation of other alkyl groups on the ring can occur.
The reaction of organometallic reagents with carbon dioxide is a classic and versatile method for the formation of carboxylic acids. For 2,6-disubstituted benzoic acids, this involves the preparation of the corresponding aryl Grignard or organolithium reagent from a 1-halo-2,6-disubstituted benzene.
Mechanism Insight: The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon atom of carbon dioxide. This forms a magnesium or lithium carboxylate salt, which is subsequently protonated during acidic workup to yield the carboxylic acid.[5]
Experimental Workflow:
A typical workflow for Grignard/Organolithium Carboxylation.
Advantages:
-
Generally high yields for a wide range of substrates.
-
A well-established and reliable method.
Disadvantages:
-
Requires strictly anhydrous conditions, as Grignard and organolithium reagents are highly sensitive to moisture.[1]
-
Low tolerance for functional groups containing acidic protons (e.g., -OH, -NH₂, -SH) or electrophilic sites (e.g., esters, ketones, nitriles).
-
The preparation of the organometallic reagent can sometimes be challenging, especially for electronically deactivated or sterically hindered aryl halides.
Modern Strategies: Precision and Versatility
Recent advances in organic synthesis have provided milder and more versatile methods for constructing 2,6-disubstituted benzoic acids, often with greater functional group tolerance.
Directed ortho-lithiation is a powerful technique that utilizes a directing metalation group (DMG) to selectively deprotonate an adjacent ortho-position with a strong base, typically an organolithium reagent. In the case of benzoic acid synthesis, the carboxylate group itself can act as the DMG.[6][7][8][9][10][11]
Mechanism Insight: The lithium base coordinates to the oxygen of the deprotonated carboxylate, positioning the base for the regioselective abstraction of a proton from the ortho C-H bond. The resulting dianion can then react with a variety of electrophiles. To achieve 2,6-disubstitution, this process can be performed sequentially with two different electrophiles or on a substrate already bearing a substituent at one of the ortho positions.[6][7]
Typical Reaction Scheme:
-
Deprotonation of the carboxylic acid with a strong base (e.g., s-BuLi) in the presence of a chelating agent like TMEDA at low temperatures.[6][8]
-
ortho-Lithiation to form a dilithiated species.
-
Quenching with an electrophile (e.g., alkyl halide, disulfide, iodine).
-
Repetition of the lithiation and quenching steps to introduce the second substituent.
Advantages:
-
High regioselectivity for the introduction of substituents at the ortho-positions.
-
Allows for the synthesis of unsymmetrically 2,6-disubstituted benzoic acids.
-
The unprotected carboxylic acid can be used directly.[6][7][8]
Disadvantages:
-
The use of strong organolithium bases can limit functional group tolerance.
-
The choice of base is crucial for achieving the desired regioselectivity.[11]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have revolutionized the formation of C-C bonds and are highly effective for the synthesis of 2,6-disubstituted benzoic acids, particularly those with aryl or alkyl substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate. For the synthesis of a 2,6-diarylbenzoic acid, a 2,6-dihalobenzoic acid derivative can be coupled with an arylboronic acid.
Mechanism of Suzuki-Miyaura Coupling:
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [12][13]
Negishi Coupling: This reaction utilizes an organozinc reagent, which is often more reactive than the corresponding organoboron compound, allowing for the coupling of less reactive organic halides.[14][15]
Advantages:
-
Excellent functional group tolerance.[16]
-
Mild reaction conditions compared to classical methods.
-
A wide variety of commercially available boronic acids and organozinc reagents.
Disadvantages:
-
The synthesis of sterically hindered 2,6-disubstituted benzoic acids can be challenging and may require specialized ligands and reaction conditions to overcome steric hindrance.
-
The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.
-
Residual palladium in the final product can be a concern for pharmaceutical applications.
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes.[17][18] In this approach, a transition metal catalyst, often palladium or rhodium, selectively activates a C-H bond, which can then be functionalized. The carboxyl group of benzoic acid can act as an effective directing group for ortho-C-H activation.[19][20]
Mechanism Insight: The catalyst coordinates to the carboxylate, bringing the metal center in close proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, to form the C-C bond.
Advantages:
-
High atom economy, as it avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics).[17]
-
Can provide access to novel substitution patterns that are difficult to achieve with other methods.
Disadvantages:
-
Often requires the use of expensive transition metal catalysts and specialized ligands.
-
The substrate scope can be limited, and achieving high regioselectivity can be challenging.
-
Over-functionalization or competing side reactions can occur.
Quantitative Comparison of Synthetic Methods
| Method | Typical Yields | Reaction Conditions | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Oxidation of Toluenes | Moderate to High (can be >80%)[21] | Harsh (high temp., strong oxidants) | Low | Low cost, scalable | Harsh conditions, waste generation |
| Grignard/Organolithium Carboxylation | High (>80%) | Anhydrous, often low temp. | Low | Reliable, versatile | Strict anhydrous conditions required |
| Directed ortho-Lithiation | Good to High (60-90%)[6][8] | Cryogenic (-78 to -90 °C) | Moderate | High regioselectivity, unsymmetrical products | Requires strong bases, low temp. |
| Suzuki-Miyaura Coupling | Good to Excellent (70-95%) | Mild (often <100 °C) | High | Excellent functional group tolerance | Catalyst cost, steric hindrance can be an issue |
| Negishi Coupling | Good to High (70-90%) | Mild | High | High reactivity for challenging substrates | Air/moisture sensitive reagents |
| C-H Activation | Moderate to High (50-90%) | Varies (often elevated temp.) | Moderate to High | Atom economical, novel transformations | Catalyst cost, substrate scope limitations |
Experimental Protocols
Synthesis of 2,6-Dimethoxybenzoic Acid via Directed Lithiation and Carboxylation
This protocol is adapted from a patented procedure and illustrates the synthesis of a 2,6-dialkoxybenzoic acid.[22]
Step 1: Formation of 2,6-Dimethoxyphenyl Sodium
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, sodium metal is heated in toluene to form a fine suspension of sodium sand.
-
The mixture is cooled to 0 °C, and chlorobenzene is added, followed by a catalytic amount of propanol. The reaction is stirred at 22-25 °C to generate sodium phenide.
-
1,3-Dimethoxybenzene is then added, and the mixture is stirred at 25-27 °C to form 2,6-dimethoxyphenyl sodium.
Step 2: Carboxylation and Workup
-
The reaction mixture is cooled to below 0 °C, and dry carbon dioxide gas is bubbled through the solution until the reaction is complete.
-
The resulting sodium 2,6-dimethoxybenzoate is quenched with water.
-
The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,6-dimethoxybenzoic acid.
-
The crude product is collected by filtration and recrystallized from a methanol/water mixture to afford the pure product.
Synthesis of a 2,6-Diarylbenzoic Acid via Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions.
Reaction Setup:
A typical setup for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a Schlenk flask are added the 2,6-dihalobenzoic acid derivative (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene, dioxane/water) is added via syringe.
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is acidified, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Conclusion and Future Outlook
The synthesis of 2,6-disubstituted benzoic acids presents a formidable yet rewarding challenge for synthetic chemists. While classical methods such as oxidation and Grignard carboxylation remain valuable for certain applications, modern techniques like directed ortho-lithiation, palladium-catalyzed cross-coupling, and C-H activation offer superior functional group tolerance, milder reaction conditions, and greater synthetic flexibility.
The choice of the optimal synthetic route will invariably depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For the synthesis of complex molecules in a drug discovery setting, the high functional group tolerance of cross-coupling reactions is often a deciding factor. For large-scale production of simpler analogues, the economics of toluene oxidation may be more favorable.
Future developments in this field will likely focus on the discovery of more efficient and cost-effective catalysts for C-H activation and cross-coupling reactions, further expanding the synthetic toolbox for the construction of these sterically congested and medicinally important scaffolds. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery and development of new drugs and materials that incorporate the 2,6-disubstituted benzoic acid motif.
References
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Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1273. (URL: [Link])
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Mortier, J., Moyroud, J., Bennetau, B., & Cain, M. H. (1994). Directed lithiation of unprotected benzoic acids. Journal of Organic Chemistry, 59(15), 4042-4044. (URL: [Link])
- Van der Pyl, D., Wiersma, J. W., Wijnberg, J. B. P. A., & de Bont, J. A. M. (1995). The microbial production of 2, 6-dihydroxybenzoic acid from resorcinol. Applied microbiology and biotechnology, 43(2), 269-273.
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Katritzky, A. R., He, H.-Y., Long, Q., & Wilcox, A. L. (2001). Preparation of 2,6-dialkoxybenzaldehydes. ARKIVOC, 2001(3), 3-12. (URL: [Link])
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Judd, D. B., & Wagner, P. J. (1992). Directed lithiation of unprotected benzoic acids. Journal of the American Chemical Society, 114(23), 9037-9038. (URL: [Link])
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Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalents in synthesis. Chemical Reviews, 90(6), 879-933. (URL: [Link])
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. (URL: [Link])
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Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768. (URL: [Link])
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da Silva, M. A. P., & de Oliveira, L. C. A. (2006). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Journal of the Brazilian Chemical Society, 17, 1373-1378. (URL: [Link])
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Gande, S. L., & Glorius, F. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, 25(17), 6686-6697. (URL: [Link])
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Verma, A., Kumar, N., & Shukla, S. (2020). A Comprehensive Review on Benzoic Acid and its Derivatives. YMER, 19(10), 1-13. (URL: [Link])
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Jebastin, J. N. S., & Pandian, K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (URL: [Link])
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. (URL: [Link])
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Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2016). C–H activation/functionalization of five-membered heteroarenes. Tetrahedron, 72(13), 1585-1633. (URL: [Link])
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Jana, S., & Maiti, D. (2023). Recent progress in reductive carboxylation of C–O bonds with CO 2. Organic & Biomolecular Chemistry, 21(45), 9133-9146. (URL: [Link])
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Li, X., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. (URL: [Link])
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Wang, Y., et al. (2017). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Science, 8(12), 8121-8126. (URL: [Link])
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Organic Syntheses Procedure. (n.d.). organic synthesis: benzoic acid via a grignard reaction. (URL: [Link])
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (URL: [Link])
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Davies, D. L., & Macgregor, S. A. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Communications, 53(44), 5947-5961. (URL: [Link])
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The Journal of Organic Chemistry Ahead of Print. (n.d.). (URL: [Link])
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J. Braz. Chem. Soc. (2006). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (URL: [Link])
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Brittain, W. D. G., & Cobb, S. L. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 10-20. (URL: [Link])
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Journal of Chemical Education. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (URL: [Link])
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Molander, G. A., & Canturk, B. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3569-3582. (URL: [Link])
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YMER. (2020). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (URL: [Link])
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Shi, S., & Szostak, M. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Organic Letters, 18(22), 5872-5875. (URL: [Link])
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. (URL: [Link])
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Sinev, I. V., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4995. (URL: [Link])
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Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry–A European Journal, 21(14), 5364-5368. (URL: [Link])
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Organic Syntheses Procedure. (n.d.). 4-methoxy-2'-methylbiphenyl. (URL: [Link])
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
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The Viability of Transition-Metal-Free Coupling for Methyl 2-bromo-6-nitrobenzoate: A Comparative Guide
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is fundamental to the construction of complex molecules that form the bedrock of the pharmaceutical, agrochemical, and materials science industries. For decades, transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has been the gold standard for achieving these transformations with high efficiency and selectivity. However, the inherent drawbacks of these methods—such as the cost and toxicity of the metal catalysts and their sensitivity to air and moisture—have spurred a growing interest in the development of more sustainable and cost-effective transition-metal-free alternatives.[1][2] This guide provides an in-depth analysis of the feasibility of employing transition-metal-free coupling strategies for a challenging substrate, Methyl 2-bromo-6-nitrobenzoate, and objectively compares these approaches with established transition-metal-catalyzed methods.
This compound presents a unique electronic profile. The presence of two strong electron-withdrawing groups, a nitro group and a methyl ester, ortho and para to the bromine atom, respectively, significantly activates the aryl halide towards nucleophilic attack. This electronic feature is the cornerstone of its potential for transition-metal-free reactivity.
Unlocking Reactivity Without Metals: Plausible Mechanistic Pathways
Several mechanistic avenues can be explored for the transition-metal-free coupling of this compound. The most prominent among these are Nucleophilic Aromatic Substitution (SNAr) and radical-mediated pathways.
The SNAr Pathway: A Promising Avenue
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. The presence of strong electron-withdrawing groups at the ortho and para positions is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. In this compound, the nitro group at the ortho position provides potent stabilization, making the SNAr pathway a highly feasible route for coupling with a variety of nucleophiles.
Comparative Analysis: Transition-Metal-Free vs. Transition-Metal-Catalyzed Couplings
To provide a comprehensive comparison, we will consider the coupling of this compound with a generic arylboronic acid (for C-C bond formation) and a generic secondary amine (for C-N bond formation).
| Coupling Type | Method | Catalyst/Promoter | Ligand | Base | Solvent | Temperature | Typical Yield |
| C-C Coupling | Transition-Metal-Free (SNAr-type) | None | None | Strong Base (e.g., NaH, K₂CO₃) | Polar Aprotic (e.g., DMF, DMSO) | 80-120 °C | Moderate to Good |
| C-C Coupling | Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | Phosphine Ligand (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 °C | Good to Excellent |
| C-N Coupling | Transition-Metal-Free (SNAr) | None | None | K₂CO₃, Et₃N | Polar Aprotic (e.g., DMF, DMSO) | 25-100 °C | Good to Excellent |
| C-N Coupling | Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligand (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | Excellent |
Experimental Protocols
Protocol 1: Transition-Metal-Free Arylation via SNAr (Hypothetical)
This protocol is based on the principles of SNAr reactions with activated aryl halides.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in anhydrous DMF (5 mL) is added powdered potassium carbonate (3.0 mmol).
-
The reaction mixture is stirred vigorously and heated to 100 °C under an inert atmosphere.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base (K₂CO₃): A strong base is required to facilitate the deprotonation of the nucleophile and to promote the elimination of the bromide in the final step of the SNAr mechanism.
-
Polar Aprotic Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and to stabilize the charged Meisenheimer intermediate.
-
Elevated Temperature: The reaction is heated to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a standard procedure for Suzuki-Miyaura cross-coupling reactions.[3]
Step-by-Step Methodology:
-
In a reaction vessel, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed mixture of toluene (4 mL) and water (1 mL) is added.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(PPh₃)₄): The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base (K₂CO₃): The base is required for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center.
-
Solvent System (Toluene/Water): The biphasic solvent system helps to dissolve both the organic and inorganic reactants.
Protocol 3: Transition-Metal-Free Amination via SNAr
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL) is added the secondary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) and monitored by TLC.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination.[4]
Step-by-Step Methodology:
-
A reaction tube is charged with this compound (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol).
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16-24 hours.
-
After cooling, the reaction mixture is filtered through a plug of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Mechanisms and Workflows
Caption: Mechanistic comparison of SNAr and Suzuki-Miyaura coupling.
Caption: A generalized workflow for cross-coupling reactions.
Conclusion: A Viable, Context-Dependent Alternative
The feasibility of a transition-metal-free coupling for this compound is exceptionally high, primarily through the SNAr pathway. The strong activation provided by the ortho-nitro group makes this substrate an ideal candidate for metal-free C-N and, potentially, C-C bond-forming reactions with suitable nucleophiles.
Advantages of the Transition-Metal-Free Approach:
-
Cost-Effectiveness: Avoids the use of expensive palladium catalysts and phosphine ligands.
-
Reduced Toxicity: Eliminates concerns about residual heavy metal contamination in the final product, which is particularly crucial in drug development.
-
Operational Simplicity: Often involves simpler reaction setups and purification procedures.
Limitations and Considerations:
-
Substrate Scope: The high reactivity is largely dependent on the specific electronic activation of the aryl halide. Less activated substrates may not be suitable for this approach.
-
Nucleophile Scope: The success of the reaction is also dependent on the nucleophilicity of the coupling partner.
-
Reaction Conditions: While often milder, some SNAr reactions may still require elevated temperatures and strong bases.
References
-
Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
-
Sun, C. L., & Shi, Z. J. (2014). Transition-metal-free coupling reactions. Chemical Reviews, 114(18), 9219–9280. [Link]
-
Zhu, C., Li, G., Ess, D. H., Falck, J. R., & Kürti, L. (2012). The elusive metal-free primary amination of arylboronic acids: synthetic studies and mechanism by density functional theory. Journal of the American Chemical Society, 134(44), 18253–18256. [Link]
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Panda, G., et al. (2022). Transition metal-free reductive coupling of allylic sulfonylhydrazones with aryl boronic acids for C(sp3)-C(sp2) bond formation. Organic & Biomolecular Chemistry, 20(44), 8675-8680. [Link]
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Hosoya, T., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 86(12), 8435-8447. [Link]
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Kiyokawa, K., & Minakata, S. (2025). Transition‐metal‐free electrophilic amination of arylboronic acid derivatives. Chemistry Letters, 54(1), 2-9. [Link]
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Maji, B., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7(1), 1-8. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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A Senior Application Scientist's Guide to Phosphine Ligands for Difficult Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, as researchers in drug development and materials science push the boundaries of molecular complexity, they increasingly encounter "difficult" Suzuki couplings. These challenging reactions, often involving sterically hindered substrates, unreactive aryl chlorides, or heteroaromatic compounds, demand a carefully optimized catalytic system. At the heart of this system lies the phosphine ligand, a critical component that dictates the reactivity, selectivity, and overall success of the transformation.[1]
This guide provides an in-depth comparison of phosphine ligands for challenging Suzuki coupling reactions, moving beyond a simple catalog of options to explain the mechanistic principles that govern their performance. We will explore the key characteristics of successful ligands, compare prominent classes with supporting experimental data, and provide actionable protocols for ligand screening and reaction optimization.
The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective
The efficacy of a phosphine ligand in a Suzuki-Miyaura coupling is intrinsically linked to its influence on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For difficult couplings, the ligand must excel in promoting each of these steps, which often have competing requirements.
Key Ligand Properties and Their Mechanistic Impact:
-
Electron Donicity: Electron-rich phosphine ligands increase the electron density on the palladium center.[3][4] This enhanced nucleophilicity of the Pd(0) species is crucial for facilitating the oxidative addition of the organohalide to the metal, often the rate-determining step, especially with less reactive aryl chlorides.[3][5]
-
Steric Bulk: Bulky phosphine ligands play a multifaceted role. They promote the formation of monoligated, highly reactive palladium species in solution.[3] This steric hindrance also facilitates the final reductive elimination step, which can be challenging for sterically congested biaryl products.[3] However, excessive steric bulk can sometimes hinder the initial oxidative addition or lead to undesired side reactions like protodeboronation.[6]
-
Bite Angle (for bidentate ligands): The P-Pd-P bond angle, or "bite angle," in bidentate phosphine complexes significantly influences catalytic activity.[7] A larger bite angle can promote reductive elimination and prevent side reactions like β-hydride elimination.[5][8]
Caption: The Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Leading Phosphine Ligand Classes
The landscape of phosphine ligands is vast and ever-expanding. For difficult Suzuki couplings, several classes have emerged as particularly effective.
Buchwald Biaryl Phosphines
Developed by the Buchwald group, these ligands are characterized by a biaryl backbone and bulky, electron-donating dialkylphosphino groups.[9] They are arguably the most versatile and widely used ligands for challenging cross-coupling reactions.[9][10]
-
Key Features: High electron donicity and significant steric bulk.[9] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties.
-
Prominent Examples:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Highly active for a broad range of substrates, including aryl chlorides and sterically hindered systems.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for very challenging couplings due to its increased steric bulk.[1]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for couplings involving heteroaromatic substrates.
-
cataCXium® Ligands
These ligands are characterized by their high basicity and steric hindrance, making them excellent choices for palladium-catalyzed coupling reactions.[11]
-
Key Features: Di-1-adamantylphosphino group, which imparts significant steric bulk and electron-donating character.[12]
-
Prominent Examples:
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A highly effective and general ligand for Suzuki and other cross-coupling reactions.[12]
-
cataCXium® P (N-Aryl Heterocyclic Backbone): These ligands, inspired by the Buchwald biaryl motif, exhibit excellent performance in the Suzuki coupling of both electron-rich and electron-deficient aryl chlorides.[11]
-
Josiphos Ligands (Ferrocene-Based)
These are a class of chiral, bidentate ferrocenyl diphosphine ligands. While often used in asymmetric catalysis, their unique structural and electronic properties also make them effective in certain challenging Suzuki couplings.
-
Key Features: A rigid ferrocene backbone that enforces a specific bite angle and conformation. The electronic properties can be tuned by modifying the substituents on the phosphine groups.
-
Advantages: The defined stereochemistry and bite angle can lead to high selectivity and reactivity in specific applications.
Comparative Performance Data
The selection of the optimal ligand is highly substrate-dependent. The following table summarizes representative data from the literature, showcasing the performance of different ligand classes in challenging Suzuki coupling reactions.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 99 | [1] |
| cataCXium® | cataCXium® A | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 16 | 95 | [12] |
| Indenyl-derived | Indenylphosphine | 2,6-Dimethylbromobenzene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [13] |
| Biaryl Phosphacycle | Phobane-derived | 2-Chloro-6-methylpyridine | Phenylboronic acid | 1.0 (Pd) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 93 | [9] |
This table is a compilation of data from various sources and is intended for comparative purposes. Reaction conditions and yields can vary based on specific substrate combinations and experimental setup.
Experimental Protocol: A Framework for Ligand Screening
A systematic approach to ligand screening is the most effective way to identify the optimal conditions for a difficult Suzuki coupling.[1] High-throughput experimentation (HTE) techniques are increasingly being used for this purpose.[14]
General Procedure for a Parallel Microscale Ligand Screen:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂ or a Pd precatalyst) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Prepare individual stock solutions of each phosphine ligand to be screened.
-
Prepare a stock solution of the aryl halide and the arylboronic acid.
-
Prepare a stock solution of the base (e.g., K₃PO₄ or K₂CO₃).
-
-
Reaction Setup:
-
In an array of reaction vials (e.g., a 24-well plate), dispense the required volume of the palladium precursor stock solution.
-
To each well, add the corresponding phosphine ligand stock solution. The Pd:ligand ratio is a critical parameter to screen (e.g., 1:1, 1:1.5, 1:2).
-
Add the aryl halide and arylboronic acid stock solutions to each well.
-
Initiate the reactions by adding the base stock solution.
-
-
Reaction Execution and Analysis:
-
Seal the reaction plate and heat to the desired temperature with vigorous stirring.
-
After the specified reaction time, quench the reactions (e.g., by adding water or a saturated NH₄Cl solution).
-
Analyze the reaction outcomes using a suitable analytical technique such as HPLC, GC, or LC-MS to determine the conversion and yield of the desired product.
-
Caption: A streamlined workflow for phosphine ligand screening.
Conclusion and Future Outlook
The judicious selection of a phosphine ligand is paramount for overcoming the challenges posed by difficult Suzuki-Miyaura coupling reactions. While Buchwald biaryl phosphines and cataCXium® ligands represent the current state-of-the-art for many applications, the field of ligand design is continually evolving.[10][11] Novel ligand scaffolds, including N-heterocyclic carbenes (NHCs) and ligands derived from renewable resources, are showing immense promise.[3][12][15] As our understanding of the intricate interplay between ligand structure and catalytic activity deepens, we can anticipate the development of even more powerful and selective catalysts, further expanding the synthetic utility of the Suzuki-Miyaura coupling.
References
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. (URL: [Link])
-
Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (URL: [Link])
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (URL: [Link])
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (URL: [Link])
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])
-
An X-ray Study of the Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium(allyl) Complexes: Implications for the Regioselectivity in the Allylic Alkylation | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (URL: [Link])
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (URL: [Link])
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (URL: [Link])
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for C-N Bond Formation
Introduction: The Enduring Significance of the Carbon-Nitrogen Bond
The carbon-nitrogen (C-N) bond is a cornerstone of modern organic chemistry, forming the structural backbone of a vast array of molecules essential to life and technology. From pharmaceuticals and agrochemicals to functional materials, the prevalence of this bond underscores the critical importance of efficient and versatile methods for its construction. For researchers, scientists, and drug development professionals, the ability to selectively and predictably forge C-N bonds is paramount to innovation. This guide provides an in-depth, objective comparison of the leading catalytic systems for C-N bond formation, offering supporting experimental data, detailed protocols, and insights into the causal relationships that govern catalyst performance. Our aim is to empower you with the knowledge to select and optimize the ideal catalytic system for your specific synthetic challenge.
Pillar 1: A Comparative Analysis of Leading Catalytic Systems
The landscape of C-N bond formation is dominated by a handful of powerful catalytic methodologies, each with its own distinct advantages and limitations. Here, we present a comparative overview of the most prominent systems: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, Nickel-catalyzed cross-coupling, and emerging Photoredox and Enzymatic strategies.
Key Performance Indicators (KPIs) for Catalyst Evaluation
To objectively benchmark these systems, we will focus on the following key performance indicators:
-
Yield (%): The efficiency of the reaction in converting starting materials to the desired product.
-
Catalyst Loading (mol%): The amount of catalyst required, impacting cost and sustainability.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst longevity.
-
Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time, reflecting the reaction rate.
-
Reaction Temperature (°C): The required heat input, with milder conditions being generally preferred.
-
Substrate Scope & Functional Group Tolerance: The range of compatible starting materials and the catalyst's resilience to various functional groups.
Comparative Data Tables
The following tables summarize the performance of each catalytic system across a range of benchmark reactions. This data, compiled from various authoritative sources, provides a quantitative basis for comparison.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) / Amphos (1.5) | NaOtBu | Toluene | 100 | 24 | 98 | [1] |
| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (0.5) / XPhos (1.2) | K₃PO₄ | t-BuOH | 110 | 12 | 95 | [2] |
| 4-Iodoanisole | n-Hexylamine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 80 | 18 | 92 | [3] |
| 2-Chloropyridine | Piperidine | (SIPr)Pd(methallyl)Cl (2) | LHMDS | THF | 65 | 16 | 85 | [4] |
Table 2: Copper-Catalyzed Ullmann Condensation
| Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Aniline | CuI (10) / Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 88 | [3] |
| 4-Chlorotoluene | Morpholine | CuBr (5) / L5 (10) | NaOMe | DMSO | 40 | 24 | 92 | [5] |
| 2-Bromopyridine | Indole | CuI (5) / L-proline (10) | K₂CO₃ | DMSO | 90 | 12 | 85 | [3] |
| 1-Iodonaphthalene | Benzylamine | CuI (10) / Ethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 36 | 78 | [3] |
Table 3: Nickel-Catalyzed Cross-Coupling
| Aryl Halide/Pseudohalide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | NiCl₂(dppe) (5) | NaOtBu | Toluene | 100 | 18 | 85 | [6] |
| 4-Trifluoromethoxyphenyl triflate | Morpholine | Ni(COD)₂ (5) / ICy (10) | K₃PO₄ | Dioxane | 80 | 12 | 90 | [7] |
| 4-Chloroanisole | Benzylamine | NiBr₂(diglyme) (10) | NaH | Diglyme | 120 | 24 | 75 | [6] |
| 2-Chloropyridine | Di-n-butylamine | Ni(acac)₂ (5) / dtbbpy (7.5) | K₂CO₃ | t-AmylOH | 110 | 16 | 88 | [6] |
Table 4: Emerging Catalytic Systems
| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Photoredox | N-Arylglycine + Aldehyde | Eosin Y / Carbonyl Reductase (RasADH) | Blue LED, pH 7.5 buffer/DMSO | 82 | 96 | [8] |
| Enzymatic | Leucoanthocyanidin | Leucoanthocyanidin dioxygenase (AtLDOX) | Directed Evolution | 81 | 98:2 er | [9] |
| Photoredox | Styrene + Carbazole | Cu(I)/TPT | Visible Light, Acetonitrile | >90 | N/A | [4] |
Pillar 2: Mechanistic Insights and Causality
Understanding the underlying catalytic cycles is crucial for rational catalyst selection and optimization. Here, we dissect the mechanisms of the primary metal-catalyzed systems.
The Buchwald-Hartwig Amination: A Palladium-Powered Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the initial oxidative addition step. The base plays a crucial role in deprotonating the amine, facilitating the formation of the palladium-amido complex, which then undergoes reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.[10]
The Ullmann Condensation: A Copper-Catalyzed Classic
The traditional Ullmann reaction requires harsh conditions, but modern modifications using ligands have made it a more versatile tool.[3] The mechanism is thought to involve a Cu(I)/Cu(III) cycle. The use of bidentate ligands accelerates the reaction by stabilizing the copper center and facilitating the oxidative addition and reductive elimination steps.[3]
Nickel Catalysis: A Cost-Effective and Potent Alternative
Nickel catalysts offer a more economical alternative to palladium and can exhibit unique reactivity.[1] Nickel can access Ni(I) and Ni(III) oxidation states more readily than palladium, opening up different mechanistic pathways, including radical processes. This often allows for the coupling of more challenging electrophiles.[1]
Pillar 3: A Self-Validating Experimental Protocol
To provide a practical and reliable benchmark, we present a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Benchmark Reaction: Coupling of 4-Chlorotoluene with Morpholine
This reaction is an excellent benchmark due to the relatively unactivated nature of the aryl chloride and the common use of morpholine as a nucleophile.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Amphos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Rotary evaporator
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Safety Precautions
-
Palladium compounds: Can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium tert-butoxide: A strong base and is corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin and eyes.
-
Toluene: A flammable and toxic solvent. Work in a fume hood and avoid inhalation of vapors.
-
Pressurized gas: Handle argon or nitrogen cylinders with care and ensure regulators are functioning correctly.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), Amphos (6.9 mg, 0.015 mmol, 1.5 mol%), and NaOtBu (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous toluene (2 mL), followed by 4-chlorotoluene (127 mg, 1.0 mmol), and morpholine (105 mg, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(4-methylphenyl)morpholine.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of a catalytic system for C-N bond formation is a multifaceted decision that depends on factors such as cost, substrate scope, functional group tolerance, and desired reaction conditions.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad substrate scope and high efficiency, particularly with the continuous development of advanced phosphine ligands.[2]
-
Copper-catalyzed Ullmann condensation offers a more economical alternative, especially for large-scale syntheses, and has seen significant improvements with the advent of modern ligand systems.[5]
-
Nickel-catalyzed cross-coupling is a powerful and cost-effective option, often enabling the use of more challenging and readily available electrophiles like aryl chlorides and triflates.[6][7]
-
Photoredox and enzymatic catalysis represent the cutting edge of C-N bond formation, offering mild reaction conditions and unique selectivity, although their substrate scope is still under active development.[8][9]
By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and drive innovation in drug discovery and materials science.
References
-
Shu, W., et al. (2018). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 140(42), 13794-13798. [Link]
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MDPI (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]
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Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(3), 1996-2003. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. [Link]
-
Ruiz-Castillo, P. (2017). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
Li, S., et al. (2024). Recent advances in enzymatic carbon–carbon bond formation. RSC Advances, 14(36), 26123-26145. [Link]
-
Nolan, S. P., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry – A European Journal, 16(48), 14464-14472. [Link]
-
Fawcett, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1970-1981. [Link]
-
ResearchGate (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Arnold, F. H., et al. (2025). Recent advances in biocatalytic C N bond-forming reactions. Angewandte Chemie International Edition. [Link]
-
Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(18), 5879-5882. [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. [Link]
-
Li, Z., et al. (2023). Photoredox/Enzymatic Catalysis Enabling Redox-Neutral Decarboxylative Asymmetric C–C Coupling for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. ACS Catalysis, 13(10), 6826-6834. [Link]
-
Schmalz, H.-G., et al. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(21), 3196-3221. [Link]
-
Thompson, D. H., et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
Stradiotto, M., et al. (2021). Key features of the nickel‐catalyzed C−N cross‐coupling reactivity... Chemistry – A European Journal, 27(54), 13531-13548. [Link]
-
CatSci Ltd. (2019). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
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Zhang, Y., et al. (2024). Cooperative Syngas Production and C−N Bond Formation in One Photoredox Cycle. Angewandte Chemie International Edition. [Link]
-
Waseda University. (2012). Cu-Catalyzed Cross-Coupling Reactions
from Pd to Cu. [Link] -
University of York. (2021). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Mohanan, K., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(15), 3745-3763. [Link]
-
Reiher, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(41), 11265-11276. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-bromo-6-nitrobenzoate: A Comprehensive Guide
For Immediate Reference: Key Disposal Directives
| Parameter | Guideline |
| Waste Classification | Likely Hazardous Waste (Halogenated Organic Compound). Consult local regulations for specific waste codes. |
| Primary Disposal Method | High-temperature incineration at a licensed hazardous waste facility. |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Work in a well-ventilated area or chemical fume hood. |
| Incompatible Materials | Strong oxidizing agents and strong bases.[1] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and treat as hazardous waste. |
Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal
The core principle behind the disposal of Methyl 2-bromo-6-nitrobenzoate is the complete destruction of the molecule to prevent the release of harmful substances into the environment. Halogenated organic compounds are of particular concern, as improper disposal can lead to the formation of persistent organic pollutants. Therefore, high-temperature incineration is the recommended method of disposal, as it ensures the breakdown of the compound into less harmful components.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and ends with documented transfer to a certified disposal facility.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Handling and Segregation
-
Waste Identification: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), must be treated as hazardous waste.
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams. This is due to the different disposal methods and associated costs.[3] Do not mix waste containing this compound with aqueous waste, acidic or basic solutions, or non-halogenated organic solvents.
-
Collection Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container should be clearly labeled as "Halogenated Organic Waste."
Experimental Protocol: Containerization and Labeling
-
Container Filling: Fill the waste container to no more than 80% of its capacity to allow for expansion of vapors and to prevent spills.
-
Secure Closure: Ensure the container cap is tightly sealed to prevent the release of vapors.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
Regulatory Compliance: Navigating EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics and origin. As a halogenated organic compound, waste containing this compound may fall under the "F-listed" wastes, which are from non-specific sources. Specifically, it could be classified under codes such as F001 or F002 if it is a spent solvent waste containing halogenated solvents.[4]
If the waste does not meet the criteria for an F-listed waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity). While not explicitly listed, the toxic nature of nitroaromatic compounds and the presence of a halogen suggest that it would likely be classified as a hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to ensure accurate waste classification and compliance with local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don PPE: At a minimum, wear nitrile gloves, chemical safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials in the same container as the absorbed spill.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and dispose of it according to the procedures outlined in this guide.
The Final Step: Incineration and Environmental Responsibility
High-temperature incineration is the preferred disposal method for halogenated organic compounds like this compound.[3] This process is conducted in specialized facilities equipped with advanced pollution control systems to neutralize harmful combustion byproducts. During incineration, the organic material is destroyed, and the bromine is converted into hydrogen bromide (HBr), which is then scrubbed from the flue gas. This ensures that the compound is not released into the environment in a harmful form.
By adhering to these stringent disposal protocols, researchers and scientists can ensure the safe and environmentally responsible management of this compound waste, upholding the principles of laboratory safety and environmental stewardship.
References
- FUJIFILM Wako Pure Chemical Corporation.
- Fisher Scientific.
- TCI Chemicals.
- Sigma-Aldrich.
- U.S. Environmental Protection Agency.
- Nipissing University.
- ChemicalBook.
- Sigma-Aldrich. SAFETY DATA SHEET: Product under TSCA R&D Exemption. June 2, 2025.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. December 1, 2025.
- U.S. Environmental Protection Agency. Other Disposal Guidance.
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
- Vanderbilt University Medical Center.
- National Center for Biotechnology Information. Incineration Processes and Environmental Releases.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of British Columbia. Organic Solvent Waste Disposal.
- U.S. Environmental Protection Agency. SECTION 20.
- Environmental Safety, Sustainability and Risk, University of Maryland. EPA Hazardous Waste Codes.
- PubMed.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES (F-listed wastes).
Sources
Mastering the Safe Handling of Methyl 2-bromo-6-nitrobenzoate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex organic molecules are daily realities. Among these, compounds like Methyl 2-bromo-6-nitrobenzoate present both unique synthetic utility and significant handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedurally-grounded understanding of how to work safely with this and similar chemical entities. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Hazard: Why Caution is Critical
This compound is a substituted aromatic compound that, due to its functional groups (a bromine atom and a nitro group on a benzene ring), requires careful handling. Safety Data Sheets (SDS) consistently indicate that this compound can cause skin, eye, and respiratory irritation. The presence of the nitro group, in particular, warrants a high degree of caution, as aromatic nitro compounds can have systemic toxic effects. Therefore, a multi-layered approach to personal protection is not just recommended; it is imperative.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or double-layered nitrile gloves | Butyl rubber gloves offer excellent protection against nitro-compounds.[1] Nitrile gloves provide good general chemical resistance.[1] Double-gloving provides an extra layer of security against tears and permeation. |
| Eye Protection | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes. |
| Body Protection | Chemical-resistant lab coat | A lab coat made of a material like polypropylene will protect against splashes and prevent contamination of personal clothing. |
| Respiratory Protection | Use within a certified chemical fume hood | Due to the risk of respiratory irritation, all handling of this compound should be performed in a chemical fume hood to control and exhaust vapors. |
The Rationale Behind Glove Selection
Choosing the correct glove material is a critical decision point. While "chemical-resistant" is a broad term, for compounds like this compound, specificity is key. Butyl rubber gloves are highly recommended for handling nitro-compounds due to their superior resistance to this chemical class.[1] Nitrile gloves are a viable alternative, offering good resistance to a range of chemicals, but for prolonged or high-concentration work, butyl rubber is the preferred choice. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Handling and Use: A Step-by-Step Approach
All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood. This engineering control is your primary defense against inhaling harmful vapors.
-
Preparation : Before starting, ensure that a safety shower and eyewash station are readily accessible and unobstructed. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on your lab coat, followed by safety goggles and a face shield. Finally, don your selected gloves (butyl rubber or double nitrile).
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After use, decontaminate all surfaces and equipment that have come into contact with the chemical.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Skin or Eye Contact
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Spills
For a small spill contained within the fume hood, it can be managed by trained laboratory personnel.
-
Alert : Notify others in the immediate area of the spill.
-
Contain : Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels to absorb the spill.
-
Clean : Carefully scoop the absorbent material into a designated waste container.
-
Decontaminate : Clean the spill area with a suitable decontaminating solution, followed by a water rinse.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection : Collect all waste in clearly labeled, sealed, and compatible containers.
-
Disposal : Arrange for disposal through a licensed and reputable hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of chemical waste. While specialized methods like incineration or chemical neutralization may be employed by the disposal facility, the laboratory's responsibility is to ensure the waste is properly segregated and labeled for pickup.
Decontamination of Laboratory Equipment
Any equipment that has been in contact with this compound must be thoroughly decontaminated before being removed from the fume hood or returned to general use.
-
Initial Rinse : Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Wash : Wash the equipment with soap and warm water.[3]
-
Final Rinse : Rinse thoroughly with deionized water.
-
Drying : Allow the equipment to air dry completely.
For sensitive equipment, consult the manufacturer's instructions for appropriate decontamination procedures.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both the integrity of your research and the protection of yourself and your colleagues.
References
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Environmental Health and Safety - University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Environmental Health and Safety - Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
ICL Group. (2016). BROMINE BROMINE. Safety Handbook. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Marshall University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
A-M-S-Europe. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
Rutgers University. (n.d.). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Environmental Health and Safety - Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
